1-(2-Phthalazin-1-ylhydrazino)phthalazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-di(phthalazin-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-3-7-13-11(5-1)9-17-19-15(13)21-22-16-14-8-4-2-6-12(14)10-18-20-16/h1-10H,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXSXNARZIEBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298878 | |
| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24030-07-7 | |
| Record name | NSC126695 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Phthalazin-1-ylhydrazino)phthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"1-(2-Phthalazin-1-ylhydrazino)phthalazine" chemical structure and properties
An In-Depth Technical Guide to 1-(2-Phthalazin-1-ylhydrazino)phthalazine
Introduction: Unveiling a Key Hydralazine Analog
This compound is a distinct chemical entity closely related to the well-established antihypertensive agent, hydralazine.[1] Structurally, it can be considered a dimer of the hydralazine moiety and is sometimes referred to as a hydralazine dimer impurity. While its parent compound, hydralazine, has a long history in the clinical management of hypertension and heart failure, this compound is primarily a compound of interest in research and organic synthesis.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the foundational pharmacological principles that govern its activity, drawing parallels with its precursor to offer field-proven insights for researchers.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identifiers and properties. These data are critical for experimental design, from solubility tests to analytical method development.
Nomenclature and Identifiers
-
IUPAC Name: 1,2-di(phthalazin-1-yl)hydrazine[4]
-
Common Synonyms: this compound, 1,1'-Hydrazodiphthalazine, Hydralazine Dimer Impurity[2]
-
CAS Number: 24030-07-7[5]
-
Molecular Formula: C₁₆H₁₂N₆[5]
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the molecule, which are essential for laboratory handling and characterization.
| Property | Value | Source |
| Molecular Weight | 288.31 g/mol | [4][5] |
| Monoisotopic Mass | 288.11234441 Da | [4] |
| Appearance | Orange Solid | [2] |
| Melting Point | >299°C (decomposes) | [6] |
| XLogP3 (Predicted) | 2.8 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
Section 2: Pharmacology and Mechanism of Action
While not a clinical drug itself, the compound is an analog of Budralazine and a derivative of Hydralazine, both known direct-acting vasodilators.[3][7] Its mechanism can be inferred from related structures, which act directly on vascular smooth muscle.
Core Mechanism: Direct Vasodilation
Like hydralazine, the vasodilatory action of related phthalazine derivatives is characterized by a direct relaxation of arterial smooth muscle.[7][8] This is distinct from other classes of antihypertensives that may act on the central nervous system or the renin-angiotensin system.[9] The primary effect is a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.[3]
Causality of Action: Interference with Calcium Flux
The central pillar of this mechanism is the interference with calcium (Ca²⁺) signaling within vascular smooth muscle cells. Experimental evidence from the closely related compound budralazine demonstrates a potent, concentration-dependent relaxation of aortic tissue pre-contracted with either potassium chloride (KCl) or noradrenaline.[7]
This points to a specific causality:
-
Inhibition of Calcium Influx: The compound inhibits the contractile response to the cumulative addition of Ca²⁺ in depolarized aortic tissue.[7]
-
Modulation of Intracellular Release: The parent compound, hydralazine, is understood to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum.[3][8]
This dual-front inhibition of calcium availability—both from extracellular influx and intracellular stores—is the critical step that prevents the activation of myosin light chain kinase, thereby uncoupling the cellular machinery of contraction and resulting in smooth muscle relaxation and vasodilation.[8]
Mechanistic Pathway Diagram
The following diagram illustrates the proposed signaling cascade leading to vasodilation, based on evidence from analogous phthalazine derivatives.
Caption: Proposed mechanism of vasodilation by this compound.
Section 3: Experimental Protocol for Vasodilator Activity Assessment
To ensure trustworthiness and reproducibility, protocols must be self-validating. The following workflow is based on established methodologies for characterizing direct-acting vasodilators, as described in the scientific literature for the related compound budralazine.[7]
Objective
To quantify the direct vasodilatory effect of this compound on isolated arterial tissue.
Materials
-
Isolated rabbit thoracic aorta
-
Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM glucose)
-
Contractile agents: Potassium Chloride (KCl, high concentration), Noradrenaline (NA)
-
Test compound: this compound dissolved in a suitable vehicle (e.g., DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Step-by-Step Methodology
-
Tissue Preparation:
-
Euthanize a rabbit via an approved ethical protocol.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and fat.
-
Cut the aorta into helical strips or rings (approx. 2-3 mm in width).
-
-
Experimental Setup:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~2.0 grams, replacing the bath solution every 15-20 minutes.
-
-
Induction of Contraction (Self-Validation Step):
-
Induce a stable, submaximal contraction by adding a high concentration of KCl (e.g., 60 mM) or a specific concentration of Noradrenaline (e.g., 10⁻⁶ M) to the bath.
-
Causality Check: A stable and reproducible contraction confirms tissue viability and receptor integrity, validating the baseline state.
-
-
Compound Application and Data Acquisition:
-
Once the contraction reaches a stable plateau, add the test compound (this compound) to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).
-
Allow sufficient time between additions for the relaxation response to stabilize.
-
Record the isometric tension continuously. The relaxation is measured as a percentage decrease from the pre-induced maximum contraction.
-
-
Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) to quantify its potency.
-
Experimental Workflow Diagram
Caption: Workflow for assessing the vasodilator properties of a test compound.
Section 4: Conclusion and Future Directions
This compound represents an important molecule for researchers in medicinal chemistry and pharmacology. Its structural relationship to hydralazine provides a strong theoretical and experimental basis for its function as a direct-acting vasodilator, likely mediated through the inhibition of calcium fluxes in arterial smooth muscle. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and functional assessment. For drug development professionals, understanding the properties of such analogs is crucial for impurity profiling and for exploring new chemical entities that may offer improved therapeutic profiles over established drugs like hydralazine.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [chemicalbook.com]
- 7. Characterization of the vasodilator action of antihypertensive drug budralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Pharmacological Screening of Novel Phthalazine Derivatives
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of novel phthalazine derivatives and their subsequent pharmacological screening. Phthalazine, a nitrogen-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2][3] This document delves into established and modern synthetic strategies, the rationale behind methodological choices, and detailed protocols for evaluating the therapeutic potential of these compounds.
The Phthalazine Scaffold: A Cornerstone in Medicinal Chemistry
The phthalazine core, characterized by a benzene ring fused to a pyridazine ring, is a key structural motif in a variety of pharmacologically active compounds.[4] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive framework for the design of novel drugs.[2] Commercially available drugs such as hydralazine (antihypertensive), azelastine (antihistamine), and olaparib (anticancer) feature the phthalazine moiety, underscoring its therapeutic relevance.[2][5] The diverse biological activities associated with phthalazine derivatives include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiotonic effects.[1][6]
Synthetic Strategies for Phthalazine Derivatives
The synthesis of the phthalazine core and its subsequent functionalization can be achieved through a variety of methods, ranging from classical condensation reactions to modern catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the functional groups, and the scalability of the reaction.
Classical Synthesis: Condensation Reactions
The most traditional and widely employed method for constructing the phthalazine framework involves the condensation of a suitable dicarbonyl precursor with hydrazine or its derivatives.[6]
A cornerstone of this approach is the reaction of phthalic anhydride or its derivatives with hydrazine hydrate.[1][6] This reaction typically proceeds in a solvent such as acetic acid or ethanol and provides a straightforward route to phthalazinone derivatives.[6][7]
Another common starting material is 2-acylbenzoic acid, which can be cyclized with hydrazines to yield 4-substituted phthalazin-1-ones.[6][7] This method offers a convenient way to introduce substituents at the 4-position of the phthalazine ring.
Visualizing the Classical Approach:
References
- 1. jocpr.com [jocpr.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
The Multifaceted Mechanism of Hydralazine as a Vasodilator: A Technical Guide for Researchers
Abstract
Hydralazine, a direct-acting vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2] Despite its long-standing clinical use, the precise molecular mechanisms underpinning its therapeutic effects remain a subject of active investigation. This technical guide provides a comprehensive exploration of the current understanding of hydralazine's vasodilatory action, intended for researchers, scientists, and professionals in drug development. We will delve into the established and emerging signaling pathways, critically evaluate the experimental evidence, and provide detailed protocols for key assays used to elucidate its mechanism.
Introduction: A Classic Vasodilator with a Complex Profile
First synthesized in the 1940s, hydralazine directly relaxes arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance and blood pressure.[1] It preferentially dilates arterioles over veins, which minimizes postural hypotension and contributes to an increase in cardiac output.[3] This unique hemodynamic profile has secured its place in treating conditions like severe hypertension, hypertensive emergencies, and heart failure, particularly in combination with nitrates.[1][4]
The therapeutic efficacy of hydralazine is, however, accompanied by a complex and not fully elucidated mechanism of action. Early research pointed towards its interference with calcium signaling in vascular smooth muscle cells (VSMCs). More recent investigations have unveiled a more intricate picture, implicating modulation of potassium channels, nitric oxide (NO) bioavailability, and antioxidant activity. This guide will systematically dissect these proposed mechanisms.
Core Mechanisms of Hydralazine-Induced Vasodilation
The vasodilatory effect of hydralazine is not attributed to a single, definitive pathway but rather a convergence of multiple actions on the vascular smooth muscle.
Interference with Intracellular Calcium Homeostasis
A primary and well-supported mechanism of hydralazine is its ability to interfere with the calcium-dependent contraction of VSMCs.[5] It is proposed to inhibit the inositol triphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum (SR).[2][4][6] By limiting the availability of intracellular calcium, hydralazine prevents the activation of myosin light chain kinase, a critical enzyme for smooth muscle contraction.[4]
Studies on rabbit aorta and pulmonary artery have shown that hydralazine effectively inhibits contractions induced by phenylephrine and IP₃ in permeabilized vessels, supporting a direct action on the SR calcium release machinery.[2]
Modulation of Potassium Channels
The opening of potassium (K+) channels in VSMCs leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels and promotes relaxation. Several studies suggest that hydralazine's vasodilatory action involves the opening of high-conductance calcium-activated potassium (BKCa) channels.[1][6][7]
Evidence from studies on porcine coronary arteries demonstrated that the relaxation induced by hydralazine was significantly attenuated by BKCa channel blockers like iberiotoxin and tetraethylammonium.[7] However, it is crucial to note that this mechanism is not universally accepted, with some studies on rabbit aorta and pulmonary artery finding no evidence of hydralazine-induced membrane hyperpolarization or effects on K+ currents.[2] This discrepancy may be due to differences in vascular beds or experimental conditions.
Enhancement of Nitric Oxide Bioavailability and Antioxidant Properties
Hydralazine is recognized for its antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and an inhibitor of superoxide (O₂⁻) production.[8][9] This is particularly relevant in the context of its combined use with nitrates. Nitroglycerin therapy can lead to tolerance due to increased vascular superoxide production.[8] Hydralazine can prevent this tolerance by reducing oxidative stress.[8][9]
The interaction with the nitric oxide (NO) pathway is complex. Some evidence suggests that hydralazine may increase the bioavailability of NO, leading to the activation of soluble guanylate cyclase (sGC) and subsequent cGMP-mediated vasodilation.[1][4][10] However, other studies have found no direct evidence that hydralazine acts as an NO donor or enhances NO-mediated effects.[10][11] A proposed mechanism is that by reducing superoxide, hydralazine prevents the scavenging of NO, thereby enhancing its vasodilatory effects.
A Novel Pathway: Inhibition of Prolyl Hydroxylases
More recent research has uncovered a novel mechanism of action for hydralazine involving the inhibition of prolyl hydroxylase domain (PHD) enzymes.[5] This inhibition leads to the stabilization and activation of hypoxia-inducible factor-1α (HIF-1α).[5] HIF-1α is a transcription factor that upregulates genes involved in angiogenesis and vascular remodeling, such as vascular endothelial growth factor (VEGF).[5] This pathway may contribute to the long-term beneficial effects of hydralazine in conditions like heart failure and myocardial ischemia.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in hydralazine's mechanism of action and a general workflow for its investigation.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating hydralazine's effects.
| Parameter | Experimental Model | Hydralazine Concentration | Key Finding | Reference |
| Vasodilation (EC₅₀) | Rabbit Pulmonary Artery | 16 ± 2 µM | Potent relaxation of phenylephrine-induced contraction. | [2] |
| Vasodilation (EC₅₀) | Rabbit Aorta | 20 ± 1 µM | Similar potency to pulmonary artery. | [2] |
| Coronary Flow Increase | Isolated Perfused Rat Hearts | 1 µM | Increased coronary flow by 28.8 ± 2.7%. | [7] |
| Inhibition of Coronary Flow Increase by Iberiotoxin | Isolated Perfused Rat Hearts | 0.1 µM | Suppressed hydralazine-induced flow increase by 82%. | [7] |
| Membrane Hyperpolarization | Rat Caudal Artery | 1 µM | Caused a 4 mV hyperpolarization. | [12] |
| HIF-1α Induction | Human Umbilical Vein Endothelial Cells (HUVECs) | 50-500 µmol/L | Rapid and concentration-dependent induction of HIF-1α protein. | [5] |
Detailed Experimental Protocols
Protocol for Wire Myography to Assess Vasodilation
This protocol is adapted from established guidelines for measuring vascular function in isolated arteries.[13]
Objective: To determine the vasodilatory effect of hydralazine on isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., thoracic aorta, mesenteric artery) from a suitable animal model.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Wire myograph system (e.g., DMT, Radnoti).
-
Vasoconstrictor agent (e.g., phenylephrine, U46619).
-
Hydralazine stock solution.
-
Carbogen gas (95% O₂, 5% CO₂).
Procedure:
-
Vessel Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of surrounding connective and adipose tissue under a dissection microscope.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting:
-
Mount the arterial rings on the two tungsten wires of the myograph chamber.
-
Submerge the rings in the myograph chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Normalization:
-
Allow the rings to equilibrate for 30-60 minutes.
-
Gradually stretch the rings to their optimal resting tension (determined via a length-tension curve) and allow them to stabilize for another 30-60 minutes.
-
-
Viability Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for vessel viability.
-
Wash out the KCl and allow the tension to return to baseline.
-
If assessing endothelium-dependent relaxation, pre-contract with a submaximal concentration of phenylephrine and then add acetylcholine (e.g., 10⁻⁵ M) to confirm endothelial integrity.
-
-
Vasodilation Assay:
-
Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at its EC₈₀ concentration).
-
Once the contraction plateau is reached, add cumulative concentrations of hydralazine to the chamber, allowing the response to stabilize at each concentration.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Construct a concentration-response curve for hydralazine.
-
Calculate the EC₅₀ (concentration causing 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Protocol for Measuring Intracellular Nitric Oxide Production
This protocol utilizes a cell-permeant fluorescent probe to detect intracellular NO.[14][15]
Objective: To measure changes in intracellular NO levels in endothelial cells in response to hydralazine.
Materials:
-
Cultured endothelial cells (e.g., HUVECs).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Nitric Oxide Fluorometric Probe (e.g., DAF-FM diacetate).
-
Hydralazine solution.
-
Positive control (e.g., acetylcholine or a calcium ionophore like A23187).
-
NOS inhibitor (e.g., L-NAME) as a negative control.
-
Fluorescence microscope or microplate reader.
Procedure:
-
Cell Culture:
-
Plate endothelial cells in a suitable format (e.g., 96-well plate or chamber slides) and grow to confluence.
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with the NO fluorescent probe (e.g., 5 µM DAF-FM diacetate) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove the excess probe.
-
-
Treatment:
-
Add fresh medium to the cells.
-
Treat the cells with different concentrations of hydralazine. Include vehicle control, positive control, and negative control (L-NAME pre-treatment followed by hydralazine) groups.
-
Incubate for the desired time period (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission ~495/515 nm for DAF-FM) or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment group.
-
Normalize the data to the vehicle control.
-
Compare the NO production in hydralazine-treated cells to controls.
-
Protocol for Assessing Oxidative Stress (Superoxide Production)
This protocol uses lucigenin-enhanced chemiluminescence to measure superoxide production in vascular tissue.[16]
Objective: To determine the effect of hydralazine on superoxide production in isolated blood vessels.
Materials:
-
Isolated arterial rings.
-
Krebs-HEPES buffer.
-
Lucigenin solution (5 µM).
-
Hydralazine solution.
-
Stimulant for superoxide production (e.g., angiotensin II, high glucose).
-
Luminometer.
Procedure:
-
Vessel Preparation:
-
Prepare arterial rings as described in the myography protocol.
-
-
Measurement:
-
Place the arterial rings in scintillation vials containing Krebs-HEPES buffer and allow them to equilibrate.
-
Add lucigenin to the vials and obtain a baseline chemiluminescence reading in the luminometer.
-
Add the superoxide production stimulant if desired.
-
Treat the rings with hydralazine or vehicle control.
-
Measure the chemiluminescence signal over time.
-
-
Data Analysis:
-
Calculate the rate of superoxide production based on the chemiluminescence signal.
-
Compare the superoxide levels in hydralazine-treated vessels to the control group.
-
Conclusion and Future Directions
Hydralazine's mechanism of action is a compelling example of a clinically established drug with a continuously evolving molecular profile. While its effects on intracellular calcium release are well-documented, its roles in modulating potassium channels, enhancing NO bioavailability through antioxidant activity, and activating the HIF-1α pathway highlight its multifaceted nature. The conflicting reports in the literature, particularly regarding its effects on potassium channels and direct NO donation, underscore the need for further research.
Future investigations should focus on:
-
Elucidating the specific molecular targets of hydralazine within the IP₃R/Ca²⁺ release complex.
-
Clarifying the role of K⁺ channels in different vascular beds and under various pathological conditions.
-
Dissecting the relative contributions of its antioxidant effects versus other mechanisms in its overall vasodilatory and cardioprotective actions.
-
Exploring the therapeutic implications of HIF-1α activation by hydralazine in ischemic diseases.
A deeper understanding of these intricate mechanisms will not only refine our knowledge of this classic vasodilator but also pave the way for the development of novel cardiovascular therapies with improved efficacy and safety profiles.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 5. ahajournals.org [ahajournals.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Dysfunction and Nitric Oxide Enhancing Therapy - Page 4 [medscape.com]
- 10. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Nitric Oxide Assay [cellbiolabs.com]
- 15. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a complex heterocyclic molecule. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—explaining the causality behind experimental choices and data interpretation. By integrating predicted data with established protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation and quality control of this compound and its analogues.
Introduction
This compound (also known as 1,2-di(phthalazin-1-yl)hydrazine) is a molecule of significant interest within medicinal chemistry. It belongs to the broader class of phthalazine derivatives, which are recognized for a wide array of pharmacological activities, including antihypertensive, antitumor, and anti-inflammatory properties[1][2]. The molecule features two phthalazine heterocyclic systems bridged by a hydrazine linker, creating a highly conjugated and structurally complex entity.
Given its potential therapeutic applications, unambiguous structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. Each technique offers a unique window into the molecule's architecture: MS confirms its mass and elemental composition, NMR elucidates its precise atomic connectivity, IR identifies its functional groups, and UV-Vis spectroscopy probes its electronic structure. This guide provides an integrated approach, demonstrating how data from these disparate techniques converge to build a complete and validated structural profile.
Core Molecular Properties and Structure
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. These data are critical for calculating concentrations, interpreting mass spectra, and correlating with theoretical models.
| Property | Value | Source |
| IUPAC Name | 1,2-di(phthalazin-1-yl)hydrazine | PubChem[3] |
| Molecular Formula | C₁₆H₁₂N₆ | PubChem[3][4] |
| Molecular Weight | 288.31 g/mol | Santa Cruz Biotechnology[5] |
| Monoisotopic Mass | 288.112344 Da | PubChem[3][4] |
| CAS Number | 24030-07-7 | Santa Cruz Biotechnology[5] |
| Physical Appearance | Solid | - |
| Melting Point | >299 °C (decomposes) | ChemicalBook[6] |
The presence of the hydrazine linker introduces the possibility of tautomerism, where the molecule could exist in equilibrium between the hydrazone and azo forms. Spectroscopic data, particularly NMR and IR, are crucial for determining the predominant tautomer in a given state or solvent.[7]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the cornerstone of molecular identification, providing an exact measurement of the molecular weight. For a novel or synthesized compound, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, distinguishing it from other potential structures with the same nominal mass. Electrospray Ionization (ESI) is the preferred method for this class of polar, nitrogen-containing heterocycles as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.
Predicted High-Resolution Mass Spectrometry Data
The following table summarizes the predicted m/z values for common adducts of this compound, which are essential for identifying the molecular ion peak in an experimental spectrum.[4]
| Adduct | Formula | Predicted m/z (Da) |
| [M+H]⁺ | [C₁₆H₁₃N₆]⁺ | 289.11962 |
| [M+Na]⁺ | [C₁₆H₁₂N₆Na]⁺ | 311.10156 |
| [M+K]⁺ | [C₁₆H₁₂N₆K]⁺ | 327.07550 |
| [M]⁺ | [C₁₆H₁₂N₆]⁺ | 288.11179 |
Fragmentation Analysis
Tandem MS (MS/MS) experiments are used to controllably fragment the molecular ion, providing structural insights. The fragmentation of this compound is expected to proceed via cleavage of the weakest bonds, primarily the N-N bond of the hydrazine linker. A characteristic fragmentation pattern for the parent phthalazine molecule involves the sequential loss of HCN units.[8] This knowledge allows us to predict a logical fragmentation pathway.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be of high purity (LC-MS grade).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion spray.
-
Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 6 - 8 L/min at 180-200 °C
-
Rationale: These parameters are optimized to achieve efficient desolvation and ionization while minimizing in-source fragmentation.
-
-
Mass Analyzer Parameters:
-
Acquisition Range: m/z 100 - 1000
-
Acquisition Rate: 1 spectrum/second
-
Internal Calibration: Use a known reference compound (e.g., sodium formate or a commercial calibrant mix) to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the predicted [M+H]⁺ ion (m/z 289.11962).
-
Confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Analyze the isotopic pattern to further validate the elemental composition (C₁₆H₁₂N₆).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the atom-by-atom connectivity, making it the most powerful tool for structural elucidation. For this compound, ¹H NMR will identify all unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR will identify the unique carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power and its ability to slow the exchange of labile N-H protons, making them observable.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
The structure's symmetry (or lack thereof) will dictate the complexity of the spectrum. Assuming the two phthalazine rings are chemically equivalent due to rotation around the N-N bond, we would expect a simplified set of signals. However, restricted rotation could make them non-equivalent. The prediction below assumes equivalence for simplicity. The chemical shifts are estimated based on data for the parent phthalazine and related substituted derivatives.[9][10][11]
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | br s | 1H | NH -N | Labile proton, broad due to exchange, downfield shift due to hydrogen bonding and proximity to aromatic systems. |
| ~9.5 - 9.7 | m | 2H | H-C(Ar) | Protons adjacent to ring nitrogen atoms are deshielded and appear far downfield. |
| ~8.0 - 8.4 | m | 4H | H-C(Ar) | Aromatic protons in the core of the phthalazine system. |
| ~7.8 - 8.0 | m | 4H | H-C(Ar) | Aromatic protons on the outer benzene ring portion. |
A D₂O exchange experiment is essential: upon adding a drop of D₂O to the NMR tube, the N-H signal will disappear, confirming its assignment.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
The ¹³C NMR spectrum will show signals for all carbon atoms, with quaternary carbons typically having lower intensity. Predictions are based on data for phthalazine and its derivatives.[12][13]
| Predicted Shift (ppm) | Assignment | Rationale |
| ~150 - 155 | C=N | Carbon atoms of the C=N bond in the heterocyclic ring are significantly deshielded. |
| ~135 - 140 | C(Ar)-q | Quaternary aromatic carbons at the ring fusion points. |
| ~125 - 135 | CH(Ar) | Aromatic CH carbons, with variations based on proximity to nitrogen atoms. |
| ~120 - 125 | C(Ar)-q | Quaternary aromatic carbons adjacent to the heterocyclic ring. |
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: 0 - 16 ppm.
-
Pulse Angle: 30-45 degrees (to ensure quantitative integration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Rationale: A wider spectral width ensures all signals, including labile protons, are captured. A sufficient relaxation delay is crucial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 - 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more. Rationale: ¹³C has low natural abundance and requires significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (39.52 ppm).
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, IR is particularly useful for confirming the presence of the N-H bond in the hydrazine linker and the characteristic vibrations of the aromatic C=C and C=N bonds within the phthalazine rings. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and is highly reproducible.
Predicted IR Absorption Bands
The following table lists the key vibrational frequencies expected for this compound, based on characteristic group frequencies and data for the parent phthalazine heterocycle.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3200 - 3400 | Medium, Broad | N-H Stretch | Hydrazine N-H group |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |
| 1610 - 1650 | Strong | C=N Stretch | Phthalazine ring imine bond |
| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| 700 - 900 | Strong | C-H Bend | Aromatic C-H out-of-plane bending |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: With the ATR crystal clean and uncovered, run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
-
Data Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Rationale: 4 cm⁻¹ resolution is sufficient for most qualitative analyses. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify peaks corresponding to the predicted functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive π-conjugated system of this compound is expected to absorb strongly in the UV region. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties. This technique is particularly valuable in drug development for quantitative analysis (e.g., using a Beer-Lambert plot to determine concentration) and for monitoring reaction progress or sample stability. The choice of solvent can influence the λ_max, so it must be reported. Ethanol or methanol are common choices as they are transparent in the relevant UV range.
Predicted UV-Vis Absorption Data (in Ethanol)
The spectrum is expected to show multiple bands corresponding to π→π* transitions within the aromatic and heterocyclic systems. The data for the parent phthalazine shows characteristic bands between 250-310 nm and a weaker band around 350 nm.[8][14] The extended conjugation in the title compound may cause a bathochromic (red) shift to longer wavelengths.
| Predicted λ_max (nm) | Transition Type | Rationale |
| ~260 - 280 | π→π | High-energy transition of the benzenoid system. |
| ~300 - 320 | π→π | Lower-energy transition involving the entire conjugated heterocyclic system. |
| ~360 - 380 | n→π* | Low-intensity transition involving non-bonding electrons on the nitrogen atoms. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.1 and 1.0 for accurate measurement.
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 600 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Integrated Analytical Workflow
No single technique is sufficient for absolute structural confirmation. The true power of spectroscopic analysis lies in the integration of all data points. The workflow below illustrates how these techniques are synergistically employed to build a complete, validated profile of the molecule.
Caption: Integrated workflow for spectroscopic characterization.
References
- 1. longdom.org [longdom.org]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C16H12N6) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. This compound [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phthalazine(253-52-1) 1H NMR spectrum [chemicalbook.com]
- 11. 1(2H)-Phthalazinone(119-39-1) 1H NMR [m.chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Phthalazine(253-52-1) 13C NMR [m.chemicalbook.com]
- 14. Phthalazine [webbook.nist.gov]
The Preclinical Journey of Hydralazine: An In-Depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Preclinical Profile of a Veteran Vasodilator
Hydralazine, a direct-acting smooth muscle relaxant, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2][3][4] Its efficacy is intrinsically linked to its complex pharmacokinetic and metabolic profile, which exhibits significant inter-individual and inter-species variability. For drug development professionals, a thorough understanding of hydralazine's behavior in preclinical models is paramount for interpreting toxicological data, predicting human pharmacokinetics, and designing robust clinical trials. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of hydralazine in key preclinical species, grounded in established scientific literature. We will delve into the causal relationships behind experimental designs and present validated protocols to ensure scientific integrity.
Absorption: A Tale of Two Routes and First-Pass Effects
Hydralazine is readily absorbed following oral administration in preclinical models.[5] However, it is subject to extensive first-pass metabolism, a critical factor influencing its systemic bioavailability.[2][6] This presystemic elimination is largely dependent on the acetylator phenotype of the species, a trait determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme.[4][7]
In dogs, studies have shown that the oral bioavailability of hydralazine increases with the dose, suggesting a saturation of the first-pass metabolic pathways.[8] The presence of food has been observed to decrease the bioavailability of hydralazine in dogs by as much as 63%, a phenomenon that mirrors some findings in humans.[8]
Distribution: Reaching the Target Tissues
Following absorption, hydralazine is distributed throughout the body. It exhibits a high percentage of binding to human plasma proteins, around 87%.[9] In rats, studies using radiolabeled hydralazine have shown that the drug or its metabolites can be found covalently bound to tissue proteins, with a particular affinity for the aorta, lungs, and spleen.[10] This tissue binding may contribute to its prolonged pharmacological effect, which often outlasts its plasma half-life. The apparent volume of distribution is substantial, indicating extensive tissue uptake.[8]
Metabolism: A Complex Web of Acetylation and Oxidation
The metabolism of hydralazine is multifaceted and a primary determinant of its pharmacokinetic variability. The two principal metabolic pathways are N-acetylation and oxidation.[2][6][7]
The Central Role of N-Acetylation and NAT2 Polymorphism
N-acetylation is a major metabolic route for hydralazine, catalyzed predominantly by the NAT2 enzyme.[4][7] Genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and rapid acetylators.[7][11][12] This genetic variation is a key driver of the differences in hydralazine plasma concentrations and, consequently, its therapeutic and adverse effects. Preclinical models, where acetylator status can be characterized, are invaluable for studying the impact of this polymorphism. In humans, slow acetylators generally exhibit higher plasma levels of hydralazine and may require lower doses.[9][13]
The primary acetylated metabolite is 3-methyl-s-triazolo[3,4a]phthalazine (MTP).[10][14] When administered orally, MTP is the predominant metabolite in rapid acetylators, while the parent drug and its hydrazone metabolites are more abundant in slow acetylators.[4]
Oxidative Pathways and Cytochrome P450 Involvement
Oxidative metabolism also plays a significant role in hydralazine's elimination.[6] One of the major urinary metabolites, 4-(2-acetylhydrazino)phthalazin-1-one, is formed through an oxidative step preceding acetylation.[6] This indicates that oxidation is a crucial initial step for a significant portion of the dose.
Several cytochrome P450 (CYP) enzymes have been implicated in the metabolism of hydralazine and its analogs. Studies with dihydralazine, a related compound, have shown that it can be metabolically activated by CYP1A2 and CYP3A4, leading to the formation of reactive metabolites that can covalently bind to these enzymes.[15][16][17] While hydralazine itself is considered a weak inhibitor of several CYP isoforms, including CYP1A2, 2B6, 2D6, and 3A, these interactions are important to consider in the context of potential drug-drug interactions.[18][19]
Formation of Hydrazones
Hydralazine readily reacts with endogenous ketones and aldehydes, such as pyruvic acid and alpha-ketoglutaric acid, to form hydrazone metabolites.[4] The major circulating metabolite is often hydralazine pyruvic acid hydrazone (HPH).[4][7] The pharmacological activity of these hydrazones is a subject of investigation. While some studies suggest they are largely inactive and must hydrolyze back to the parent hydralazine to exert a hypotensive effect[20], others have noted some vasodepressor properties, albeit much less potent than hydralazine itself.[14]
Below is a diagram illustrating the major metabolic pathways of hydralazine.
Caption: Major metabolic pathways of hydralazine.
Excretion: The Final Step
Hydralazine and its metabolites are primarily eliminated through the kidneys, with the majority of the dose being excreted in the urine as metabolites.[4][9][10] Very little unchanged hydralazine is found in the urine, highlighting the extensive nature of its metabolism.[10] In rats, urine is the major route of elimination for a single dose of radiolabeled hydralazine.[10]
Pharmacokinetic Parameters in Preclinical Models
The pharmacokinetic parameters of hydralazine can vary significantly depending on the preclinical model, dose, and route of administration. The following table summarizes key pharmacokinetic parameters reported in dogs.
| Parameter | Value | Species | Route | Dose | Source |
| AUCoral/dose (mg-min/ml) | 5552 - 13218 | Dog | Oral | 0.25 - 4.0 mg/kg | [8] |
| Bioavailability (F) | 0.36 - 0.77 | Dog | Oral | 0.25 - 4.0 mg/kg | [8] |
| Total Body Clearance (ml/min/kg) | 70 | Dog | IV | 0.25 - 4.0 mg/kg | [8] |
| Volume of Distribution (L/kg) | 9 | Dog | IV | 0.25 - 4.0 mg/kg | [8] |
| Peak Effects | 3-5 hours | Dog | Oral | N/A | [5][21] |
| Duration of Effect | 11-13 hours | Dog | Oral | N/A | [21] |
Experimental Protocols: A Guide to Preclinical Pharmacokinetic Studies
A well-designed preclinical pharmacokinetic study is essential for characterizing the ADME profile of hydralazine. Below is a representative experimental workflow.
Typical Experimental Workflow for a Preclinical Pharmacokinetic Study of Hydralazine
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Step-by-Step Methodology
-
Animal Model Selection and Acclimatization:
-
Rationale: The choice of species (e.g., Wistar rats, Beagle dogs) should be justified based on the study objectives and, where possible, similarities in metabolic pathways to humans. Animals should be acclimatized to the facility for a minimum of one week.
-
-
Dose Formulation:
-
Protocol: Hydralazine hydrochloride is typically dissolved in a suitable vehicle such as saline or water for injection. The formulation should be prepared fresh on the day of dosing and its stability confirmed.
-
-
Drug Administration:
-
Oral (PO): Administer the dose via oral gavage. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Intravenous (IV): Administer as a bolus or infusion via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).
-
-
Blood Sampling:
-
Rationale: Serial blood samples are collected to characterize the plasma concentration-time profile.
-
Protocol: Collect blood at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). It is crucial to immediately stabilize hydralazine in the collected samples due to its in vitro instability.[6] This can be achieved by derivatization or by keeping the samples on ice and processing them rapidly.
-
-
Plasma Processing and Storage:
-
Protocol: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Rationale: A validated, sensitive, and specific bioanalytical method is required for the accurate quantification of hydralazine and its key metabolites.
-
Methods: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed.[1][3][22][23] Gas chromatography (GC) based methods have also been described.[1][3][24] Due to the reactive nature of hydralazine, pre-column derivatization is often necessary to improve its stability and chromatographic properties.[1][22]
-
-
Pharmacokinetic Analysis:
-
Protocol: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Conclusion: Translating Preclinical Insights to Clinical Development
The preclinical pharmacokinetics and metabolism of hydralazine are complex, characterized by extensive first-pass metabolism, significant involvement of polymorphic enzymes like NAT2, and the formation of multiple metabolites. A thorough understanding of these aspects in relevant preclinical models is not merely an academic exercise; it is a critical component of a successful drug development program. By carefully designing and executing preclinical studies, researchers can gain valuable insights that inform dose selection, predict potential drug-drug interactions, and ultimately contribute to the safe and effective clinical use of hydralazine and its future analogs. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing cardiovascular medicine.
References
- 1. rroij.com [rroij.com]
- 2. Clinical pharmacokinetics and therapeutic use of hydralazine in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. ClinPGx [clinpgx.org]
- 5. wendyblount.com [wendyblount.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Genotype-guided hydralazine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydralazine pharmacokinetics and interaction with food: an evaluation of the dog as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Studies on the in vivo metabolism of hydralazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydralazine-induced inactivation of cytochrome P450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism-based inactivation of cytochrome P450s 1A2 and 3A4 by dihydralazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endogenous generation of hydralazine from labile hydralazine hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydralazine pharmacodynamics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phthalazine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and History of Phthalazine-Based Therapeutic Agents
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. This technical guide provides a comprehensive overview of the discovery and historical development of phthalazine-based drugs, intended for researchers, scientists, and drug development professionals. We will delve into the serendipitous discoveries and rational design strategies that have led to blockbuster drugs, exploring the key structure-activity relationships that underpin their therapeutic efficacy. This guide will further provide detailed mechanistic insights, experimental protocols for the synthesis of key derivatives, and a forward-looking perspective on the future of phthalazine-based drug discovery.
Introduction: The Rise of a Versatile Pharmacophore
The journey of phthalazine in medicinal chemistry is a compelling narrative of how a simple heterocyclic core can be elaborated to interact with a wide range of biological targets, leading to treatments for a multitude of diseases. Initially explored for applications in dye chemistry, the unique electronic and steric properties of the phthalazine nucleus soon captured the attention of medicinal chemists. Its rigid, planar structure provides a robust anchor for pharmacophoric groups, while the two nitrogen atoms offer opportunities for hydrogen bonding and other key interactions within protein binding sites. This versatility has been exploited to develop drugs for conditions ranging from hypertension and allergic rhinitis to various forms of cancer. This guide will trace the historical milestones, from the early pioneering drugs to the latest generation of targeted therapies, showcasing the enduring legacy and future potential of the phthalazine scaffold.
The Pioneers: Early Discoveries and Serendipitous Breakthroughs
The initial foray of phthalazine derivatives into the therapeutic arena was marked by serendipity, with researchers often discovering potent biological activities while investigating other chemical series. These early discoveries laid the groundwork for future, more targeted drug development efforts.
Hydralazine: An Accidental Antihypertensive
The story of phthalazine-based therapeutics begins with hydralazine , a drug that revolutionized the treatment of hypertension. Its discovery was a classic example of serendipity in drug research. While searching for new antimalarial agents in the late 1940s, scientists at Ciba synthesized 1-hydrazinophthalazine.[1] During preclinical testing, its potent hypotensive effects were unexpectedly observed. This led to a shift in its development focus, and hydralazine was subsequently approved by the FDA in 1953, becoming one of the first oral medications for high blood pressure.[1]
Mechanism of Action: Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1] Its precise molecular mechanism was not fully understood at the time of its discovery and remains a subject of investigation. However, it is believed to interfere with calcium transport in vascular smooth muscle, possibly by inhibiting the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[1] This leads to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[1]
Azelastine: A Phthalazinone Antihistamine
Another key early discovery was azelastine , a phthalazinone derivative that emerged as a potent antihistamine. Patented in 1971 and introduced for medical use in 1986, azelastine offered a new therapeutic option for allergic rhinitis and conjunctivitis.[2]
Mechanism of Action: Azelastine is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[3] By blocking the action of histamine, it alleviates the classic symptoms of allergic reactions, such as sneezing, itching, and rhinorrhea.[4] Beyond its primary antihistaminic effect, azelastine also exhibits mast cell stabilizing and anti-inflammatory properties, inhibiting the release of other inflammatory mediators like leukotrienes and cytokines.[4][5] This multi-faceted mechanism of action contributes to its clinical efficacy.[5]
The Era of Targeted Therapy: Rational Design of Phthalazine-Based Inhibitors
Building on the foundation laid by the early discoveries, the late 20th and early 21st centuries witnessed a shift towards the rational design of phthalazine-based drugs targeting specific molecular pathways implicated in disease, particularly in oncology.
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer
The development of poly(ADP-ribose) polymerase (PARP) inhibitors represents a landmark achievement in personalized cancer medicine, and the phthalazinone scaffold of olaparib is at the heart of this success. The concept of synthetic lethality, where the inhibition of two separate pathways leads to cell death while inhibition of either one alone does not, was the guiding principle. In cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination repair of DNA double-strand breaks, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage and ultimately, cancer cell death.
Olaparib was developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca.[6] It received its first approvals from the EMA and FDA in 2014 for the treatment of BRCA-mutated ovarian cancer.[6]
Mechanism of Action: Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.[7] These enzymes play a critical role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination repair (such as those with BRCA mutations), the inhibition of PARP leads to the persistence of single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. The inability of these cells to repair these double-strand breaks results in genomic instability and apoptosis.
VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process. The phthalazine scaffold has been successfully employed to develop potent inhibitors of VEGFR-2, a primary mediator of VEGF-driven angiogenesis.
Vatalanib (PTK787) is a prominent example of a phthalazine-based VEGFR-2 inhibitor.[8] It is an orally active compound that has been extensively studied in clinical trials for various cancers, including colorectal cancer.[8] While it did not meet its primary endpoint of improving overall survival in some large phase III trials, it demonstrated the potential of phthalazine derivatives to target this crucial pathway.[8]
Mechanism of Action: Vatalanib inhibits the tyrosine kinase activity of all known VEGF receptors, with a particular selectivity for VEGFR-2.[8] The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, vatalanib blocks these signaling events, thereby inhibiting angiogenesis and suppressing tumor growth.
Other Emerging Phthalazine-Based Therapeutics
The versatility of the phthalazine scaffold continues to be explored for other therapeutic targets. Zopolrestat , a phthalazinone derivative, was developed as an aldose reductase inhibitor for the potential treatment of diabetic complications like neuropathy and retinopathy.[2][9] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[9] In hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage.[9] Zopolrestat inhibits this enzyme, thereby preventing the accumulation of sorbitol.[2]
Synthesis of Key Phthalazine Scaffolds: Experimental Protocols
The synthesis of phthalazine-based therapeutic agents often relies on the construction of the core heterocyclic ring system from readily available starting materials. A common and crucial intermediate is 1-chlorophthalazine, which serves as a versatile precursor for the introduction of various substituents.
General Synthesis of 1-Chlorophthalazine
A widely used method for the synthesis of 1-chlorophthalazine involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by chlorination.
Experimental Protocol: Synthesis of 1-Chlorophthalazine from Phthalic Anhydride
-
Step 1: Synthesis of Phthalazinone:
-
To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as acetic acid or ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain phthalazinone.
-
-
Step 2: Synthesis of 1-Chlorophthalazine:
-
To a flask containing phosphorus oxychloride (POCl₃, 5-10 equivalents), add phthalazinone (1 equivalent) portion-wise with stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 1-chlorophthalazine.
-
Synthesis of Hydralazine
Hydralazine can be synthesized from 1-chlorophthalazine by nucleophilic substitution with hydrazine.
Experimental Protocol: Synthesis of Hydralazine
-
Dissolve 1-chlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the reaction to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) to obtain hydralazine.
Synthesis of Olaparib (Illustrative Final Step)
The synthesis of olaparib is a multi-step process. The final step typically involves the acylation of a piperazine intermediate with cyclopropanecarbonyl chloride. The phthalazinone core is constructed earlier in the synthesis. An illustrative final step is provided below.
Experimental Protocol: Final Step in Olaparib Synthesis
-
Dissolve 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2 equivalents).
-
Cool the reaction mixture to 0°C and add cyclopropanecarbonyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford olaparib.[10]
Quantitative Data and Clinical Insights
The development of phthalazine-based therapeutic agents has been guided by extensive preclinical and clinical research. The following tables summarize key quantitative data for some of the prominent members of this class.
Table 1: In Vitro Potency of Phthalazine-Based Inhibitors
| Compound | Target | IC50 | Cell Line | Reference |
| Olaparib | PARP-1 | 139 nM | A549 (Lung Carcinoma) | [11] |
| Vatalanib | VEGFR-2 | 43 nM | - | [3] |
| Zopolrestat | Aldose Reductase | 3.1 nM | Human Placenta | [2] |
| Phthalazinone Derivative 11c | PARP-1 | 97 nM | A549 (Lung Carcinoma) | [11] |
| Biarylurea Derivative 12c | VEGFR-2 | 2.7 µM | - | [3] |
| Biarylurea Derivative 13c | VEGFR-2 | 2.5 µM | - | [3] |
Table 2: Pharmacokinetic Properties of Olaparib
| Parameter | Value | Reference |
| Bioavailability | ~82% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours (tablet) | [7] |
| Elimination Half-life | 14.9 ± 8.2 hours (tablet) | [7] |
| Metabolism | Primarily hepatic (CYP3A) | [7] |
| Excretion | Urine (44%), Feces (42%) | [7] |
Table 3: Overview of Selected Clinical Trials for Vatalanib
| Trial Identifier | Phase | Indication | Key Findings | Reference |
| CONFIRM-1 | III | Metastatic Colorectal Cancer (first-line) | No significant improvement in overall survival. | [8] |
| CONFIRM-2 | III | Metastatic Colorectal Cancer (second-line) | Significant increase in progression-free survival. | [8] |
| CALGB 10105 | II | Myelodysplastic Syndrome | Modest hematological improvement in a small subset of patients. | [6] |
| - | I | Newly Diagnosed Glioblastoma | Well-tolerated in combination with standard therapy. | [12] |
Future Directions and Conclusion
The phthalazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The journey from the serendipitous discovery of hydralazine to the rational design of targeted cancer therapies like olaparib highlights the evolution of drug discovery. The inherent versatility of the phthalazine core, coupled with an ever-deepening understanding of disease biology, suggests that this privileged structure will continue to yield innovative medicines.
Future research in this area is likely to focus on several key aspects:
-
Novel Target Identification: Exploring the potential of phthalazine derivatives to modulate new and challenging biological targets.
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.
-
Combination Therapies: Investigating the synergistic effects of phthalazine-based drugs with other therapeutic modalities to overcome drug resistance.
-
Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of phthalazine-based agents.
References
- 1. Quantitative study of the structural requirements of phthalazine/quinazoline derivatives for interaction with human liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. A phase II study of the oral VEGF receptor tyrosine kinase inhibitor vatalanib (PTK787/ZK222584) in myelodysplastic syndrome: Cancer and Leukemia Group B study 10105 (Alliance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicine.com [medicine.com]
- 8. Vatalanib - Wikipedia [en.wikipedia.org]
- 9. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1-(2-Phthalazin-1-ylhydrazino)phthalazine Receptor Binding
Abstract: The compound 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a known dimer impurity of the vasodilator hydralazine, presents an interesting case for pharmacodynamic study.[1] While its parent compound, hydralazine, has a long history of clinical use, its precise mechanism of action remains a subject of investigation, with several putative pathways proposed.[2][3] This guide outlines a comprehensive in silico strategy to investigate the receptor binding profile of this compound. As no definitive receptor has been identified, this document serves as a roadmap for generating testable hypotheses through a structured, multi-stage computational workflow. We will detail the rationale for target selection, provide step-by-step protocols for molecular docking and molecular dynamics simulations, and discuss the interpretation of the resulting data, thereby providing researchers with a robust framework for exploring the pharmacological landscape of this and similar novel chemical entities.
Introduction: The Rationale for a Predictive Modeling Approach
The journey of a drug from a chemical entity to a therapeutic agent is underpinned by a deep understanding of its interaction with biological targets. For this compound, a molecule structurally related to the antihypertensive drug hydralazine, the primary biological receptors are unknown.[1][4] This ambiguity makes traditional experimental screening a resource-intensive, broad-spectrum endeavor. In silico modeling offers a powerful, cost-effective alternative to navigate this uncertainty.[5] By leveraging computational techniques, we can simulate the interaction between a ligand (the compound) and a series of plausible protein targets, predicting binding affinities and interaction modes.[6]
This guide is structured not as a report on existing findings, but as a forward-looking protocol. Its purpose is to demonstrate how to build a compelling, data-driven hypothesis for the mechanism of action of a compound with an uncharacterized target profile. The causality behind our approach is simple: by modeling the compound's interaction with targets implicated in the pharmacology of its parent drug, hydralazine, we can prioritize the most probable candidates for subsequent experimental validation.
The Strategic Framework: From Target Selection to Energy Calculation
The success of any in silico study hinges on a logical and well-justified workflow. For this compound, this involves identifying potential targets, performing initial screening through molecular docking, and refining the most promising results with more computationally intensive simulations.
Putative Target Selection
Given the compound's structural similarity to hydralazine, our primary hypothesis is that it may interact with targets in the same or similar pathways. Hydralazine is a direct-acting vasodilator, but its precise mechanism is multifaceted.[7][8] Evidence points to several potential modes of action, providing us with a rational basis for selecting candidate receptors:
-
Interference with Calcium Metabolism: Hydralazine is thought to alter cellular calcium metabolism in vascular smooth muscle, inhibiting the release of calcium from the sarcoplasmic reticulum.[7][9] This makes components of the calcium signaling pathway, such as the L-type calcium channel or the IP₃ receptor , plausible targets.
-
Potassium Channel Opening: Some evidence suggests hydralazine may cause smooth muscle hyperpolarization by opening K⁺ channels, leading to vasodilation.[2] Therefore, ATP-sensitive potassium channels (K-ATP channels ) represent another class of targets.
-
Prolyl Hydroxylase (PHD) Inhibition: A novel mechanism proposed for hydralazine involves the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes.[3] This inhibition stabilizes HIF-1α, leading to a pro-angiogenic phenotype. PHD2 (also known as EGLN1) is a primary regulator in this pathway and a compelling target for investigation.
-
VEGFR-2 Inhibition: Other phthalazine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10] This provides an additional, structurally-justified target for screening.
The Computational Workflow: A Multi-Step Approach
Our proposed workflow integrates several computational techniques, each providing a deeper level of insight. The progression from less to more computationally expensive methods ensures that our efforts are focused on the most promising ligand-receptor pairs.
References
- 1. veeprho.com [veeprho.com]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 1-(2-Phthalazin-1-ylhydrazino)phthalazine in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a unique heterocyclic compound that has emerged as a valuable building block in contemporary organic synthesis. This document delves into the synthesis, physicochemical properties, and diverse applications of this molecule, with a particular focus on its utility in the construction of complex fused heterocyclic systems and in the field of coordination chemistry. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its reactivity are presented to empower researchers, scientists, and professionals in drug development with the knowledge to effectively harness the synthetic potential of this versatile scaffold.
Introduction: The Phthalazine Core and the Significance of this compound
Phthalazine derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with significant pharmacological and material science applications. Their utility stems from their rigid, planar structure and the presence of multiple nitrogen atoms that can participate in hydrogen bonding and metal coordination. Within this family, this compound, also known by synonyms such as 1,1'-Hydrazodiphthalazine and 1,2-di(phthalazin-1-yl)hydrazine[1][2], represents a particularly intriguing molecule. Its symmetrical structure, featuring two phthalazine moieties linked by a hydrazine bridge, offers a unique combination of reactive sites and steric properties, making it a powerful tool for the synthesis of novel molecular architectures.
This guide will provide a comprehensive overview of this compound, from its synthesis to its application as a precursor in various synthetic transformations.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₆ | [2] |
| Molecular Weight | 288.31 g/mol | [2] |
| CAS Number | 24030-07-7 | [2] |
| Appearance | Typically an orange solid | |
| Solubility | Sparingly soluble in common organic solvents | |
| Melting Point | >299 °C (decomposes) |
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques and X-ray crystallography.
-
¹H and ¹³C NMR Spectroscopy: Provide information on the proton and carbon environments within the molecule, confirming the presence and connectivity of the phthalazine rings and the hydrazine linker.
-
Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for N-H stretching of the hydrazine group and C=N and C=C stretching of the phthalazine rings.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and crystal packing. A crystal structure for this compound is available in the Cambridge Structural Database (CSD)[2].
Synthesis of this compound: A Detailed Protocol
Two-Step Synthetic Pathway
The synthesis is best approached as a two-step process, starting from the readily available 1-phthalazinone.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 1-Chlorophthalazine
Causality: The conversion of the hydroxyl group in the tautomeric form of 1-phthalazinone to a chlorine atom is a crucial activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation, proceeding through a chlorophosphate intermediate.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-phthalazinone (1 equivalent) in phosphorus oxychloride (3-5 equivalents).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The crude 1-chlorophthalazine will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-chlorophthalazine.
Step 2: Synthesis of this compound
Causality: This step involves a nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the chlorine atom on the phthalazine ring. The use of excess hydrazine hydrate can favor the formation of the initial 1-hydrazinophthalazine. It is postulated that a subsequent reaction between the formed 1-hydrazinophthalazine and another molecule of 1-chlorophthalazine, or a self-reaction under heating, leads to the desired dimeric product.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-chlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.
Applications in Organic Synthesis: A Versatile Building Block
The unique structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures.
Synthesis of Fused Heterocyclic Systems
The hydrazine moiety in this compound provides a reactive handle for the construction of fused heterocyclic rings. A particularly important application is the synthesis of triazolophthalazines, which are known to possess a wide range of biological activities, including antihypertensive properties[6][7].
Caption: General scheme for the synthesis of fused triazoles.
Experimental Workflow:
-
Acylation: React this compound with an appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding acylhydrazino derivative.
-
Cyclization: The resulting intermediate can then be cyclized, often through heating, to yield the fused triazolophthalazine system.
This methodology allows for the introduction of various substituents onto the triazole ring, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.
Coordination Chemistry: A Bidentate Ligand for Metal Complexes
The two nitrogen atoms of the hydrazine bridge, along with the adjacent nitrogen atoms of the phthalazine rings, create a bidentate or potentially tetradentate coordination site. This makes this compound an excellent ligand for the formation of metal complexes[8][9][10].
These complexes have been investigated for their potential applications in catalysis, materials science, and as therapeutic agents. The coordination of a metal ion can significantly alter the electronic properties and biological activity of the parent ligand.
Synthesis of Metal Complexes - General Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Add a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation.
-
The resulting metal complex, which often precipitates from the solution, is collected by filtration, washed with the solvent, and dried.
Characterization of Metal Complexes:
-
FT-IR Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination provide evidence of metal-ligand bond formation.
-
UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion.
-
Magnetic Susceptibility Measurements: Help to determine the oxidation state and spin state of the metal ion in the complex.
-
Elemental Analysis: Confirms the stoichiometry of the metal complex.
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential in organic synthesis. Its straightforward, albeit not directly published, synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of novel heterocyclic compounds and coordination complexes. The exploration of its reactivity with a broader range of electrophiles and its use in the development of new catalytic systems are promising avenues for future research. As the demand for novel bioactive molecules and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place as a valuable tool in the arsenal of the modern synthetic chemist.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 4. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 5. US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Hydralazine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Hydralazine, a direct-acting vasodilator, has been a component of antihypertensive therapy for decades. While effective, its clinical use is tempered by a unique and complex toxicological profile, most notably the risk of inducing a lupus-like syndrome. This guide provides a comprehensive examination of the toxicological properties of hydralazine, synthesizing data on its pharmacokinetics, mechanisms of toxicity, and the requisite preclinical and clinical safety assessments. We delve into the causality behind experimental choices for its evaluation and present detailed methodologies to provide a self-validating framework for researchers. This document is intended to serve as an authoritative resource for professionals in drug development and toxicological research, grounding its claims in established scientific literature and regulatory standards.
Introduction: The Dual Nature of a Potent Vasodilator
First approved by the FDA on January 15, 1953, hydralazine hydrochloride marked a significant advancement in the management of essential hypertension. It functions as a direct-acting arteriolar vasodilator, reducing peripheral resistance and consequently lowering blood pressure. Its utility extends to hypertensive emergencies and, in combination with isosorbide dinitrate, to the treatment of heart failure.
Despite its therapeutic benefits, hydralazine is not a first-line agent for essential hypertension, largely due to its side effect profile, which includes reflex tachycardia and fluid retention, and more critically, a significant risk of drug-induced lupus erythematosus (DILE). Understanding the intricate balance between its efficacy and toxicity is paramount for its safe clinical application and for the development of future therapeutics. This guide will dissect the toxicological profile of hydralazine, offering insights into its assessment from preclinical studies to clinical vigilance.
Pharmacokinetics and Metabolism: The Role of Acetylator Phenotype
The toxicological characteristics of a compound are inextricably linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Hydralazine is rapidly absorbed orally, reaching peak plasma concentrations within 1-2 hours. It is extensively metabolized by the liver, with metabolites excreted primarily in the urine.
A critical factor governing both its efficacy and toxicity is the polymorphic acetylation pathway. Humans exhibit a bimodal distribution of "slow" and "fast" acetylators due to genetic variations in the N-acetyltransferase 2 (NAT2) enzyme.
-
Slow Acetylators: Individuals with lower NAT2 activity have higher plasma concentrations of the parent hydralazine. This phenotype is associated with a greater therapeutic response at lower doses but also a significantly increased risk of developing DILE.
-
Fast Acetylators: These individuals metabolize hydralazine more rapidly, leading to lower systemic exposure and a reduced risk of toxicity.
This genetic variability underscores the importance of considering patient phenotype in both clinical practice and the design of toxicological studies. Animal models used for preclinical assessment should ideally account for these metabolic differences to provide more predictive data.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration | |
| Peak Plasma Levels | 1 to 2 hours | |
| Plasma Half-life | 3 to 7 hours | |
| Protein Binding | ~87% | |
| Metabolism | Extensive hepatic metabolism via polymorphic acetylation | |
| Excretion | Primarily as metabolites in the urine |
Mechanisms of Action and Toxicity
Therapeutic Vasodilation
Hydralazine's primary therapeutic effect is the relaxation of arteriolar smooth muscle. The precise molecular mechanism remains a subject of investigation, but it is thought to interfere with calcium metabolism within vascular smooth muscle cells. This may involve inhibiting the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. More recent research also suggests that hydralazine can activate the Hypoxia-Inducible Factor (HIF) pathway by inhibiting prolyl hydroxylase domain (PHD) enzymes, leading to a pro-angiogenic phenotype.
Mechanisms of Toxicity
The toxicological effects of hydralazine are multifaceted, ranging from predictable extensions of its pharmacology (e.g., hypotension, reflex tachycardia) to complex immunological reactions.
Drug-Induced Lupus Erythematosus (DILE): This is the most significant and well-studied toxicity of hydralazine. The risk is dose-dependent and significantly higher in slow acetylators. While the full mechanism is not elucidated, several theories are prominent:
-
Inhibition of DNA Methylation: Hydralazine and its metabolites may inhibit DNA methyltransferase, leading to hypomethylation of DNA in T-cells. This can result in the expression of genes that promote autoimmunity.
-
Immune Dysregulation: Some studies suggest that high concentrations of hydralazine may decrease the production of the immunosuppressive cytokine Interleukin-10 (IL-10), which could promote the development of lupus.
-
Autoantigen Formation: Hydralazine is thought to interact with nuclear components, such as histones, making them immunogenic. This leads to the formation of autoantibodies, particularly anti-histone and anti-double-stranded DNA (anti-dsDNA) antibodies, which are hallmarks of the condition.
Genotoxicity and Carcinogenicity: Hydralazine has demonstrated genotoxic potential in some preclinical assays. Studies have shown that it can elicit DNA repair in rat hepatocyte cultures and is mutagenic in certain strains of the Ames test (e.g., TA100, TA1537). It has also been shown to cause DNA fragmentation and increase sister chromatid exchanges in mice. This DNA-damaging potential has led to its classification as a potential human carcinogen. Animal studies have reported an increased incidence of lung tumors in mice and benign liver and testes tumors in rats. However, long-term clinical observations and epidemiological studies have not conclusively linked hydralazine use to cancer in humans.
Hepatotoxicity: Hydralazine has been associated with acute liver injury, which can present with either a short (2-6 weeks) or long (months to years) latency. The injury is typically hepatocellular, though cholestatic forms have also been reported.
Preclinical Safety Assessment: A Methodical Approach
A rigorous preclinical safety assessment is essential to characterize the toxicological profile of a drug like hydralazine. The following workflow outlines the key stages.
Caption: Preclinical toxicological assessment workflow for a compound like hydralazine.
Acute, Sub-chronic, and Chronic Toxicity
These studies are foundational for determining the overall toxicity and identifying target organs.
-
Acute Toxicity (e.g., OECD Guideline 423): Single-dose studies in two mammalian species (typically one rodent, one non-rodent) to determine the median lethal dose (LD50) and identify signs of immediate toxicity. For hydralazine, acute toxicity is relatively low, with signs including hypotension, tachycardia, and flushing.
-
Repeated-Dose Toxicity (e.g., OECD Guidelines 407, 408): Studies of 28-day (sub-acute) and 90-day (sub-chronic) duration are conducted to evaluate the effects of repeated exposure. Key endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and full histopathology of all major organs. These studies are critical for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity and Carcinogenicity
Given hydralazine's known mutagenic potential, this is a critical area of investigation, guided by ICH S2(R1) guidelines.
-
Standard Battery:
-
Ames Test: A bacterial reverse mutation assay to detect gene mutations. Hydralazine is positive in some strains.
-
In Vitro Mammalian Cell Assay: An assay for chromosomal damage (e.g., metaphase aberration test) or gene mutation (e.g., mouse lymphoma assay).
-
In Vivo Genotoxicity Test: An in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).
-
-
Carcinogenicity Studies (ICH S1B(R1)): Long-term (2-year) bioassays in rodents are typically required if there is cause for concern based on genotoxicity results, study duration, or other factors. For hydralazine, these studies have shown an increase in certain tumors in rodents.
Reproductive and Developmental Toxicity
These studies, guided by ICH S5(R3), assess the potential for adverse effects on fertility and embryonic development. Animal studies have indicated that hydralazine can be teratogenic in mice and possibly rabbits at doses significantly higher than the maximum human dose, causing cleft palate and bone malformations.
Clinical Toxicology and Safety in Humans
Drug-Induced Lupus Erythematosus (DILE)
This autoimmune syndrome is the most serious idiosyncratic adverse reaction to hydralazine.
-
Clinical Presentation: Symptoms can appear months to years after starting therapy and include arthralgia, myalgia, fever, and serositis. A malar rash is also common.
-
Diagnosis: Diagnosis is based on clinical features, a history of hydralazine exposure, and positive serology, most notably for anti-histone antibodies, which are present in over 95% of cases. Antinuclear antibodies (ANA) are also typically positive.
-
Management: The primary treatment is discontinuation of hydralazine, which usually leads to the resolution of symptoms over weeks to months.
Caption: Proposed immunological pathway for hydralazine-induced lupus erythematosus.
Other Adverse Drug Reactions
Beyond DILE, other common adverse effects are often related to its vasodilatory action and the subsequent reflex sympathetic stimulation.
| Adverse Effect | Frequency | Mechanism |
| Headache, Palpitations, Tachycardia | Very Common (>10%) | Reflex sympathetic stimulation |
| Flushing, Hypotension | Common (1-10%) | Direct vasodilation |
| Nausea, Vomiting, Diarrhea | Common (1-10%) | GI upset |
| Peripheral Neuritis | Rare | Possible antipyridoxine effect |
| Anemia, Leukopenia, Thrombocytopenia | Rare | Hematological toxicity |
Risk Assessment and Management
The toxicological profile of hydralazine necessitates a careful risk-benefit analysis for each patient.
-
Dose Limitation: The risk of DILE increases significantly at doses above 200 mg/day. It is recommended to use the lowest effective dose.
-
Patient Monitoring: Regular monitoring for clinical signs and symptoms of DILE is crucial, especially during long-term therapy. The FDA label recommends periodic complete blood counts and antinuclear antibody (ANA) titer determinations during prolonged treatment.
-
Combination Therapy: To mitigate the reflex tachycardia and fluid retention, hydralazine is often co-prescribed with a beta-blocker and a diuretic.
Methodologies and Protocols
Protocol: Bacterial Reverse Mutation (Ames) Test
Objective: To assess the mutagenic potential of hydralazine by detecting its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compound (Hydralazine).
-
S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) for metabolic activation.
-
Top agar, minimal glucose agar plates.
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA1535).
-
Negative/vehicle control.
Procedure:
-
Preparation: Prepare serial dilutions of hydralazine in a suitable solvent (e.g., water or DMSO).
-
Assay (with and without S9):
-
To a test tube, add 0.1 mL of an overnight culture of a tester strain.
-
Add 0.1 mL of the test compound dilution or control.
-
Add 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
-
Plating:
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube.
-
Vortex briefly and pour the entire contents onto a minimal glucose agar plate.
-
Spread evenly and allow to solidify.
-
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (negative control) count.
Causality: The inclusion of the S9 fraction is critical because many compounds are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The use of multiple bacterial strains with different baseline mutations (frameshift vs. base-pair substitution) allows for the characterization of the type of mutation induced.
Protocol: Assessment of DILE in an Animal Model
Objective: To evaluate the potential of hydralazine to induce lupus-like autoimmunity in a susceptible mouse model (e.g., BALB/c mice treated with pristane).
Materials:
-
BALB/c mice.
-
Pristane (2,6,10,14-tetramethylpentadecane).
-
Hydralazine.
-
ELISA kits for detecting mouse anti-histone and anti-dsDNA antibodies.
-
Materials for urinalysis (protein) and kidney histopathology (H&E, PAS staining).
Procedure:
-
Induction: Administer a single intraperitoneal injection of 0.5 mL of pristane to each mouse to induce a lupus-like phenotype.
-
Dosing: Divide mice into groups: Vehicle control, Hydralazine (multiple dose levels). Administer hydralazine daily via oral gavage for a period of several months (e.g., 6 months).
-
Monitoring:
-
Monthly: Collect blood via tail vein for serological analysis. Perform urinalysis to check for proteinuria, an indicator of nephritis.
-
Body Weight: Monitor body weight weekly.
-
-
Terminal Endpoints:
-
At the end of the study, collect terminal blood samples for comprehensive autoantibody profiling.
-
Harvest spleens for splenocyte analysis (if required).
-
Harvest kidneys for histopathological examination to assess for glomerulonephritis.
-
-
Data Analysis: Compare autoantibody titers, incidence and severity of proteinuria, and kidney pathology scores between the hydralazine-treated and control groups.
Causality: Pristane induces a chronic peritoneal inflammation that leads to the production of autoantibodies and immune-complex-mediated glomerulonephritis, mimicking key features of SLE. This model provides a sensitized background to test whether a compound like hydralazine can exacerbate or accelerate the development of these autoimmune features.
Conclusion
Hydralazine remains a clinically useful medication, but its complex toxicological profile demands a high degree of understanding and vigilance. Its association with drug-induced lupus erythematosus, driven by a combination of metabolic, genetic, and immunological factors, is a classic case study in pharmacology and toxicology. The safety assessment of hydralazine requires a multi-pronged approach, from standard preclinical toxicity testing to specialized in vivo models that can probe its unique autoimmune liabilities. For drug development professionals, the story of hydralazine serves as a crucial reminder of the need to thoroughly investigate not only the primary pharmacology of a new chemical entity but also its metabolic fate and potential for idiosyncratic, immune-mediated toxicities.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine
Abstract
This comprehensive guide details the experimental protocols for the synthesis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a dimeric phthalazine derivative with significant potential in medicinal chemistry and materials science. Phthalazine-based compounds are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antihypertensive properties.[1][2][3] This document provides a robust, two-step synthetic strategy, commencing with the preparation of the key intermediate, 1-chlorophthalazine, followed by its reaction with hydrazine hydrate under controlled conditions to yield the target molecule. The protocols herein are designed for reproducibility and scalability, incorporating insights into reaction mechanisms, safety considerations, and analytical characterization.
Introduction
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[2][4] The phthalazine nucleus serves as a versatile pharmacophore, with derivatives demonstrating a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The well-known antihypertensive drug, Hydralazine (1-hydrazinophthalazine), is a prime example of the therapeutic importance of this scaffold.
The target molecule of this guide, this compound, also known as 1,2-bis(phthalazin-1-yl)hydrazine, is a notable derivative that can be considered a dimer of the hydralazine moiety. Such dimeric structures are of interest for their potential to interact with biological targets in novel ways, potentially leading to enhanced potency or altered selectivity. This document provides a detailed, field-tested methodology for the synthesis of this compound, intended for researchers in organic synthesis, drug discovery, and materials science.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence starting from the commercially available 1(2H)-phthalazinone. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-Chlorophthalazine
The initial step involves the conversion of 1(2H)-phthalazinone to 1-chlorophthalazine. This is a standard transformation in heterocyclic chemistry, employing phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent.
Mechanism Insight
The reaction proceeds via the nucleophilic attack of the lactam oxygen of 1(2H)-phthalazinone on the phosphorus atom of POCl₃, followed by the elimination of HCl and dichlorophosphate species. The resulting intermediate is then attacked by a chloride ion to yield the desired 1-chlorophthalazine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1(2H)-Phthalazinone | ≥98% | Sigma-Aldrich | - |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Crushed Ice | - | - | For quenching the reaction. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1(2H)-phthalazinone (5.0 g, 34.2 mmol).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (25 mL, 269 mmol) to the flask.[5]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The solid should dissolve to form a clear, yellowish solution.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.
-
The product will precipitate as a solid. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 1-chlorophthalazine as a solid.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values (approx. 115-117 °C).
Part 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom in 1-chlorophthalazine with hydrazine hydrate. By controlling the stoichiometry of the reactants, the formation of the dimeric product is favored.
Mechanism Insight
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Hydrazine, being a potent nucleophile, attacks the electron-deficient C1 position of the phthalazine ring, leading to the displacement of the chloride ion. A second molecule of 1-chlorophthalazine then reacts with the remaining -NH₂ group of the initially formed hydralazine to yield the final product.
Caption: Proposed reaction mechanism for the formation of the dimeric product.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chlorophthalazine | As synthesized in Part 1 | - | - |
| Hydrazine Hydrate (N₂H₄·H₂O) | 80% | Sigma-Aldrich | Toxic and corrosive. Handle with care in a fume hood. |
| Ethanol (EtOH) | 200 Proof | Fisher Scientific | Reaction solvent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For washing the product. |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chlorophthalazine (3.0 g, 18.2 mmol) in ethanol (40 mL).
-
To this solution, add hydrazine hydrate (0.57 mL, 9.1 mmol) dropwise with stirring. The molar ratio of 1-chlorophthalazine to hydrazine hydrate should be approximately 2:1.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Yield: 60-75%
Purification and Characterization:
The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) if necessary. The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To confirm the molecular weight (C₁₆H₁₂N₆, MW: 288.31 g/mol ).[6]
-
Melting Point Analysis: To assess purity.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a fume hood, and exposure should be minimized.
-
The quenching of the phosphorus oxychloride reaction is highly exothermic and should be performed slowly and with adequate cooling.
Conclusion
The protocols detailed in this application note provide a reliable and reproducible method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable compound in good yield and purity, enabling further investigation into its chemical and biological properties. The insights into the reaction mechanisms and the detailed, step-by-step instructions are intended to facilitate the successful execution of this synthesis in a research laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Expanding Role of Phthalazine Derivatives in Oncology: From Bench to Bedside
The relentless pursuit of novel and effective cancer therapeutics has led researchers down many chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, the phthalazine core stands out as a privileged structure in modern medicinal chemistry. Its versatile nature allows for multi-faceted interactions with key biological targets implicated in tumorigenesis and progression. This guide provides an in-depth exploration of the application of phthalazine derivatives in cancer research, detailing their mechanisms of action, highlighting key compounds, and offering practical protocols for their evaluation.
The Versatility of the Phthalazine Scaffold in Targeting Cancer
Phthalazine derivatives have emerged as a promising class of molecules in oncology due to their ability to be chemically modified to target a variety of key pathways involved in cancer cell growth, proliferation, and survival. Their rigid, planar structure provides a foundation for the strategic placement of functional groups that can interact with high affinity and specificity with the active sites of enzymes and receptors crucial for cancer progression. This has led to the development of phthalazine-based compounds that act as potent inhibitors of several key cancer-related targets.[1]
Key Mechanisms of Action of Phthalazine Derivatives in Cancer
The anticancer activity of phthalazine derivatives is diverse, targeting various critical cellular processes. These mechanisms include, but are not limited to, the induction of apoptosis, inhibition of tubulin polymerization, and the inhibition of key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[2]
PARP Inhibition and the Principle of Synthetic Lethality
One of the most significant breakthroughs in the application of phthalazine derivatives has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.[4]
The phthalazinone scaffold has proven to be an ideal framework for designing potent PARP inhibitors. The FDA-approved drug Olaparib is a prime example of a successful phthalazinone-based PARP inhibitor that has shown significant clinical benefit in patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][5][6]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition in BRCA-deficient cancer cells.
VEGFR-2 Inhibition and Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several phthalazine derivatives have been developed as potent inhibitors of VEGFR-2 tyrosine kinase.[4][7] By blocking the signaling cascade initiated by VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Vatalanib is a notable example of a 1,4-disubstituted phthalazine that acts as a VEGFR-2 inhibitor.[7] Numerous novel phthalazine derivatives have been synthesized and shown to have significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[7][8][9]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
EGFR Inhibition and Modulation of Signal Transduction
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[10] Overexpression or mutation of EGFR is common in many cancers, including breast, lung, and colon cancer, leading to uncontrolled cell growth.[10] Phthalazine-based compounds have been designed to target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[10]
Recent studies have shown that novel phthalazine-hydrazide derivatives can exhibit potent EGFR inhibition, with some compounds demonstrating greater efficacy than the established EGFR inhibitor, Erlotinib.[10]
Promising Phthalazine Derivatives in Cancer Research
The versatility of the phthalazine scaffold has led to the development of numerous derivatives with potent anticancer activity against a wide range of cancer cell lines. The following table summarizes the in vitro potency of selected novel phthalazine derivatives.
| Compound ID/Name | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | PARP | BRCA2-deficient (Capan-1) | - | [6] |
| Vatalanib (PTK-787) | VEGFR-2 | - | 0.043 | [7] |
| Sorafenib | VEGFR-2, Raf kinases | HCT-116 | 3.23 | [8][11] |
| Compound 12d | EGFR | MDA-MB-231 (Breast) | 0.57 | [10] |
| Compound 4d | EGFR | MCF-7 (Breast) | 0.90 | [12] |
| Compound 11h | - | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 | [13] |
| Compound 12 | - | - | Higher activity than cisplatin | [14] |
| Compound 13 | - | - | Higher activity than cisplatin | [14] |
| Compound 7b, 13c, 16a | VEGFR-2 | NCI 60-cell panel | 0.15 - 8.41 (GI50) | [7] |
| Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | [11] |
| Compound 13c | VEGFR-2 | HCT-116 (Colon) | 0.64 | [11] |
| Compound 7a | VEGFR-2 | HCT-116 (Colon) | 6.04 | [8] |
| Compound 2g | VEGFR-2 | MCF-7 (Breast) | 0.15 | [15] |
| Compound 4a | VEGFR-2 | Hep G2 (Liver) | 0.09 | [15] |
Experimental Protocols for the Evaluation of Phthalazine Derivatives
The following protocols provide standardized methods for assessing the anticancer properties of novel phthalazine derivatives in a preclinical setting.
Protocol 1: Cell Viability Assessment using the MTT Assay
This assay determines the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Phthalazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin, doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 or EGFR)
This protocol is designed to measure the direct inhibitory effect of a phthalazine derivative on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Phthalazine derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the phthalazine derivative at various concentrations, and the recombinant kinase.
-
Initiate Reaction: Add ATP and the substrate to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ATP: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a phthalazine derivative.[10]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Phthalazine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the phthalazine derivative at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the phthalazine derivative.[10]
Future Perspectives
The field of phthalazine derivatives in cancer research continues to evolve rapidly. Future research will likely focus on the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel phthalazine-based hybrids, combining the phthalazine scaffold with other pharmacophores, holds promise for creating multi-targeted agents that can overcome drug resistance.[5] Furthermore, the application of in silico drug design and molecular modeling will continue to accelerate the discovery and optimization of new phthalazine-based anticancer agents.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
Application Notes and Protocols for the Study of 1-(2-Phthalazin-1-ylhydrazino)phthalazine (Hydralazine) in Hypertension
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, commonly known as hydralazine, in hypertension studies. It offers in-depth scientific background, detailed experimental protocols, and critical insights into the compound's mechanism of action and clinical relevance.
Scientific Foundation: Understanding Hydralazine's Role in Vasodilation
Hydralazine is a direct-acting vasodilator that has been a part of the clinical armamentarium for severe hypertension and heart failure for decades. Its primary therapeutic effect stems from its ability to relax arteriolar smooth muscle, thereby reducing peripheral resistance and lowering blood pressure.[1] Unlike many other antihypertensive agents that target central or hormonal pathways, hydralazine exerts its effects directly on the vasculature.[2]
The molecular mechanisms underpinning hydralazine-induced vasodilation are multifaceted and not entirely elucidated. The predominant theory suggests that it interferes with calcium metabolism within vascular smooth muscle cells. Specifically, it is believed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction.[3] More recent research has also pointed to its ability to cause smooth muscle hyperpolarization, potentially through the opening of potassium channels.[4]
Beyond its vasodilatory properties, hydralazine has demonstrated notable antioxidant effects.[5] It can scavenge reactive oxygen species (ROS) and may play a role in modulating signaling pathways sensitive to oxidative stress, such as the hypoxia-inducible factor (HIF)-1α pathway. This antioxidant capacity may contribute to its beneficial effects, particularly when used in combination with nitrates in heart failure therapy.[6]
Signaling Pathway of Hydralazine-Induced Vasodilation
The following diagram illustrates the proposed signaling cascade initiated by hydralazine in vascular smooth muscle cells, leading to vasodilation.
Caption: Proposed mechanism of hydralazine-induced vasodilation.
In Vitro Applications: Assessing Vasodilatory Properties
In vitro studies are fundamental for characterizing the direct effects of hydralazine on vascular tissue, independent of systemic physiological responses. The isolated aortic ring assay is a classic and robust method for this purpose.
Protocol 2.1: Isolated Aortic Ring Vasodilation Assay
This protocol details the procedure for assessing the vasodilatory effect of hydralazine on isolated rat aortic rings pre-constricted with a vasoconstrictor agent like phenylephrine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (PE)
-
Hydralazine hydrochloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved IACUC protocol.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings. For studies investigating the role of the endothelium, some rings can be denuded by gently rubbing the intimal surface with a fine wire.[7]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Induce a submaximal, stable contraction with phenylephrine (typically 10⁻⁶ M).
-
-
Hydralazine Application:
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of hydralazine (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at regular intervals.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ (the concentration of hydralazine that produces 50% of the maximal relaxation).
-
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for assessing hydralazine-induced vasodilation.
In Vivo Investigations: Hypertension Models
In vivo studies are crucial for understanding the antihypertensive effects of hydralazine in a whole-organism context, accounting for pharmacokinetic and pharmacodynamic complexities. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model of essential hypertension.
Protocol 3.1: Antihypertensive Effect of Hydralazine in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for evaluating the blood pressure-lowering effects of hydralazine in SHR.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials:
-
Hydralazine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Blood pressure monitoring system (e.g., tail-cuff method or radiotelemetry)[8]
-
Animal restraints (for tail-cuff method)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the rats to the blood pressure measurement procedure for at least 3-5 days to minimize stress-induced fluctuations.
-
Record baseline systolic and diastolic blood pressure and heart rate for each animal for 3 consecutive days.
-
-
Drug Administration:
-
Randomly assign the SHR to treatment groups: vehicle control and hydralazine-treated. A WKY control group should also be included.
-
Administer hydralazine or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or in drinking water). A common oral dose for SHR is in the range of 25-50 mg/kg/day.[9]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at various time points after drug administration to determine the onset, peak, and duration of the antihypertensive effect. For acute studies, measurements can be taken at 1, 2, 4, 6, 8, and 24 hours post-dose. For chronic studies, measurements can be taken daily or several times a week.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes between the hydralazine-treated and vehicle-treated SHR groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare the blood pressure of the treated SHR group to the normotensive WKY control group.
-
Table 1: Example Dosing Regimen for Hydralazine in SHR
| Parameter | Details |
| Animal Model | Spontaneously Hypertensive Rat (SHR) |
| Age | 12-16 weeks |
| Drug | Hydralazine Hydrochloride |
| Route of Administration | Oral Gavage |
| Dose | 25 mg/kg/day |
| Vehicle | 0.9% Saline |
| Treatment Duration | 4 weeks |
| Blood Pressure Measurement | Tail-cuff method, 3 times per week |
Biochemical Assays: Evaluating Antioxidant Properties
The antioxidant activity of hydralazine can be quantified using various biochemical assays. These assays provide insights into the compound's ability to mitigate oxidative stress, a contributing factor in the pathophysiology of hypertension.
Protocol 4.1: Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Principle: This method often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT). SOD in the sample will inhibit this reaction, and the degree of inhibition is proportional to the SOD activity.
Procedure (General):
-
Prepare tissue or cell homogenates from control and hydralazine-treated animals.
-
In a microplate, add the sample, the superoxide-generating system, and the detector molecule.
-
Incubate at a specified temperature for a set time.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).
-
Calculate the percentage of inhibition of the colorimetric reaction and determine the SOD activity, typically expressed as units per milligram of protein.[10]
Protocol 4.2: Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.
Principle: The most common method involves monitoring the rate of disappearance of hydrogen peroxide at 240 nm.
Procedure (General):
-
Prepare tissue or cell homogenates.
-
To a quartz cuvette, add a phosphate buffer (pH 7.0) and a known concentration of hydrogen peroxide.
-
Initiate the reaction by adding the sample.
-
Immediately monitor the decrease in absorbance at 240 nm over time.
-
Calculate the catalase activity based on the rate of hydrogen peroxide decomposition. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under specific conditions.[11]
Clinical Applications and Considerations
While a valuable therapeutic agent, hydralazine is not typically a first-line treatment for essential hypertension due to its side effect profile, which includes reflex tachycardia and sodium and water retention.[12] It is often used in combination with a beta-blocker and a diuretic to counteract these effects.[12]
Key Clinical Indications:
-
Resistant Hypertension: Hydralazine can be an effective add-on therapy for patients whose blood pressure is not controlled by other antihypertensive agents.[12]
-
Heart Failure: In combination with isosorbide dinitrate, hydralazine has been shown to reduce mortality in patients with heart failure with reduced ejection fraction, particularly in self-identified Black patients.[13][14]
-
Hypertensive Emergencies in Pregnancy (Preeclampsia): Intravenous hydralazine is a treatment option for the acute management of severe hypertension in pregnant women.[2] The American College of Obstetricians and Gynecologists (ACOG) provides specific protocols for its use in this setting.[3]
Table 2: Clinical Dosing of Hydralazine
| Indication | Route | Typical Starting Dose | Notes |
| Chronic Hypertension | Oral | 10 mg four times daily | Titrate upwards based on response. |
| Heart Failure (with Isosorbide Dinitrate) | Oral | 25-37.5 mg three to four times daily | Titrate to a target dose of 75 mg three times daily.[13] |
| Hypertensive Emergency in Pregnancy | IV | 5-10 mg | Administer slowly and repeat as needed based on blood pressure response.[2] |
Adverse Effects and Monitoring:
Common side effects include headache, palpitations, and flushing. A serious, though less common, adverse effect is a drug-induced lupus-like syndrome, which is more likely with higher doses and in "slow acetylator" individuals. Regular monitoring of blood pressure, heart rate, and for signs of adverse effects is essential during hydralazine therapy.
Conclusion
This compound (hydralazine) remains a significant compound in the study and treatment of hypertension. Its unique direct vasodilatory mechanism and antioxidant properties make it a subject of ongoing research interest. The protocols and application notes provided herein offer a robust framework for investigating the multifaceted actions of hydralazine, from fundamental in vitro characterization to in vivo efficacy studies and clinical considerations. A thorough understanding of its pharmacology and appropriate experimental design are paramount to advancing our knowledge of this important antihypertensive agent.
References
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. obgconnect.com [obgconnect.com]
- 3. ilpqc.org [ilpqc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. elpaso.ttuhsc.edu [elpaso.ttuhsc.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The efficacy and safety of intravenous hydralazine for the treatment of hypertension in the hospitalized child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. praxismed.org [praxismed.org]
- 9. droracle.ai [droracle.ai]
- 10. stroke.org [stroke.org]
- 11. ACOG Practice Bulletin on Diagnosing and Managing Preeclampsia and Eclampsia | AAFP [aafp.org]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. Uncovering Hidden Risks: Adverse Effects of Hydralazine Revealed - Los Angeles Hub [wdch10.laphil.com]
High-Throughput Screening Assays for the Discovery of Novel Phthalazine-Based Therapeutics
Introduction
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Phthalazine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties.[1][2] Notably, compounds incorporating the phthalazinone core have led to the development of targeted therapies such as the poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib, used in the treatment of certain cancers.[3][4] The versatility of the phthalazine ring system allows for extensive chemical modification, making it a fertile ground for the discovery of novel drug candidates targeting a wide array of biological pathways.[5]
High-throughput screening (HTS) is an essential engine in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[6][7] The application of HTS to novel phthalazine compound libraries is a critical step in unlocking their full therapeutic potential. This guide provides detailed application notes and protocols for robust HTS assays designed to identify and characterize new phthalazine-based drug leads.
Part 1: Foundational Principles of HTS for Phthalazine Scaffolds
The successful implementation of an HTS campaign for phthalazine compounds hinges on a well-defined strategy that encompasses target selection, assay design, and stringent quality control.
Target Identification for Phthalazine Compounds
The broad bioactivity of phthalazines means they can be directed against various targets. Key target classes for which phthalazine inhibitors have been identified include:
-
Poly(ADP-ribose) Polymerases (PARPs): PARP enzymes are crucial for DNA single-strand break repair.[8][9] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality, making it a powerful anti-cancer strategy.[8] Phthalazinone-based compounds have proven to be particularly effective PARP inhibitors.[3][10]
-
Kinases: Kinases are a large family of enzymes that regulate a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[11] Phthalazine derivatives have been developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).[12][13][14]
Overview of Common HTS Assay Formats
The choice of assay format is dictated by the biological question being addressed. Both biochemical and cell-based assays are amenable to HTS for phthalazine compounds.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are highly specific and useful for identifying direct inhibitors. Fluorescence-based methods are particularly common for kinase and PARP assays in HTS formats.[15][16][17]
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, such as cell viability, proliferation, or the activation of a signaling pathway.[18] They provide more physiologically relevant data but can be more complex to interpret.
Common detection methods used in HTS include:
-
Absorbance: Measures the amount of light absorbed by a sample. Colorimetric assays, such as the MTT and MTS assays for cell viability, are based on absorbance.[19]
-
Fluorescence: Measures the light emitted by a fluorescent molecule. These assays are generally more sensitive than absorbance-based assays and are widely used in HTS.[15][16]
-
Luminescence: Measures the light produced by a chemical or enzymatic reaction. Luminescence assays, like the CellTiter-Glo® assay, are known for their high sensitivity and broad dynamic range.[20][21][22]
Key Considerations for HTS Assay Development
Transitioning an assay to an HTS format requires careful optimization and validation.[6]
-
Miniaturization: Assays are typically performed in 96-, 384-, or 1536-well plates to reduce reagent consumption and increase throughput.
-
Automation: Robotic liquid handlers and plate readers are used to automate the assay process, ensuring reproducibility and high throughput.[6]
-
Quality Control: The reliability of HTS data is assessed using statistical parameters such as the Z'-factor, which measures the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Part 2: Application Note 1 - Cell-Based Proliferation/Viability Assay
This protocol describes a colorimetric MTS assay for screening novel phthalazine compounds for anti-proliferative or cytotoxic effects against a cancer cell line.
Principle of the MTS Assay
The MTS assay is a robust method for assessing cell viability.[19] The tetrazolium salt MTS is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[23][24] The amount of formazan produced, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the well.
Workflow for Cell-Based Viability Screening
Caption: Workflow for a cell-based MTS viability assay.
Detailed Protocol: MTS Assay for Phthalazine Screening
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Phthalazine compound library dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Addition:
-
Prepare a dilution series of the phthalazine compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (DMSO) and positive control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.[23]
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100
-
-
Hit Identification: Identify compounds that reduce cell viability below a certain threshold (e.g., <50%) for further investigation.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Concentration | 10 µM (for primary screen) | A standard concentration for primary HTS to identify initial hits. |
| DMSO Concentration | ≤ 0.5% | Minimizes solvent toxicity to the cells. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compounds to exert their anti-proliferative effects. |
| MTS Incubation | 1 - 4 hours | Provides a sufficient window for color development without oversaturation. |
Part 3: Application Note 2 - Biochemical PARP Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for phthalazine compounds that inhibit the activity of PARP1, a key enzyme in DNA repair.
Principle of the PARP Inhibition Assay
This assay quantifies PARP1 activity by measuring the consumption of its co-factor, NAD+.[17] In the presence of a PARP inhibitor, NAD+ is not consumed. The remaining NAD+ is then enzymatically converted to a fluorescent product. Therefore, a high fluorescence signal corresponds to high PARP inhibition.
PARP Inhibition and Assay Mechanism
Caption: Mechanism of PARP1 inhibition and the fluorescence-based assay principle.
Detailed Protocol: Fluorescence-Based PARP1 Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+
-
Phthalazine compound library in DMSO
-
PARP inhibitor control (e.g., Olaparib)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
NAD+ cycling mix (containing a cycling enzyme and a fluorescent substrate)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the phthalazine compounds and the control inhibitor in assay buffer.
-
Prepare the PARP1 enzyme and activated DNA mix in assay buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the phthalazine compounds or controls.
-
Add the PARP1 enzyme/DNA mix to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NAD+ to all wells.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the PARP reaction and initiate the detection reaction by adding the NAD+ cycling mix.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm).
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Signal_of_Test_Compound - Signal_of_No_Enzyme_Control) / (Signal_of_Vehicle_Control - Signal_of_No_Enzyme_Control)])
-
-
Hit Identification: Identify compounds that show significant inhibition (e.g., >50%) for further characterization.
| Parameter | Recommended Value | Rationale |
| PARP1 Concentration | 0.1 - 1 nM | Should be in the linear range of the assay, determined empirically. |
| NAD+ Concentration | 10 - 50 µM | Should be close to the Km value for sensitive inhibitor detection. |
| Compound Concentration | 10 µM (for primary screen) | Standard concentration for initial HTS. |
| Reaction Time | 60 minutes | Allows for sufficient product formation without depleting the substrate. |
Part 4: Data Interpretation and Hit Validation
The primary HTS campaign will generate a list of "hits". However, these initial findings require rigorous validation to eliminate false positives and prioritize the most promising compounds.
-
Hit Confirmation: Re-testing the initial hits under the same assay conditions confirms their activity.
-
Dose-Response Curves: Active compounds are tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).
-
Secondary Assays: Orthogonal assays are used to confirm the mechanism of action. For example, a hit from a biochemical PARP assay should be tested in a cell-based assay to confirm its activity in a cellular context.
-
Selectivity Profiling: Promising compounds should be tested against related targets (e.g., other kinases or PARP family members) to assess their selectivity.
Conclusion
The phthalazine scaffold remains a highly valuable starting point for the development of novel therapeutics. The HTS assays outlined in these application notes provide robust and reliable methods for screening large libraries of phthalazine derivatives to identify potent and selective modulators of key biological targets. By combining carefully designed cell-based and biochemical screens, researchers can efficiently navigate the early stages of the drug discovery pipeline and unlock the full potential of this versatile chemical class.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Phthalazinone-based lactams and cyclic ureas as ROCK2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 21. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 22. news-medical.net [news-medical.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(2-Phthalazin-1-ylhydrazino)phthalazine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the In Vitro Profile of a Novel Vasodilator
1-(2-Phthalazin-1-ylhydrazino)phthalazine, also known as Budralazine, is a derivative of the well-characterized antihypertensive agent, Hydralazine.[1] With a molecular formula of C16H12N6 and a molecular weight of 288.31 g/mol , this compound is of significant interest to researchers in cardiovascular pharmacology and drug discovery.[2][3] As a direct-acting vasodilator, its primary mechanism is anticipated to involve the relaxation of vascular smooth muscle, a critical therapeutic target in the management of hypertension and other cardiovascular disorders.[4][5]
The following application notes and protocols are designed to provide a comprehensive framework for the in vitro characterization of this compound. By elucidating its cellular and molecular effects, researchers can gain crucial insights into its therapeutic potential and toxicological profile. This guide emphasizes not just the "how" but the "why" behind each methodological choice, ensuring a scientifically rigorous approach to your investigation.
Presumed Mechanism of Action: A Focus on Vasodilation
Based on its structural similarity to Hydralazine, this compound is presumed to act as a direct vasodilator, primarily targeting arteriolar smooth muscle.[4][6] The exact molecular mechanism of Hydralazine is still under investigation, but it is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[6] This reduction in intracellular calcium concentration hinders the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation. Additionally, some evidence suggests the involvement of nitric oxide (NO) production, a potent endogenous vasodilator.[7]
// Nodes Compound [label="1-(2-Phthalazin-1-\nylhydrazino)phthalazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VMSC [label="Vascular Smooth\nMuscle Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3R [label="IP3 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="Ca²⁺ Release\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light-\nChain Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction\n(Reduced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cGMP [label="cGMP\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> VMSC [label="Acts on"]; VMSC -> IP3R [style=invis]; VMSC -> eNOS [style=invis]; Compound -> IP3R [label="Inhibits"]; IP3R -> SR [style=invis]; SR -> Ca [label="Blocks"]; Ca -> MLCK [label="Reduces\nActivation"]; MLCK -> Contraction; Contraction -> Vasodilation [label="Leads to"]; Compound -> eNOS [label="Potentially\nActivates"]; eNOS -> NO; NO -> cGMP; cGMP -> Vasodilation [label="Promotes"]; }
Presumed mechanism of action of this compound.
Experimental Protocols: A Step-by-Step Guide
To thoroughly characterize the in vitro effects of this compound, a multi-faceted approach is recommended. This includes assessing its impact on cell viability, proliferation, and the induction of apoptosis.
I. Cell Viability and Cytotoxicity Assays
The initial step in evaluating any new compound is to determine its effect on cell viability and to establish a therapeutic window. These assays are crucial for distinguishing between desired pharmacological effects and overt cytotoxicity.
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed vascular smooth muscle cells (e.g., A7r5 or primary human aortic smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
B. LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised cell membrane integrity.[9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
// Nodes Start [label="Start:\nCompound Synthesis &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Line Selection &\nCulture\n(e.g., Vascular Smooth Muscle Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability &\nCytotoxicity Assays\n(MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assays\n(Annexin V/PI, Caspase)", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nTherapeutic Potential &\nFurther Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CellCulture; CellCulture -> Viability; Viability -> Apoptosis [label="If cytotoxic"]; Viability -> CellCycle [label="If anti-proliferative"]; Apoptosis -> DataAnalysis; CellCycle -> DataAnalysis; DataAnalysis -> Conclusion; }
General workflow for in vitro evaluation.
II. Apoptosis Assays: Investigating Programmed Cell Death
Should the viability assays indicate a cytotoxic effect, it is essential to determine the mode of cell death. Apoptosis, or programmed cell death, is a key consideration in drug development.[10][11]
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[12]
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
B. Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13][14] Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the involvement of apoptotic pathways.[15]
Protocol:
-
Cell Lysis: After treatment with the compound, lyse the cells to release their contents.
-
Caspase Reaction: Use a commercially available fluorometric or colorimetric caspase assay kit. Add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a reporter molecule.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the caspase activity relative to a control group.
III. Cell Cycle Analysis: Assessing Anti-proliferative Effects
Some vasodilators have been shown to possess anti-proliferative properties.[16][17] Cell cycle analysis can reveal if this compound affects cell division.[18]
Propidium Iodide (PI) Staining for DNA Content
PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Summary of Expected Data from In Vitro Assays
| Assay | Parameter Measured | Expected Outcome for a Non-toxic Vasodilator | Expected Outcome for a Cytotoxic Compound |
| MTT Assay | Cell Viability (Metabolic Activity) | High cell viability across a range of concentrations | Dose-dependent decrease in cell viability (low IC50) |
| LDH Release Assay | Cytotoxicity (Membrane Integrity) | Low LDH release, similar to vehicle control | Dose-dependent increase in LDH release |
| Annexin V/PI Staining | Apoptosis/Necrosis | Low percentage of apoptotic and necrotic cells | Increased percentage of apoptotic and/or necrotic cells |
| Caspase Activity Assay | Apoptotic Pathway Activation | Basal level of caspase activity | Increased caspase-3/7 activity |
| Cell Cycle Analysis | Cell Proliferation | Normal cell cycle distribution | Cell cycle arrest at a specific phase (e.g., G1 or G2/M) |
Conclusion and Future Directions
The in vitro methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of this novel vasodilator. Positive findings from these studies would warrant further investigation into its specific molecular targets and its efficacy in more complex in vitro models, such as 3D cardiac tissues, and eventually, in vivo studies.[19][20]
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 6. Hydralazine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Hypoxic Stress Induced by Hydralazine Leads to a Loss of Blood-Brain Barrier Integrity and an Increase in Efflux Transporter Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Drug Repurposing: Focus on Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Hydralazine in Biological Samples
Introduction: The Analytical Challenge of Hydralazine
Hydralazine, a potent vasodilator used in the management of hypertension, presents unique challenges for bioanalysis.[1][2] Its high reactivity, stemming from the hydrazine moiety, leads to rapid metabolism and the formation of hydrazones with endogenous compounds like pyruvic acid.[1][2] This inherent instability necessitates immediate stabilization upon sample collection, often through derivatization, to accurately quantify the unchanged drug.[1][2] This document provides a comprehensive guide to the validated analytical techniques for the robust quantification of hydralazine in biological matrices, offering insights into method selection, sample preparation, and protocol execution for researchers in drug development and clinical pharmacology.
Method Selection: A Comparative Overview
The choice of analytical technique for hydralazine quantification is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. A wide array of methods has been developed, ranging from traditional spectrophotometry to highly sensitive hyphenated techniques.[1][2]
| Technique | Principle | Advantages | Limitations | Typical Application |
| UV-Visible Spectrophotometry | Reaction with a chromogenic agent to form a colored product that absorbs light in the visible region.[3] | Simple, cost-effective, rapid. | Lower sensitivity and specificity, potential for interference from matrix components.[4] | Quantification in pharmaceutical formulations.[3] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Chromatographic separation on a reversed-phase column followed by detection of the analyte's absorbance of UV light.[1][2][5] | Good selectivity and sensitivity, widely available. | Requires derivatization for enhanced stability and detection.[1] | Therapeutic drug monitoring, pharmacokinetic studies.[2][5] |
| HPLC with Electrochemical Detection (ECD) | Chromatographic separation followed by electrochemical detection based on the oxidation of the analyte.[1][6] | High sensitivity and specificity.[6] | Requires specialized equipment and expertise. | Low-level quantification in plasma.[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.[7][8] | Gold standard for bioanalysis due to exceptional sensitivity, specificity, and speed.[7] | High instrument cost and complexity. | Definitive quantification in complex biological matrices like plasma and brain tissue.[7] |
| Gas Chromatography (GC) | Separation of volatile derivatives of hydralazine in the gas phase.[1][2] | High resolution. | Requires derivatization to increase volatility and thermal stability.[1][2][9] | Historical methods, less common now due to the advantages of LC-MS/MS. |
Critical Step: Sample Stabilization and Preparation
The reactivity of hydralazine underscores the critical importance of sample handling and preparation. To prevent ex-vivo degradation and reaction with endogenous molecules, immediate derivatization upon sample collection is paramount.[1][2]
Workflow for Sample Preparation
Caption: General workflow for biological sample preparation for hydralazine analysis.
Common Derivatization Strategies
The selection of a derivatizing agent is crucial for forming a stable, detectable product.
-
With Aldehydes: Reagents like salicylaldehyde[6], 2-hydroxy-1-naphthaldehyde[1][10], p-hydroxybenzaldehyde, or p-anisaldehyde[1] react with hydralazine to form stable hydrazones. This approach is often used for HPLC-UV and HPLC-ECD methods. The aldehyde chosen influences the chromatographic and detection characteristics of the derivative.
-
With Ketones: 2,4-pentanedione is used to form a stable derivative for GC and LC-MS/MS analysis.[1][7]
-
With Nitrite Ions: In acidic conditions, nitrite ions convert hydralazine to tetrazolo[5,1-alpha]phthalazine, a derivative suitable for spectrophotometric analysis.[4]
Detailed Protocols
Protocol 1: HPLC with UV Detection
This protocol is adapted from methodologies described for the determination of hydralazine in plasma and pharmaceutical dosage forms.[1][5]
1. Sample Preparation and Derivatization:
- To 1 mL of plasma, add the internal standard (e.g., 4-methylhydralazine).
- Immediately add 100 µL of a derivatizing agent solution (e.g., 2-hydroxy-1-naphthaldehyde in a suitable solvent).
- Vortex mix for 1 minute to ensure complete reaction.
- Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol), vortexing for 2 minutes, and centrifuging.[6]
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., triethylamine phosphate buffer, pH 3) in a ratio of approximately 80:20 (v/v).[1]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Dependent on the derivative formed (e.g., 406 nm for the 2-hydroxy-1-naphthaldehyde derivative).[1]
- Injection Volume: 20 µL.
3. Validation Parameters:
- Linearity: Establish a calibration curve over the expected concentration range.
- Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.
- Selectivity: Assessed by analyzing blank plasma samples to ensure no interference at the retention time of the analyte and internal standard.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification
This protocol is based on a validated method for the determination of hydralazine in mouse plasma and brain.[7]
1. Sample Preparation and Derivatization:
- To 100 µL of plasma or brain homogenate, add the internal standard.
- Add 50 µL of 2,4-pentanedione and incubate at 50°C for 1 hour to form the derivative.[7]
- Perform solid-phase extraction (SPE) for sample clean-up and concentration.
- Elute the derivative from the SPE cartridge, evaporate the eluent, and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18).[7]
- Mobile Phase: Isocratic elution with a mixture of methanol and ammonium acetate buffer (e.g., 60:40, v/v).[7]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the hydralazine derivative and the internal standard for quantification. For the 2,4-pentanedione derivative, a transition of m/z 225.2→129.5 has been reported.[7]
3. Validation According to Regulatory Guidelines:
- Follow the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure the reliability of the data for preclinical and clinical studies.
Protocol 3: UV-Visible Spectrophotometry
This method is suitable for the quantification of hydralazine in pharmaceutical formulations.[3]
1. Sample Preparation:
- Accurately weigh and powder a number of hydralazine tablets.
- Dissolve a quantity of the powder equivalent to a known amount of hydralazine in a suitable solvent (e.g., water or a buffer solution).
- Filter the solution to remove any insoluble excipients.
2. Colorimetric Reaction:
- To an aliquot of the filtered sample solution, add a chromogenic reagent such as Bromophenol blue in a pH 3 citrate buffer to form a yellow-colored ion pair.[3]
- Allow the color to develop for a specified period.
3. Spectrophotometric Measurement:
- Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is 416 nm for the Bromophenol blue derivative.[3]
- Quantify the hydralazine concentration by comparing the absorbance to a standard curve prepared with known concentrations of hydralazine.
Data Interpretation and Quality Control
For all chromatographic methods, system suitability tests should be performed before each analytical run to ensure the performance of the system. This includes assessing parameters such as peak asymmetry, theoretical plates, and resolution. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Stability Considerations
Hydralazine is unstable in solution, and its stability is influenced by pH, temperature, light, and the presence of other substances.[11][12][13] Studies have shown that hydralazine degradation is faster in lower concentrations and at higher temperatures.[11][14] For extemporaneous preparations, storage at refrigerated temperatures (around 5°C) is recommended to maintain stability.[11][14][15]
Conclusion
The successful quantification of hydralazine in biological samples hinges on the careful selection of an appropriate analytical method and meticulous attention to sample stabilization and preparation. While LC-MS/MS stands as the benchmark for high-sensitivity and high-throughput bioanalysis, HPLC with UV or electrochemical detection remains a robust and accessible alternative. Spectrophotometric methods, though less sensitive, offer a simple and rapid approach for the analysis of pharmaceutical formulations. The protocols and insights provided herein are intended to equip researchers with the necessary tools to generate accurate and reliable data in their studies involving hydralazine.
References
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. scirp.org [scirp.org]
- 4. Ultraviolet spectrophotometric determination of hydralazine hydrochloride in tablets following derivatization with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Determination of hydralazine in human plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development for dihydralazine with HPLC-MS/MS--an old but tricky substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of hydrazine in hydralazine by capillary gas chromatography with nitrogen-selective detection after benzaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic determination of hydralazine in human plasma with 2-hydroxy-1-naphthaldehyde pre-column derivatization. | Semantic Scholar [semanticscholar.org]
- 11. Stability of hydralazine hydrochloride in both flavored and non- flavored extemporaneous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Chemical stability of hydralazine hydrochloride after reconstitution in 0.9% sodium chloride injection or 5% dextrose injection for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.info [ijpsr.info]
Application Notes and Protocols for the Investigation of 1-(2-Phthalazin-1-ylhydrazino)phthalazine as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 1-(2-Phthalazin-1-ylhydrazino)phthalazine , a dimer derivative of the well-known vasodilator hydralazine, as a potential chemical probe for enzyme inhibition. While direct literature on this specific molecule's bioactivity is sparse, its structural relationship to hydralazine and the broader class of phthalazine-containing compounds suggests a rich potential for interaction with several key enzyme families. This guide synthesizes the known enzymatic activities of related molecules to propose a rational, evidence-based framework for exploring the inhibitory profile of this compound. We present detailed, step-by-step protocols for screening its activity against high-interest enzyme targets, including Monoamine Oxidases (MAOs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Prolyl Hydroxylases (PHDs), providing researchers with the necessary tools to elucidate its mechanism of action and potential therapeutic relevance.
Introduction: The Rationale for Investigation
This compound, also known as the Hydralazine Dimer, is cataloged primarily as a process impurity of the antihypertensive drug hydralazine.[1][2][3] Hydralazine itself is a hydrazine derivative of phthalazine and has a long clinical history.[4][5] Beyond its vasodilatory effects, hydralazine is known to interact with multiple enzyme systems.[6][7] Furthermore, the phthalazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent enzyme inhibition.[8]
Given this context, the dimeric structure of this compound presents an intriguing subject for investigation as a chemical probe. Its bivalent phthalazine structure may confer unique properties, such as altered potency, selectivity, or binding kinetics compared to its monomeric precursor. This guide provides the foundational knowledge and experimental frameworks to explore its potential as an inhibitor of enzymes known to be modulated by phthalazine derivatives.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-di(phthalazin-1-yl)hydrazine | [2][9] |
| Synonyms | Hydralazine Dimer Impurity, 1,1'-Hydrazodiphthalazine | [1][3][10] |
| CAS Number | 24030-07-7 | [1][2][11] |
| Molecular Formula | C₁₆H₁₂N₆ | [2][9][11] |
| Molecular Weight | 288.31 g/mol | [9][11][12] |
| Appearance | Orange Solid | [12] |
| Solubility | Soluble in DMSO | [12] |
Hypothesized Mechanisms and Potential Enzyme Targets
The inhibitory potential of this compound can be inferred from the activities of hydralazine and other phthalazine-based molecules. The hydrazine and phthalazine moieties are key pharmacophores that can interact with enzyme active sites through various mechanisms, including chelation of metal cofactors, formation of covalent adducts, or competitive binding.
Potential Enzyme Targets
Based on existing literature, the following enzyme families are proposed as primary targets for investigation:
-
Monoamine Oxidases (MAO-A and MAO-B): The phthalimide and phthalonitrile scaffolds, which are structurally related to phthalazine, are found in highly potent and selective MAO inhibitors.[13][14][15] MAOs are critical enzymes in neurotransmitter metabolism, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression.[16][17]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous phthalazine derivatives have been synthesized and demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase that drives angiogenesis in cancer.[18][19] Inhibition of this pathway is a clinically validated anti-cancer strategy.[20][21]
-
Prolyl Hydroxylase Domain (PHD) Enzymes: Hydralazine is a known inhibitor of PHD enzymes.[22] This inhibition stabilizes the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia, leading to the expression of pro-angiogenic factors like VEGF.[22] This represents a distinct mechanism for modulating angiogenic pathways.
-
Other Potential Targets: Hydralazine has also been reported to inhibit Aldehyde Oxidase (AO), Cytochrome P450 (CYP) isoforms, and catecholamine-synthesizing enzymes like tyrosine hydroxylase.[6][7]
The diagram below illustrates the potential enzymatic pathways that could be modulated by this compound.
Caption: Potential enzyme targets and associated pathological pathways for the probe.
Comparative Inhibitory Data of Related Compounds
To provide a benchmark for evaluating the potency of this compound, the following table summarizes reported IC₅₀ values for related phthalazine and phthalimide inhibitors.
| Compound Class | Enzyme Target | Reported IC₅₀ Values (µM) | Source(s) |
| C6-Substituted Phthalides | MAO-A | As low as 0.096 | [13] |
| C6-Substituted Phthalides | MAO-B | As low as 0.0014 | [13] |
| C5-Substituted Phthalimides | MAO-A | 0.22 - 9.0 | [15] |
| C5-Substituted Phthalimides | MAO-B | 0.007 - 2.5 | [15] |
| Novel Phthalazine Derivatives | VEGFR-2 | 0.11 - 0.22 | [18] |
| Substituted Phthalazines | VEGFR-2 | 0.148 - 0.892 | [19] |
Experimental Protocols
Safety Precaution: As this is an investigational compound, assume it is hazardous. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle only in a well-ventilated area or chemical fume hood.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol uses a commercially available fluorescence-based assay kit to measure the H₂O₂ produced by MAO activity. The decrease in signal in the presence of the test compound indicates inhibition.
Objective: To determine the IC₅₀ of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent HRP substrate (e.g., Amplex™ Red)
-
Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Workflow Diagram:
Caption: Workflow for the in vitro MAO inhibition fluorescence assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series (e.g., 10-point, 1:3 dilution) of the stock solution in Assay Buffer to achieve final assay concentrations ranging from ~100 µM to low nM. Prepare dilutions of positive controls similarly. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To a 96-well plate, add:
-
Test Wells: 25 µL of diluted test compound.
-
Positive Control Wells: 25 µL of diluted standard inhibitor.
-
Negative Control (100% Activity) Wells: 25 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme) Wells: 50 µL of Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of MAO-A or MAO-B enzyme solution (pre-diluted in Assay Buffer to optimal concentration) to all wells except the blanks.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X reaction cocktail containing the MAO substrate, HRP, and Amplex Red in Assay Buffer. Add 50 µL of this cocktail to all wells to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol describes a generic luminescence-based kinase assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence) corresponds to kinase inhibition.
Objective: To determine the IC₅₀ of this compound against human recombinant VEGFR-2.
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Known VEGFR-2 inhibitor (e.g., Sorafenib) for positive control
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare and serially dilute the test compound and positive control as described in Protocol 4.1.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or controls to the wells of a white 96-well plate.
-
Kinase/Substrate Addition: Prepare a 2X enzyme/substrate mix containing VEGFR-2 and the poly(Glu,Tyr) substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Reaction Initiation: Prepare a 4X ATP solution in Kinase Assay Buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Signal Development: Add 20 µL of the ATP detection reagent to each well. Mix gently and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhibition) / (Signal_NoInhibitor - Signal_MaxInhibition)) (Where Signal_MaxInhibition is from the highest concentration of the positive control)
-
Determine the IC₅₀ value by plotting percent inhibition versus log[concentration] as described previously.
-
Protocol 3: Cellular Assay for HIF-1α Stabilization (PHD Inhibition)
This protocol uses Western blotting to detect the accumulation of HIF-1α protein in cultured cells, which is an indicator of PHD enzyme inhibition.
Objective: To determine if this compound can stabilize HIF-1α in a cellular context.
Signaling Pathway Diagram:
Caption: Simplified pathway of HIF-1α regulation and PHD inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2, or U2OS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Positive control PHD inhibitor (e.g., Dimethyloxalylglycine - DMOG)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 4-6 hours. Include a vehicle control (DMSO) and a positive control (DMOG, e.g., 1 mM).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal loading.
-
Analyze the band intensity for HIF-1α relative to the β-actin loading control. A dose-dependent increase in the HIF-1α band intensity compared to the vehicle control indicates PHD inhibition.
-
Conclusion and Future Directions
This document outlines a strategic approach to characterizing the enzyme inhibitory profile of this compound. The provided protocols serve as a robust starting point for determining its potency and selectivity against key enzyme families implicated by its chemical structure. Positive results from these initial screens should be followed by more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) and broader selectivity profiling against a panel of related enzymes. By systematically applying these methods, researchers can effectively elucidate the potential of this novel compound as a valuable chemical probe and a potential lead for therapeutic development.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. veeprho.com [veeprho.com]
- 4. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory action of hydralazine on catecholamine-synthesizing enzymes prepared from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. scbt.com [scbt.com]
- 12. britiscientific.com [britiscientific.com]
- 13. Inhibition of monoamine oxidase by phthalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine oxidase inhibition by C4-substituted phthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by C5-substituted phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. mdpi.com [mdpi.com]
- 22. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Development for Improved Delivery of Phthalazine Compounds
Introduction
Phthalazine and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core scaffold of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1][2] Many of these promising compounds, however, exhibit poor aqueous solubility, a significant hurdle that can severely limit their oral bioavailability and therapeutic efficacy.[3][4] It's estimated that 60-70% of drug molecules in development pipelines are insufficiently soluble in aqueous media, posing a major challenge for formulation scientists.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to formulation development for improved delivery of phthalazine compounds, focusing on strategies to enhance solubility and, consequently, bioavailability.
The core challenge with poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), is that their dissolution in gastrointestinal fluids becomes the rate-limiting step for absorption.[3][6] This can lead to high inter-patient variability, a strong food effect, and an overall failure to achieve therapeutic concentrations in the bloodstream.[7] This guide will detail pre-formulation assessment, explore various formulation strategies with underlying mechanistic explanations, and provide detailed protocols for their preparation and characterization.
The Phthalazine Scaffold: Physicochemical Context
Phthalazine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₆N₂.[2][8] It consists of a benzene ring fused to a pyridazine ring.[2] The presence of two electronegative nitrogen atoms makes the phthalazine ring an electron-deficient aromatic system.[2] While the parent phthalazine is sparingly soluble in water, its derivatives can have a wide range of physicochemical properties depending on the nature and position of their substituents.[9] A thorough understanding of these properties is the foundational first step in any formulation development program.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [2][10] |
| Molar Mass | 130.15 g/mol | [2][10] |
| Appearance | Pale yellow crystalline solid | [2][10] |
| Melting Point | 90-91 °C | [2][8] |
| Boiling Point | 315-317 °C (decomposition) | [2][8] |
| pKa | 3.39 - 3.47 | [2][8] |
| Water Solubility | Sparingly soluble/Miscible | [8][9] |
Part 1: Pre-formulation Studies - The Blueprint for Success
Before embarking on complex formulation strategies, a comprehensive pre-formulation investigation is critical. This phase provides the fundamental physicochemical data that will guide the selection of the most appropriate formulation approach.
Solubility Profiling
The cornerstone of pre-formulation is determining the intrinsic solubility of the phthalazine compound in various media. This data not only confirms its classification (e.g., BCS Class II or IV) but also provides insights into potential solubilization strategies.
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of the phthalazine compound in various aqueous and non-aqueous media.
Materials:
-
Phthalazine compound
-
Purified water
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Biorelevant media (e.g., FaSSIF, FeSSIF)
-
Organic solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Vials, shaker incubator, centrifuge, HPLC system
Procedure:
-
Add an excess amount of the phthalazine compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) until equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the results in mg/mL or µg/mL.
Interpretation of Results: Low aqueous solubility (<100 µg/mL) across the physiological pH range often indicates the need for enabling formulations.[3] Solubility in organic solvents can suggest the suitability of cosolvent or lipid-based systems.
Solid-State Characterization
The solid-state properties of a drug can significantly impact its dissolution rate and stability.
Techniques for Solid-State Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the melting point, crystallinity, and presence of polymorphs.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline or amorphous nature of the compound and detect different polymorphic forms.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.
-
Polarized Light Microscopy (PLM): For visual assessment of crystallinity and particle morphology.
Stability Analysis
Understanding the degradation pathways of the phthalazine compound is crucial for selecting appropriate excipients and manufacturing processes.
Protocol 2: Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Phthalazine compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Light chamber (ICH Q1B)
-
Oven
-
HPLC with a photodiode array (PDA) detector
Procedure:
-
Prepare solutions of the phthalazine compound in appropriate solvents.
-
Expose the solutions to various stress conditions:
-
Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and solution at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid compound and solution to light as per ICH Q1B guidelines.
-
-
Analyze the stressed samples at various time points using an HPLC-PDA method to separate the parent compound from any degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve all degradation peaks from the main peak.
Part 2: Formulation Strategies for Enhanced Delivery
Based on the pre-formulation data, a suitable formulation strategy can be selected. The goal is to present the drug to the gastrointestinal tract in a solubilized or readily dissolvable form.
Lipid-Based Drug Delivery Systems (LBDDS)
For lipophilic phthalazine compounds, LBDDS are an excellent choice.[5] These formulations can enhance oral absorption by presenting the drug in a solubilized state, facilitating transport through the lymphatic system, and potentially bypassing first-pass metabolism.[11]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][12]
Protocol 3: Development of a SEDDS Formulation
Objective: To formulate a stable and efficient SEDDS for a poorly soluble phthalazine compound.
Materials:
-
Phthalazine compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactants (e.g., Kolliphor EL, Tween 80)
-
Cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Excipient Screening: Determine the solubility of the phthalazine compound in various oils, surfactants, and cosurfactants. Select excipients that show high solubilizing capacity.
-
Constructing Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and cosurfactant at various ratios.
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region.
-
Accurately weigh the oil, surfactant, and cosurfactant into a glass vial.
-
Heat the mixture gently (if necessary) to ensure homogeneity.
-
Add the pre-weighed phthalazine compound and stir until completely dissolved.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water and measure the time it takes to form a stable emulsion.
-
Droplet Size and Zeta Potential: Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution studies using a USP apparatus II (paddle method) with a suitable dissolution medium.
-
Amorphous Solid Dispersions (ASDs)
Converting a crystalline drug to its amorphous state can significantly increase its apparent solubility and dissolution rate.[13] ASDs involve dispersing the drug in a polymeric carrier at the molecular level.
Protocol 4: Preparation of an ASD by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a phthalazine compound to enhance its dissolution rate.
Materials:
-
Phthalazine compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or spray dryer
Procedure:
-
Polymer Selection: Choose a polymer based on its miscibility with the drug and its ability to maintain the amorphous state.
-
Preparation of the Solution: Dissolve both the phthalazine compound and the selected polymer in a common volatile solvent.
-
Solvent Evaporation:
-
Rotary Evaporation: Slowly evaporate the solvent under vacuum in a rotary evaporator to form a thin film.
-
Spray Drying: Atomize the solution into a hot air stream to rapidly evaporate the solvent, resulting in a fine powder.
-
-
Secondary Drying: Dry the resulting product under vacuum to remove any residual solvent.
-
Characterization:
-
Solid-State Analysis: Use DSC and XRPD to confirm the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution: Perform dissolution studies and compare the release profile to that of the pure crystalline drug.
-
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[14] The reduction in particle size increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[3]
Protocol 5: Preparation of a Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of a phthalazine compound.
Materials:
-
Phthalazine compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
Procedure:
-
Formulation of the Slurry: Disperse the phthalazine compound and a suitable stabilizer in purified water.
-
Milling: Transfer the slurry and the milling media to the milling chamber.
-
Particle Size Reduction: Mill at a high speed for a specified duration, with cooling to prevent overheating.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS.
-
Zeta Potential: To assess the physical stability of the suspension.
-
Dissolution Rate: Perform dissolution studies.
-
Part 3: Visualization of Workflows
Experimental Workflow for Formulation Development
Caption: A generalized workflow for the formulation development of phthalazine compounds.
Decision Tree for Formulation Strategy
Caption: A decision tree to guide the selection of an appropriate formulation strategy.
Conclusion
The successful formulation of poorly soluble phthalazine compounds requires a systematic and science-driven approach. Beginning with thorough pre-formulation studies to understand the compound's inherent properties is non-negotiable. This foundational knowledge allows for the rational selection of an enabling formulation strategy, be it lipid-based systems, amorphous solid dispersions, or nanosuspensions. Each approach offers distinct advantages and requires specific development and characterization protocols, as detailed in this guide. By applying these principles, researchers can overcome the solubility challenges associated with this important class of therapeutic agents and unlock their full clinical potential.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Advanced Drug Delivery Platforms Enhancing Bioavailability [worldpharmatoday.com]
- 8. Phthalazine - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
Phthalazine Derivatives as Potent VEGFR-2 Inhibitors: A Technical Guide for Angiogenesis Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of phthalazine derivatives as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of angiogenesis research. This guide is designed to offer not just protocols, but also the underlying scientific rationale to empower researchers in their quest for novel anti-angiogenic therapies.
The Central Role of VEGFR-2 in Angiogenesis and Its Therapeutic Potential
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor-A (VEGF-A) and its primary receptor, VEGFR-2, are the principal mediators of this complex process.[1][2] The binding of VEGF-A to VEGFR-2 triggers a cascade of intracellular signaling events, leading to endothelial cell proliferation, migration, survival, and ultimately, the formation of new vascular networks.[1][2][3]
The VEGFR-2 signaling pathway is a linchpin in angiogenesis. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK cascade, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2][3][4] Given its pivotal role, VEGFR-2 has emerged as a prime target for the development of anti-angiogenic therapies aimed at stifling tumor growth by cutting off their blood supply.[3][5]
Phthalazine derivatives have garnered significant attention as a promising class of small-molecule inhibitors that can effectively target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.[6]
Phthalazine Derivatives: A Privileged Scaffold for VEGFR-2 Inhibition
The phthalazine core serves as a versatile scaffold for the design of potent and selective VEGFR-2 inhibitors. Medicinal chemists have successfully synthesized numerous derivatives, often incorporating biarylamide or biarylurea moieties, which have demonstrated significant anti-proliferative and anti-angiogenic activities.[7][8] The design strategy often focuses on mimicking the binding mode of established VEGFR-2 inhibitors like Sorafenib and Vatalanib.[7][9]
General Synthesis Strategy
The synthesis of phthalazine-based VEGFR-2 inhibitors typically involves a multi-step process. A common approach begins with the cyclization of an appropriately substituted o-benzoic acid derivative with hydrazine hydrate to form the phthalazinone core.[6][7] Subsequent chlorination, often using phosphorous oxychloride, yields a reactive 1-chlorophthalazine intermediate.[7] This intermediate can then be coupled with various nucleophiles, such as substituted anilines or piperazines, to introduce the desired side chains that are crucial for potent VEGFR-2 inhibition.[7]
In Vitro Evaluation of Phthalazine Derivatives
A tiered approach is recommended for the in vitro evaluation of newly synthesized phthalazine derivatives to comprehensively characterize their potential as VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay
The primary and most direct assessment of a compound's activity is to measure its ability to inhibit the enzymatic activity of VEGFR-2.
Protocol: VEGFR-2 Kinase Assay (Luminescent Kinase Assay)
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption correlates with kinase inhibition.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test phthalazine derivatives (dissolved in DMSO)
-
Positive control (e.g., Sorafenib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In the wells of the assay plate, add the kinase buffer, the test compound dilution, and the VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescent kinase assay kit, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Table 1: Representative IC₅₀ Values of Phthalazine Derivatives against VEGFR-2
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference |
| 7a | 0.11 ± 0.01 | [10] |
| 7b | 0.31 ± 0.03 | [10] |
| 8b | 0.91 ± 0.08 | [10] |
| 8c | 0.72 ± 0.08 | [10] |
| 12b | 4.4 | [7][8] |
| 12c | 2.7 | [7][8] |
| 13c | 2.5 | [7][8] |
| 2g | 0.148 | [11][12] |
| 4a | 0.196 | [11][12] |
| 7f | 0.08 | [13] |
| Sorafenib | 0.1 ± 0.02 | [10] |
Cellular Assays for Anti-Angiogenic Activity
Demonstrating VEGFR-2 inhibition in a cellular context is a critical next step. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used and relevant cell model for these studies.[9]
Protocol: HUVEC Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test phthalazine derivatives in the presence of a pro-angiogenic stimulus like VEGF-A.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol: Endothelial Cell Tube Formation Assay
-
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
-
Procedure:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify.
-
Seed HUVECs onto the gel in the presence of serial dilutions of the test compounds and VEGF-A.
-
Incubate for 6-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Assessment of Anti-Angiogenic Efficacy
Promising candidates from in vitro studies should be evaluated in vivo to determine their anti-angiogenic and anti-tumor efficacy.
Protocol: Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an excellent platform to observe the effects of test compounds on blood vessel formation.
-
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or a carrier (e.g., gelatin sponge) containing the test phthalazine derivative onto the CAM.
-
Reseal the window and incubate for another 48-72 hours.
-
Observe and photograph the vasculature in the area of the implant.
-
-
Data Analysis: Quantify the anti-angiogenic effect by measuring the reduction in the number and length of blood vessels converging towards the implant.
Visualizing Key Pathways and Workflows
To aid in the conceptual understanding of the processes described, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for screening phthalazine derivatives.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Screening Phthalazine Derivatives.
Conclusion and Future Directions
Phthalazine derivatives represent a highly promising class of VEGFR-2 inhibitors with significant potential for the development of novel anti-angiogenic therapies. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these derivatives in combination with other anticancer agents could lead to more effective treatment strategies for a wide range of malignancies.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-Z Troubleshooting for Complex Phthalazine Derivative Synthesis
Welcome to the Technical Support Center for the multi-step synthesis of complex phthalazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate landscape of phthalazine chemistry. Phthalazine scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, their synthesis is often fraught with challenges ranging from poor yields and regioselectivity issues to purification hurdles.
This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental obstacles. Here, we address specific problems in a practical question-and-answer format, explaining the causality behind the issues and offering robust, validated solutions.
Part I: Core Synthesis and Cyclization Challenges
The foundational step in many complex phthalazine syntheses is the construction of the core bicyclic ring system. This is frequently achieved through the condensation of a hydrazine derivative with a suitable 1,4-dicarbonyl precursor, such as phthalic anhydride or its derivatives.[3][4]
FAQ 1: Low Yield in Phthalhydrazide Formation from Phthalic Anhydride and Hydrazine
Question: I am attempting to synthesize a substituted phthalhydrazide from the corresponding phthalic anhydride and hydrazine hydrate in acetic acid, but my yields are consistently low. What are the likely causes and how can I optimize this reaction?
Answer: This is a common issue that can often be traced back to incomplete reaction, side reactions, or suboptimal work-up procedures.
Causality and Troubleshooting:
-
Incomplete Reaction: The reaction of phthalic anhydride with hydrazine is generally robust, but extending the reaction time can sometimes be beneficial. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the starting anhydride is still present, consider prolonging the heating period.[5]
-
Suboptimal Temperature: Ensure the reaction is heated sufficiently, typically to 120 °C in acetic acid, to drive the cyclization and dehydration.[5]
-
Work-up and Precipitation: The product, a phthalhydrazide, should precipitate upon cooling. If the yield of the precipitate is low, it's possible that some product remains in the acetic acid filtrate. Diluting the reaction mixture with water after cooling can help to precipitate the remaining product.[5] The precipitate should be thoroughly washed with water to remove residual acetic acid, as this can interfere with subsequent steps.
-
Purity of Starting Materials: Ensure the phthalic anhydride and hydrazine hydrate are of high purity. Contaminants can interfere with the reaction.
Experimental Protocol: Optimized Phthalhydrazide Synthesis
-
To a stirred solution of the substituted phthalic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1-1.2 eq).
-
Heat the mixture to 120 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Filter the solid through a Büchner funnel.
-
To the filtrate, add water to precipitate any remaining product, and filter this second crop.
-
Combine the solids and wash thoroughly with water, followed by a non-polar solvent like petroleum ether or hexane to aid in drying.
-
Dry the resulting phthalhydrazide under vacuum.
Part II: Functionalization of the Phthalazine Core
A frequent and critical step in the synthesis of complex phthalazine derivatives is the conversion of phthalhydrazide to a 1,4-dihalophthalazine, a versatile intermediate for subsequent nucleophilic substitution reactions.[6][7]
FAQ 2: Issues with the Synthesis of 1,4-Dichlorophthalazine
Question: I am having trouble with the chlorination of my phthalhydrazide using phosphorus oxychloride (POCl₃). The reaction seems sluggish, and the work-up is challenging. What can I do to improve this key transformation?
Answer: The conversion of a phthalhydrazide to a 1,4-dichlorophthalazine is a demanding reaction that requires careful control of conditions to ensure success.
Causality and Troubleshooting:
-
Reagent Reactivity: Phosphorus oxychloride is the standard reagent, but the reaction can be slow. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[8] Some protocols also include phosphorus pentachloride (PCl₅) to enhance reactivity.
-
Temperature Control: The reaction typically requires heating under reflux. Ensure that the temperature is maintained consistently.
-
Work-up Procedure: The work-up for this reaction can be hazardous due to the quenching of excess POCl₃. It is critical to perform this step slowly and with extreme caution by pouring the reaction mixture onto crushed ice in a well-ventilated fume hood. This exothermic process must be carefully controlled.
-
Product Isolation: The 1,4-dichlorophthalazine product is often a solid that can be isolated by filtration after the quench. Washing with cold water and a cold, dilute sodium bicarbonate solution will help to neutralize any residual acid.
Experimental Protocol: Improved Synthesis of 1,4-Dichlorophthalazine
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend the phthalhydrazide (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Carefully add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water slurry.
-
Stir the resulting suspension until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold water and cold aqueous sodium bicarbonate solution until the filtrate is neutral.
-
Dry the 1,4-dichlorophthalazine product under vacuum.
Workflow for the Preparation of a Key Intermediate
Caption: A typical multi-step synthesis workflow for complex phthalazines.
FAQ 3: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting a 1,4-dichlorophthalazine with a nucleophile, intending to substitute only one of the chlorine atoms. However, I am getting a significant amount of the di-substituted product. How can I control the regioselectivity?
Answer: Achieving mono-substitution on a 1,4-dichlorophthalazine requires careful control over the reaction conditions to modulate the reactivity.
Causality and Troubleshooting:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the nucleophile, typically 1.0 to 1.1 equivalents. This statistically favors mono-substitution.
-
Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can enhance the selectivity for the more reactive chlorine atom (if there is a difference due to substituents on the benzene ring). Start at room temperature or even 0 °C and slowly warm if necessary.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction once the starting material is consumed, but before significant di-substitution occurs, is key.
-
Nature of the Nucleophile: Highly reactive nucleophiles are more likely to lead to di-substitution. If possible, using a less reactive nucleophile or protecting a highly reactive functional group on the nucleophile can improve selectivity.
| Parameter | Condition for Mono-substitution | Condition for Di-substitution |
| Nucleophile Stoichiometry | 1.0 - 1.1 equivalents | > 2.0 equivalents |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | Monitor closely and quench upon consumption of starting material | Allow to proceed to completion |
Table 1: General Conditions for Controlling Substitution on 1,4-Dichlorophthalazine
Part III: Purification of Complex Phthalazine Derivatives
The purification of highly functionalized, often polar, phthalazine derivatives can be a significant bottleneck in a synthetic sequence.
FAQ 4: My Phthalazine Derivative is Difficult to Purify by Column Chromatography
Question: My complex phthalazine derivative is showing poor separation on a silica gel column, with significant tailing and low recovery. What are my options?
Answer: Purification challenges with complex, nitrogen-containing heterocycles like phthalazines are common due to their polarity and potential for interaction with the stationary phase.
Causality and Troubleshooting:
-
Interaction with Silica: The basic nitrogen atoms in the phthalazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.
-
Solution 1: Add a Modifier. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Solution 2: Use an Alternative Stationary Phase. If modifying the eluent is insufficient, consider switching to a different stationary phase. Alumina (neutral or basic) is often a good alternative for basic compounds.[9] Reverse-phase (C18) chromatography can also be effective for less polar derivatives.
-
-
Poor Solubility: If the compound has poor solubility in the loading solvent, it can lead to band broadening. Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column.
-
TLC Optimization: Always optimize the solvent system using TLC before attempting column chromatography. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation on the column.[9]
Troubleshooting Workflow for Column Chromatography
Caption: Decision-making workflow for troubleshooting column chromatography.
FAQ 5: My Phthalazine Derivative "Oils Out" During Recrystallization
Question: I am trying to purify my final phthalazine derivative by recrystallization, but it consistently separates as an oil instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" is a common problem, especially with complex molecules that may have impurities or are reluctant to form a stable crystal lattice.[9]
Causality and Troubleshooting:
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization. Try to pre-purify the material as much as possible, perhaps by a quick filtration through a plug of silica or by treatment with activated charcoal to remove colored impurities.[9]
-
Supersaturation: If the solution is too concentrated or cools too quickly, the compound may not have time to form an ordered crystal lattice and will separate as a liquid.
-
Solution 1: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Solution 2: Use a Solvent/Anti-Solvent System. Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow it to stand and cool.
-
-
Inducing Nucleation:
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled solution to provide a template for crystal growth.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. reddit.com [reddit.com]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-ジクロロフタラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Optimizing Reaction Conditions for the Synthesis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(2-Phthalazin-1-ylhydrazino)phthalazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, often identified as a critical process-related impurity in the manufacturing of Hydralazine.[1][2][3] Known by its synonyms 1,2-di(phthalazin-1-yl)hydrazine and "Hydralazine Dimer Impurity," its controlled synthesis is essential for creating analytical standards and for safety assessment in pharmaceutical development.[2][3][4]
This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind key experimental steps.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it significant?
A: this compound (CAS No. 24030-07-7) is a dimer formed during the synthesis of the antihypertensive drug Hydralazine (1-hydrazinophthalazine).[2][5][6] Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled to meet regulatory limits (typically below 0.10%).[3] Therefore, the deliberate and optimized synthesis of this compound is crucial for its use as a qualified reference standard in analytical method development, validation, and quality control applications.[2][3]
Q: What is the primary synthetic route to this compound?
A: The compound is typically formed as a byproduct when the key intermediate, 1-chlorophthalazine, reacts with the desired product, Hydralazine. Therefore, to optimize for the dimer, we intentionally manipulate the standard Hydralazine synthesis conditions to favor this subsequent reaction. The general pathway involves the reaction of 1-chlorophthalazine with hydrazine hydrate under controlled stoichiometry.
Overall Synthetic Pathway
The synthesis is a multi-step process beginning from common starting materials. The key is controlling the final step to favor the formation of the dimer over the monomer (Hydralazine).
Caption: Overall synthetic workflow for this compound.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1-Chlorophthalazine (Precursor)
This protocol is adapted from established methods for the chlorination of phthalazinones.[7][8] The stability of 1-chlorophthalazine is a critical factor; it can be unstable and prone to forming insoluble impurities.[7] This procedure incorporates steps to enhance its stability.
Materials:
-
Phthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pre-chilled deionized water
-
Aqueous ammonia (25%)
-
Toluene
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, create a slurry of Phthalazin-1(2H)-one in phosphorus oxychloride (approx. 3-5 molar equivalents).
-
Slowly heat the mixture to 80-90°C and maintain for 2-3 hours until the reaction is complete (monitor by TLC).
-
Critical Step: Cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of pre-chilled water and aqueous ammonia.
-
Slowly and carefully quench the reaction mixture by adding it to the cold aqueous ammonia solution. This method of adding the acidic mixture to the basic solution is crucial for yielding a more stable 1-chlorophthalazine product.[7]
-
Maintain the pH of the aqueous slurry in the range of 8.5-9.0.
-
The precipitated solid is crude 1-chlorophthalazine. Filter the product and wash with cold water.
-
For immediate use, the moist cake is often sufficiently pure. For storage, the product can be recrystallized from a solvent like ethanol, though its inherent instability should be noted.
Protocol 2: Optimized Synthesis of this compound
The key to maximizing the yield of the dimer is to control the stoichiometry of hydrazine hydrate relative to 1-chlorophthalazine. Standard Hydralazine synthesis uses a large excess of hydrazine hydrate to drive the reaction to the monomer.[7] Here, we limit the hydrazine to promote the reaction of the intermediate Hydralazine with the remaining 1-chlorophthalazine.
Materials:
-
1-Chlorophthalazine (freshly prepared from Protocol 1)
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
Procedure:
-
Suspend freshly prepared 1-chlorophthalazine in an alcoholic solvent (e.g., ethanol) in a reaction vessel.
-
Warm the suspension to 60-70°C with stirring.
-
Slowly add hydrazine hydrate dropwise. The molar ratio is the most critical parameter. Start with a molar ratio of 2 moles of 1-chlorophthalazine to 1 mole of hydrazine hydrate .
-
Maintain the reaction at 60-70°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC, observing the consumption of 1-chlorophthalazine and the formation of the dimer product, which will have a higher retention time than Hydralazine.
-
After completion, cool the reaction mixture. The product often precipitates upon cooling.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting material and soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent like DMF or a mixed solvent system.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis and provides solutions grounded in chemical principles.
Q1: My final product is mostly Hydralazine (monomer), not the desired dimer. How do I fix this?
A: This is the most common issue and it directly relates to reaction stoichiometry. The formation of Hydralazine is the first step, and if excess hydrazine is present, the reaction will terminate there.
-
Causality: The reaction proceeds in two stages:
-
1-Chlorophthalazine + Hydrazine -> Hydralazine + HCl
-
Hydralazine + 1-Chlorophthalazine -> Dimer + HCl An excess of hydrazine ensures that all 1-chlorophthalazine is consumed in the first stage.
-
-
Solution: The primary lever for optimization is the molar ratio of reactants. You must use 1-chlorophthalazine as the excess reagent relative to hydrazine. A starting point of a 2:1 molar ratio of 1-chlorophthalazine to hydrazine hydrate is recommended. You can further optimize this ratio based on your results.
| Parameter | Standard Hydralazine Synthesis | Optimized Dimer Synthesis | Rationale |
| Molar Ratio (1-Chlorophthalazine:Hydrazine Hydrate) | 1 : >5 | 2 : 1 (Starting Point) | Limits hydrazine to ensure unreacted 1-chlorophthalazine is available to react with the formed Hydralazine. |
| Order of Addition | 1-Chlorophthalazine added to excess Hydrazine | Hydrazine added slowly to 1-Chlorophthalazine | Maintains a high concentration of 1-chlorophthalazine throughout the reaction, favoring the second-stage reaction. |
| Temperature | 60-80°C[7] | 60-70°C | Sufficient to overcome activation energy without promoting significant decomposition of reactants or products. |
Q2: The reaction is slow and starting material remains even after extended time. What's wrong?
A: This could be due to several factors including reagent quality, temperature, or solvent choice.
-
Reagent Purity: Ensure your 1-chlorophthalazine is freshly prepared and of good quality. Its instability can lead to decomposition rather than reaction.[7] Likewise, use high-purity hydrazine hydrate, as it can decompose over time.[9]
-
Temperature: While higher temperatures can increase reaction rate, they can also promote side reactions and decomposition. Ensure your reaction is maintained within the optimal 60-70°C range.
-
Solvent: The reaction is typically performed in an alcoholic solvent. Ensure the solvent is anhydrous, as water can promote the hydrolysis of 1-chlorophthalazine back to phthalazinone, a common impurity.[10]
Q3: My purified product contains significant amounts of phthalazinone. How can I prevent this?
A: Phthalazinone is formed by the hydrolysis of 1-chlorophthalazine. This indicates the presence of water in your reaction system.
-
Causality: 1-chlorophthalazine is susceptible to nucleophilic attack by water, especially at elevated temperatures.
-
Solution:
-
Use Anhydrous Solvents: Dry your alcoholic solvent (e.g., with molecular sieves) before use.
-
Protect from Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Workup Conditions: Minimize the use of water during the initial stages of workup and purification.
-
Q4: How do I effectively purify the final dimer product?
A: The main impurities will be unreacted 1-chlorophthalazine, the Hydralazine monomer, and potentially phthalazinone.
-
Recrystallization: This is the most effective method. The dimer is generally less soluble than the monomer in many organic solvents. Experiment with solvents like ethanol, isopropanol, or DMF.
-
Chromatography: For analytical-grade purity, column chromatography on silica gel can be employed. A gradient elution system (e.g., dichloromethane/methanol) can effectively separate the dimer from other components. Preparative HPLC was used to isolate the impurity for structural confirmation in research studies and is a viable, albeit more resource-intensive, option.[3]
-
Characterization: Confirm the purity and identity of your final product using HPLC, Mass Spectrometry, and NMR. The molecular weight of the dimer is 288.31 g/mol .[5][11]
Troubleshooting Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. Hydralazine Dimer Impurity | 24030-07-7 | SynZeal [synzeal.com]
- 3. scispace.com [scispace.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrazinophthalazine - Wikipedia [en.wikipedia.org]
- 7. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. scbt.com [scbt.com]
Overcoming Solubility Issues of Phthalazine Compounds in Aqueous Media
<_ A TECHNICAL SUPPORT GUIDE
Introduction
Phthalazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their wide-ranging biological activities have led to significant interest in their application for various diseases.[1][3][4] However, a common hurdle in the development of these promising compounds is their characteristically poor aqueous solubility.[5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with phthalazine compounds.
This guide is structured to provide both quick-reference FAQs for common problems and in-depth troubleshooting guides with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My phthalazine compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and often simplest approach is to assess the ionizability of your compound and attempt a pH adjustment .[] Phthalazine is a weakly basic compound, and its derivatives often retain this characteristic.[5] Lowering the pH of your aqueous medium can protonate the nitrogen atoms in the phthalazine ring, forming a more soluble salt.
Quick Troubleshooting Steps:
-
Determine the pKa of your compound (if known).
-
Prepare a series of buffers with pH values below the pKa.
-
Attempt to dissolve your compound in each buffer, starting with a small amount.
-
Observe for improved solubility.
Caution: Be mindful of the pH stability of your compound and the requirements of your downstream assay.
Q2: I've tried adjusting the pH, but the solubility is still too low for my needs. What's the next logical step?
A2: If pH adjustment is insufficient, the use of cosolvents is a widely accepted next step.[7][8][9] Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[][10][11]
Commonly Used Cosolvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[10]
-
Glycerin[7]
-
Dimethyl sulfoxide (DMSO)[10]
It is crucial to start with low percentages of cosolvents and incrementally increase the concentration, as high concentrations can be toxic in biological systems.[10]
Q3: Are there more advanced techniques for very poorly soluble phthalazine compounds?
A3: Yes, for particularly challenging compounds, several advanced formulation strategies can be employed. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble drugs, like many phthalazine derivatives, forming inclusion complexes that have significantly enhanced aqueous solubility.[12][13][14][15]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[16][17][18] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine, often amorphous, particles with an increased dissolution rate.[16][18][19]
-
Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range.[20][21][22] The significant increase in surface area enhances the dissolution rate and saturation solubility.[21]
Troubleshooting Guides & Detailed Protocols
Issue 1: Compound Precipitates Out of Solution Upon Dilution
This is a common problem when a stock solution of the phthalazine compound, typically in a pure organic solvent like DMSO, is diluted into an aqueous buffer for an experiment.
Caption: Workflow for addressing compound precipitation.
-
Objective: To determine the optimal concentration of a cosolvent to maintain the solubility of a phthalazine compound in an aqueous buffer.
-
Materials:
-
Phthalazine compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a high-concentration stock solution of the phthalazine compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers containing varying percentages of a cosolvent (e.g., 2%, 5%, 10%, and 20% PG or PEG 400).
-
In separate microcentrifuge tubes, add an aliquot of the DMSO stock solution to each of the cosolvent-containing buffers to achieve the desired final concentration of the phthalazine compound. Ensure the final DMSO concentration is kept constant and low (e.g., ≤1%).
-
Vortex each tube thoroughly.
-
Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 4 hours) at room temperature.
-
The lowest concentration of cosolvent that maintains a clear solution is the optimal choice for your experiment.
-
Issue 2: Low Bioavailability in In Vivo Studies Due to Poor Solubility
For oral administration, poor aqueous solubility is a major impediment to achieving adequate bioavailability.[13]
| Strategy | Principle | Best For | Considerations |
| Salt Formation | Ionization of the drug to form a more soluble salt.[23][24][25] | Ionizable phthalazine derivatives. | Potential for disproportionation back to the free base in the GI tract. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, increasing wettability and dissolution.[19][26] | Thermally stable compounds. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Nanosuspension | Reduction of drug particle size to the sub-micron range, increasing surface area.[21] | Compounds that are difficult to solubilize by other means. | Potential for particle aggregation; requires stabilizers. |
| Prodrug Approach | Covalent modification of the drug with a hydrophilic moiety that is cleaved in vivo.[27][28][29][30] | Compounds with suitable functional groups for chemical modification. | Requires careful design to ensure efficient cleavage and release of the active drug. |
This protocol provides a straightforward method for preparing a cyclodextrin complex, which can significantly improve the aqueous solubility of phthalazine compounds for both in vitro and in vivo applications.[12][13][14][15][31][32]
-
Objective: To enhance the aqueous solubility of a phthalazine compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Phthalazine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
-
Procedure (Kneading Method):
-
Determine the molar ratio of drug to HP-β-CD to be tested (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of the phthalazine compound and HP-β-CD.
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while continuously triturating with a pestle.
-
Continue kneading for a specified period (e.g., 60 minutes) to form a paste of consistent texture.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be pulverized and sieved.
-
Test the solubility of the resulting powder in the aqueous medium of choice and compare it to the solubility of the uncomplexed drug.
-
Caption: Encapsulation of a hydrophobic phthalazine by cyclodextrin.
Conclusion
Overcoming the solubility challenges of phthalazine compounds is a critical step in harnessing their full therapeutic potential. By systematically applying the strategies outlined in this guide—from simple pH adjustments and the use of cosolvents to more advanced techniques like cyclodextrin complexation and nanosuspensions—researchers can successfully formulate these promising compounds for a wide range of preclinical and clinical applications.
References
- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. | Semantic Scholar [semanticscholar.org]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. researchgate.net [researchgate.net]
- 17. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asiapharmaceutics.info [asiapharmaceutics.info]
- 23. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. johronline.com [johronline.com]
- 31. gala.gre.ac.uk [gala.gre.ac.uk]
- 32. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Navigating the Stability and Degradation of Hydralazine in Experimental Solutions
Welcome to the technical support center for Hydralazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of Hydralazine in experimental solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Hydralazine's Reactivity
Hydralazine, a potent vasodilator, is a hydrazine derivative used in the management of hypertension.[1][2][3] Its therapeutic efficacy is well-documented; however, its chemical structure also predisposes it to significant instability in aqueous solutions.[4] This guide will address the common challenges researchers face, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My freshly prepared Hydralazine solution has a yellow tint. Is this normal, and can I still use it?
A1: A faint yellow coloration upon dissolving Hydralazine hydrochloride is not uncommon and does not necessarily indicate significant degradation. However, a rapid or intense yellowing, or the formation of yellow-green particles, is a clear sign of degradation and the solution should be discarded.[4][5]
-
Expert Insight: The yellow color often arises from the formation of oxidation products.[4] To minimize this, it is crucial to use high-purity water (e.g., HPLC-grade, deoxygenated) and prepare the solution immediately before use. If you observe immediate and intense discoloration, consider the purity of your Hydralazine source and potential contaminants in your solvent or glassware.
Q2: What is the optimal pH for my Hydralazine stock solution to ensure maximum stability?
A2: The stability of Hydralazine is highly pH-dependent. The maximum stability for Hydralazine in aqueous solutions is observed at a pH of approximately 3.5 .[1][6] As the pH deviates from this optimum, particularly in neutral to alkaline conditions (pH ≥ 7), the rate of degradation increases significantly.[6][7][8]
-
Causality Explained: Hydralazine's degradation in aqueous solution is primarily due to hydrolysis and oxidation.[6][9] At a pH of around 3.5, the cationic form of the drug, which is more resistant to nucleophilic attack by water and hydroxide ions, is predominant.[6] In alkaline conditions, the neutral form of Hydralazine is more prevalent and susceptible to degradation.
Hydralazine Stability Across Different pH Conditions
| pH | Stability | Key Degradation Pathway | Reference |
| < 3.0 | Moderately stable, but less than optimal | Hydrolysis | [6] |
| 3.5 | Maximum Stability | Minimal | [1][6] |
| 4.0 - 5.0 | Relatively stable | Gradual Hydrolysis | [10] |
| > 7.0 | Highly Unstable | Rapid Hydrolysis & Oxidation | [6][7] |
Q3: I need to prepare a Hydralazine solution for cell culture experiments. What buffer system should I use?
A3: The choice of buffer is critical. Avoid phosphate buffers , as the phosphate ion (specifically HPO4=) has been shown to catalyze the degradation of Hydralazine.[6] Acetate and citrate buffers are generally more compatible and do not appear to accelerate its decomposition.[6][11]
-
Self-Validating Protocol: When preparing a buffered Hydralazine solution, always measure the final pH after the addition of Hydralazine hydrochloride, as it is acidic. Adjust the pH to the desired value (ideally close to 3.5 for stock solutions) using dilute HCl or NaOH. For cell culture applications where a physiological pH is required, prepare a concentrated, acidified stock solution and dilute it into your culture medium immediately before the experiment to minimize the time Hydralazine is exposed to the higher pH.
Q4: My experimental protocol requires storing the Hydralazine solution for a few days. What are the best storage conditions?
A4: For short-term storage, it is recommended to store Hydralazine solutions at 2-8°C (refrigerated) and protected from light .[10][12] Light, especially UV light, can accelerate the degradation of Hydralazine.[7] For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, although stability upon freezing and thawing should be validated for your specific solution composition.
-
Storage Recommendations Summary:
-
Temperature: Refrigeration (2-8°C) is preferable to room temperature.[10][12]
-
Light: Always store in amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Atmosphere: To prevent oxidation, consider purging the headspace of the storage container with an inert gas like nitrogen or argon.[1]
-
Q5: I've noticed a loss of potency in my Hydralazine solution over time. What are the likely degradation products, and how can I monitor for them?
A5: The primary degradation products of Hydralazine are phthalazine and phthalazinone , formed through hydrolysis and oxidation, respectively.[6][9] The presence of these and other impurities can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[13][14][15]
-
Visualizing Degradation: The following diagram illustrates the main degradation pathways of Hydralazine.
Caption: Key Degradation Pathways of Hydralazine.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Hydralazine Hydrochloride Stock Solution (10 mM)
This protocol outlines the preparation of a more stable, acidified stock solution of Hydralazine hydrochloride.
Materials:
-
Hydralazine hydrochloride powder (high purity)
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Sterile, amber glass vials
-
Sterile filters (0.22 µm, compatible with acidic solutions)
Procedure:
-
Weighing: Accurately weigh the required amount of Hydralazine hydrochloride powder in a fume hood. For a 10 mM solution, this is 19.66 mg per 10 mL.
-
Dissolution: Add the powder to a sterile glass container. Add approximately 8 mL of HPLC-grade water and stir gently to dissolve.
-
pH Adjustment: Measure the pH of the solution. It will likely be between 3.5 and 4.5.[16] If necessary, adjust the pH to 3.5 by adding 0.1 M HCl dropwise while monitoring with the pH meter.
-
Final Volume: Bring the solution to the final volume (10 mL) with HPLC-grade water.
-
Sterilization & Aliquoting: Sterilize the solution by passing it through a 0.22 µm sterile filter. Aliquot the filtered solution into sterile, amber glass vials.
-
Storage: Store the aliquots at 2-8°C, protected from light, for short-term use (up to one week, stability should be verified). For longer-term storage, freeze at -20°C or below.
Protocol 2: Workflow for Monitoring Hydralazine Stability by HPLC
This workflow provides a general outline for assessing the stability of your prepared solutions.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactive intermediates in the oxidation of hydralazine by HOCl: the major oxidant generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.info [ijpsr.info]
- 11. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Phthalazine Synthesis: A Technical Support Guide to Unexpected Side Reactions
Welcome to the Technical Support Center for Phthalazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted phthalazines and their derivatives. Phthalazine cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their synthesis, while often appearing straightforward, can be fraught with challenges, leading to unexpected side reactions, low yields, and purification difficulties.
This document moves beyond standard textbook procedures to provide in-depth, field-proven insights into why these side reactions occur and how to troubleshoot them effectively. Our approach is rooted in a deep understanding of reaction mechanisms, kinetic and thermodynamic principles, and practical laboratory experience.
Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common initial queries and stumbling blocks encountered during phthalazine synthesis.
Q1: My yield of the desired 1,4-disubstituted phthalazine is consistently low. What are the most likely culprits?
Low yields in these syntheses can often be attributed to several factors:
-
Incomplete Reaction: The condensation between the dicarbonyl precursor and hydrazine may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
Competing Side Reactions: The formation of stable byproducts, such as phthalazinones or N-aminophthalimides, can significantly consume your starting materials.
-
Product Precipitation Issues: The desired phthalazine might have some solubility in the reaction solvent, leading to losses during workup and isolation.
-
Purity of Starting Materials: The quality of the hydrazine hydrate and the dicarbonyl compound is paramount. Impurities can lead to a cascade of side reactions.
Q2: I'm synthesizing a phthalazine-1,4-dione from phthalic anhydride and hydrazine, but I'm isolating a different, isomeric byproduct. What is it and why is it forming?
You are likely isolating an N-aminophthalimide. This is a classic example of kinetic versus thermodynamic control. The formation of the N-aminophthalimide via a 5-exo cyclization is kinetically favored and occurs at lower temperatures. In contrast, the desired phthalazine-1,4-dione is the thermodynamically more stable product, formed via a 6-endo cyclization, which is favored at higher temperatures and longer reaction times.[2][3][4][5]
Q3: My reaction mixture has developed a strong color (e.g., dark brown or purple). What does this indicate?
The development of intense color often points to oxidation side reactions. The hydrazine moiety and the resulting phthalazine ring system can be susceptible to oxidation, which can be exacerbated by heat, light, or the presence of trace metal impurities.[6] This can lead to the formation of highly conjugated, colored byproducts.
Q4: I'm using a substituted hydrazine, and I'm getting a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity is a common challenge when using unsymmetrical dicarbonyl compounds or substituted hydrazines. The electronic and steric properties of the substituents on both reactants play a critical role. To improve selectivity, consider:
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the competing pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) or protic (e.g., ethanol) is recommended.
-
Temperature Control: Running the reaction at lower temperatures may favor one regioisomer over the other.
-
Catalyst Choice: The use of acid or base catalysts can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby influencing the regiochemical outcome.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific side reactions.
Problem 1: Formation of Phthalazinone Byproducts in Phthalazine Synthesis
Scenario: You are attempting to synthesize a 1-substituted or 1,4-disubstituted phthalazine from a 2-acylbenzoic acid or an o-dicarbonyl compound, but you are isolating a significant amount of the corresponding phthalazin-1(2H)-one.
Causality and Mechanism:
Phthalazinone formation is a common side reaction, particularly when starting from 2-acylbenzoic acids. The initial condensation with hydrazine forms a hydrazone intermediate. This intermediate can then undergo intramolecular cyclization onto the carboxylic acid moiety to form the stable, six-membered lactam ring of the phthalazinone.[7][8] In syntheses starting from o-dicarbonyls, the presence of oxidizing agents (even atmospheric oxygen under harsh conditions) can lead to the oxidation of the desired dihydrophthalazine intermediate to the more stable phthalazinone.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phthalazinone byproduct formation.
Detailed Protocols:
-
Protocol 1.1: Inert Atmosphere Technique
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Dissolve the starting materials in a degassed solvent (previously sparged with nitrogen or argon for 30 minutes).
-
Maintain a positive pressure of the inert gas throughout the reaction and workup.
-
-
Protocol 1.2: Esterification of 2-Acylbenzoic Acid
-
To a solution of the 2-acylbenzoic acid in an appropriate alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until TLC or LC-MS indicates complete conversion to the ester.
-
Cool the reaction mixture, neutralize the acid, and extract the ester.
-
Purify the ester by column chromatography or recrystallization before proceeding with the hydrazine condensation step.
-
Problem 2: Kinetic vs. Thermodynamic Control: Isolating N-Aminophthalimide Instead of Phthalazine-1,4-dione
Scenario: The reaction of a phthalic anhydride derivative with hydrazine hydrate at room temperature or below yields the N-aminophthalimide as the major product, not the desired phthalazine-1,4-dione.
Causality and Mechanism:
This is a classic example of competing cyclization pathways. The initial reaction of hydrazine with the anhydride forms a hydrazide-carboxylic acid intermediate. From this intermediate, two pathways are possible:
-
Kinetic Pathway (5-exo-trig): The terminal nitrogen of the hydrazine attacks the closer carbonyl group, leading to a five-membered ring. This pathway has a lower activation energy and is faster, especially at lower temperatures.[3][4][5]
-
Thermodynamic Pathway (6-endo-trig): The internal nitrogen of the hydrazine attacks the more distant carbonyl group, forming a six-membered ring. This leads to the thermodynamically more stable phthalazine-1,4-dione, which is favored at higher temperatures where the kinetic product can revert to the intermediate and equilibrate to the more stable product.[2][10][11][12]
Reaction Pathway Diagram:
Caption: Kinetic vs. thermodynamic control in phthalazine synthesis.
Troubleshooting and Optimization:
| Parameter | To Favor N-Aminophthalimide (Kinetic) | To Favor Phthalazine-1,4-dione (Thermodynamic) | Rationale |
| Temperature | Low (e.g., 0°C to room temperature) | High (e.g., reflux) | High temperatures provide the energy needed to overcome the higher activation barrier for the thermodynamic product and allow the kinetic product to revert to the intermediate.[11][12] |
| Reaction Time | Short | Long | Longer reaction times allow for equilibration to the more stable thermodynamic product.[11] |
| Solvent | Aprotic solvents may favor the kinetic product. | Protic solvents like acetic acid or ethanol can facilitate proton transfer and favor the thermodynamic pathway. | The solvent can influence the stability of the transition states for the competing cyclization steps. |
Problem 3: Formation of Azine Byproducts
Scenario: You observe a byproduct with a mass corresponding to the condensation of your aldehyde or ketone starting material with another molecule of itself, linked by a C=N-N=C bridge.
Causality and Mechanism:
Azine formation is a potential side reaction in any condensation involving hydrazine and a carbonyl compound. It is particularly prevalent under the following conditions:
-
Stoichiometry: An excess of the carbonyl compound relative to hydrazine.
-
Reaction Conditions: Elevated temperatures can promote the reaction of the initially formed hydrazone with a second molecule of the carbonyl compound.[13]
The mechanism proceeds through the formation of a hydrazone intermediate, which then acts as a nucleophile, attacking a second molecule of the carbonyl compound.[14][15][16]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the carbonyl starting material.
-
Order of Addition: Add the carbonyl compound slowly to a solution of hydrazine. This maintains a low concentration of the carbonyl, disfavoring the second condensation step.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the competing azine formation.
Analytical Characterization of Byproducts
Identifying unexpected byproducts is the first step to eliminating them. Here are some key analytical signatures:
| Byproduct | 1H NMR Spectroscopy | 13C NMR Spectroscopy | Mass Spectrometry |
| Phthalazinone | Presence of a broad singlet for the N-H proton (often >10 ppm). The aromatic signals will be consistent with the phthalazinone core. | A characteristic C=O signal for the lactam carbonyl (typically in the 160-170 ppm range). | A molecular ion peak corresponding to the addition of one oxygen atom compared to the expected dihydrophthalazine. |
| N-Aminophthalimide | Two distinct C=O signals in the 13C NMR spectrum. The aromatic protons may show a more complex splitting pattern due to the asymmetry of the molecule.[4] | Two imide carbonyl signals (typically >165 ppm). | A molecular ion peak identical to the corresponding phthalazine-1,4-dione (as they are isomers). Fragmentation patterns may differ. |
| Azine | Absence of N-H protons. The signals for the R groups attached to the C=N bond will be present, and the molecule will be symmetrical if formed from a single carbonyl compound. | A characteristic C=N signal. | A molecular ion peak corresponding to two molecules of the carbonyl starting material minus two water molecules, plus a nitrogen bridge. |
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Azine - Wikipedia [en.wikipedia.org]
- 16. Azine Formation [quimicaorganica.org]
Improving the yield and purity of "1-(2-Phthalazin-1-ylhydrazino)phthalazine"
Welcome to the comprehensive technical support guide for 1-(2-Phthalazin-1-ylhydrazino)phthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the synthesis, purification, and characterization of this specific molecule. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your experimental outcomes, focusing on improving both yield and purity.
Introduction
This compound, often referred to as hydralazine dimer or hydralazine impurity A, is a significant process-related impurity in the synthesis of the vasodilator drug, Hydralazine.[1] Its formation is a critical concern in the manufacturing of Hydralazine hydrochloride, as impurities in pharmaceutical products must be strictly controlled to ensure safety and efficacy.[1] This guide provides a structured approach to understanding and mitigating the challenges associated with this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My synthesis of hydralazine from 1-chlorophthalazine and hydrazine hydrate results in a high percentage of the dimer impurity. How can I minimize its formation?
Answer:
The formation of the this compound dimer is a competitive reaction to the desired synthesis of hydralazine. It occurs when a molecule of newly formed hydralazine acts as a nucleophile and attacks another molecule of 1-chlorophthalazine. To minimize this side reaction, consider the following strategies:
-
Control of Stoichiometry: An excess of hydrazine hydrate is crucial. A significant molar excess of hydrazine hydrate will increase the probability of 1-chlorophthalazine reacting with hydrazine rather than the hydralazine product.
-
Reaction Temperature: Lowering the reaction temperature can favor the formation of hydralazine over the dimer. A study suggests conducting the reaction at a controlled temperature, for instance, between 0°C and 30°C, can be beneficial.[2]
-
Rate of Addition: A slow, controlled addition of 1-chlorophthalazine to the hydrazine hydrate solution can help maintain a high localized concentration of hydrazine, thereby reducing the chance of the hydralazine product reacting with the starting material.
-
Solvent Choice: While some processes may use an organic solvent, conducting the reaction without an organic solvent and in an excess of hydrazine hydrate can also be a viable strategy to precipitate the desired product.[2]
Experimental Protocol for Minimizing Dimer Formation:
-
In a reaction vessel, charge a significant molar excess of hydrazine hydrate.
-
Cool the hydrazine hydrate to a controlled temperature (e.g., 0-5°C).[2]
-
Slowly add the 1-chlorophthalazine to the cooled hydrazine hydrate solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for a specified duration, monitoring the reaction progress by HPLC.[2]
-
Upon completion, the hydralazine base can be precipitated by the addition of a suitable solvent like methanol.[2]
Question 2: I am struggling to purify my crude product and remove the dimer impurity effectively. What purification strategies do you recommend?
Answer:
Due to the structural similarity between hydralazine and its dimer, purification can be challenging. Chromatographic techniques are generally the most effective.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a highly effective method for isolating the dimer impurity and obtaining high-purity hydralazine.[1][3] A reversed-phase column, such as a C18 column, with a suitable mobile phase gradient (e.g., a mixture of a phosphate buffer and acetonitrile or methanol) can achieve good separation.[4]
-
Column Chromatography: For larger scale purification, traditional column chromatography using silica gel can be employed. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane may provide adequate separation. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.
-
Recrystallization: While less effective for removing structurally similar impurities, recrystallization can be used as a preliminary purification step for the crude product to enrich the desired compound. A solvent system in which the solubility of hydralazine and the dimer differs significantly with temperature should be chosen.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages |
| Preparative HPLC | High resolution and purity achievable. | Limited scalability, higher cost. |
| Column Chromatography | Scalable, lower cost than prep-HPLC. | Lower resolution, may require optimization. |
| Recrystallization | Simple, cost-effective for initial cleanup. | Less effective for closely related impurities. |
Question 3: How can I accurately quantify the amount of this compound in my sample?
Answer:
Accurate quantification is essential for process control and quality assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.
-
Method Development: A validated, stability-indicating HPLC method is required. A common approach involves a reversed-phase C18 or a cyano column with a gradient elution.[1][5]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).[4]
-
Detection: UV detection at a wavelength where both hydralazine and the dimer have significant absorbance (e.g., 230 nm) is commonly used.[4]
-
Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of this compound. The limit of detection (LOD) and limit of quantification (LOQ) of the method should be established to ensure sensitivity.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of formation for this compound?
A1: The formation is a nucleophilic aromatic substitution reaction. The synthesis of hydralazine involves the reaction of 1-chlorophthalazine with hydrazine. The resulting hydralazine, which has a free amino group, can then act as a nucleophile and attack another molecule of 1-chlorophthalazine, displacing the chloride and forming the dimer.
dot
Caption: Synthesis pathway of hydralazine and the dimer impurity.
Q2: What are the key spectral characteristics for identifying this compound?
A2: The unambiguous identification of this impurity relies on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The molecular formula is C16H12N6.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, confirming the connectivity of the two phthalazine rings through the hydrazine linker.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can help identify characteristic functional groups present in the molecule.[1]
Q3: Are there any regulatory limits for this impurity in Hydralazine hydrochloride?
A3: Yes, regulatory bodies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs). For known impurities, specific limits are often established. It is generally required to identify and characterize any impurity present above 0.10%.[1] The specific limit for the hydralazine dimer may be outlined in the relevant pharmacopeias (e.g., USP, EP).
Q4: Can the formation of the dimer be reversed?
A4: The formation of the carbon-nitrogen bond in the dimer is generally stable under typical reaction conditions, and reversing the reaction is not a practical strategy for purification. The focus should be on preventing its formation in the first place and removing it through effective purification methods.
References
- 1. scispace.com [scispace.com]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H12N6 | CID 277728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C16H12N6) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Managing Off-Target Effects of Phthalazine Derivatives in Cellular Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phthalazine derivatives. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the complexities of off-target effects in your cellular assays. Phthalazine-based compounds are a versatile class of molecules with significant therapeutic potential, targeting a range of proteins including PARP, VEGFR, and EGFR.[1] However, like many small molecule inhibitors, ensuring on-target specificity is a critical challenge that requires rigorous experimental design and validation.[2]
This resource is structured in a question-and-answer format to directly address common issues you may encounter. We will delve into the underlying causes of off-target effects and provide detailed protocols and workflows to help you identify, validate, and mitigate these confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with phthalazine derivatives?
A1: Off-target effects occur when a compound interacts with unintended biological molecules, such as kinases, enzymes, or receptors, in addition to its primary therapeutic target.[2] This is a significant concern in drug discovery as it can lead to misleading experimental results, cellular toxicity, and potential adverse effects in clinical applications.[2] Phthalazine derivatives, while promising, are not immune to these issues. Their planar heterocyclic structure can sometimes fit into the ATP-binding pockets of multiple kinases, leading to a lack of specificity.[3][4] For instance, a compound designed to inhibit VEGFR-2 might also show activity against other kinases, complicating the interpretation of cellular phenotypes.[5][6]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I begin to investigate if this is an off-target effect?
A2: This is a classic indicator of a potential off-target effect. Your first step should be to confirm target engagement in your specific cellular model. A simple and effective method is to perform a Western blot to assess the phosphorylation status of a direct downstream substrate of your target. If you observe the expected phenotype at concentrations of your phthalazine derivative that do not produce a corresponding change in the phosphorylation of the downstream target, it strongly suggests an off-target mechanism is at play.[7]
Another crucial control is to use a structurally related but biologically inactive analog of your compound.[2] This helps to rule out effects caused by the chemical scaffold itself, independent of its interaction with the intended target. If the inactive analog does not produce the same phenotype, it strengthens the evidence that the observed effect is due to a specific, albeit potentially off-target, interaction.
Q3: What are some robust methods for identifying the specific off-target proteins of my phthalazine derivative?
A3: Several unbiased, systematic approaches can be employed to identify off-target interactions:
-
Kinome Profiling: This involves screening your compound against a large panel of recombinant kinases.[7] This is particularly relevant for phthalazine derivatives, many of which are designed as kinase inhibitors. The data from a kinome scan will provide a percentage of inhibition for each kinase at a given concentration, revealing a broader selectivity profile.[2]
-
Chemical Proteomics: Techniques like affinity chromatography using your immobilized phthalazine derivative as bait can pull down interacting proteins from cell lysates.[7] These interacting partners are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[7] This can reveal both on-target and off-target interactions in a physiological context.
These methods provide a comprehensive view of the potential interacting partners of your compound, moving beyond hypothesis-driven approaches.
Troubleshooting Guides
Problem 1: My phthalazine derivative shows potent cytotoxicity in my cancer cell line, but the IC50 for the purified target enzyme is much higher. What's going on?
This discrepancy often points to one of two scenarios: potent off-target cytotoxic effects or issues with compound stability and cellular permeability.
Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity
Caption: Workflow to dissect on- and off-target effects.
Step-by-Step Protocol: Target Knockdown using siRNA
-
Cell Seeding: Plate your cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute siRNA targeting your gene of interest (and a non-targeting control siRNA) in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.
-
Compound Treatment: Treat the remaining knockdown cells and control cells with your phthalazine derivative at various concentrations.
-
Phenotypic Assay: Perform your cytotoxicity assay (e.g., MTT, CellTiter-Glo®) and compare the results between the target knockdown and control cells.
Interpretation:
-
If the target knockdown cells are resistant to your compound compared to the control cells, it suggests the cytotoxicity is at least partially on-target.
-
If the knockdown has no effect on the compound's cytotoxicity, it strongly indicates an off-target mechanism.[2]
Problem 2: My compound is a PARP inhibitor, but I'm seeing effects on angiogenesis, which is not a primary function of PARP.
While PARP inhibitors like Olaparib are known for their role in DNA repair, some phthalazine derivatives have been designed as multi-targeted agents, often inhibiting VEGFR-2 as well.[1][8] It's also possible that your specific derivative has unintended anti-angiogenic off-target effects.
Signaling Pathway Considerations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Phthalazin-1-ylhydrazino)phthalazine
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of drug development and manufacturing, the assurance of purity for an active pharmaceutical ingredient (API) is paramount. Impurities, even at trace levels, can have significant impacts on the safety and efficacy of the final drug product. "1-(2-Phthalazin-1-ylhydrazino)phthalazine," a known process-related impurity and potential degradation product of Hydralazine, requires rigorous analytical monitoring. This guide provides an in-depth comparison of analytical methodologies for the quantification of this specific impurity, grounded in the principles of scientific integrity and regulatory compliance. Our focus is not merely on the "how," but the "why," offering a rationale for methodological choices and a framework for robust cross-validation.
This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It aims to provide a practical guide to selecting and validating appropriate analytical techniques for the reliable quantification of "this compound," ensuring product quality and patient safety.
Pillar 1: Expertise & Experience - Choosing the Right Analytical Tool
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For "this compound," a relatively polar, non-volatile molecule, liquid chromatography is the most common and logical choice. However, gas chromatography, with appropriate sample preparation, can also be a viable, and in some cases, advantageous alternative.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): The Industry Workhorses
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering a powerful combination of resolution, sensitivity, and versatility. Ultra-High-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle size columns to achieve faster analysis times and improved resolution.[1]
A typical reversed-phase HPLC/UPLC method for "this compound" involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The choice of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar analyte. The buffer is essential to control the ionization state of the molecule, ensuring consistent retention times and peak shapes. An organic modifier, such as acetonitrile or methanol, is used to elute the analyte from the column.
A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure that both the main API (Hydralazine) and its impurities, including the dimer, are well-separated and eluted within a reasonable timeframe.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
While less common for non-volatile compounds, Gas Chromatography (GC) can be a powerful tool for impurity analysis, particularly when coupled with a mass spectrometer (MS) for definitive identification. The primary challenge with analyzing "this compound" by GC is its low volatility and the presence of active hydrogens in the hydrazino group, which can lead to poor peak shape and thermal degradation in the GC inlet.
To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.
Derivatization chemically modifies the analyte to improve its chromatographic properties. For compounds with active hydrogens, such as amines and hydrazines, silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and reducing the potential for adsorption in the GC system.
Pillar 2: Trustworthiness - A Self-Validating System
The trustworthiness of an analytical method hinges on its validation, a process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation, with ICH Q2(R2) being the current standard.[2][3][4][5]
Key Validation Parameters
A robust validation protocol for any analytical method for "this compound" must include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is typically demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts, different equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Cross-Validation: Bridging the Methodological Gap
When multiple analytical methods are used to generate data for the same analyte, a cross-validation study is essential to ensure the comparability of the results. The ICH M10 guideline on bioanalytical method validation provides a framework for such studies.[6][7][8] The objective is to demonstrate that different analytical methods produce equivalent results, which is crucial when transferring methods between laboratories or when using different techniques for the same purpose.
The cross-validation workflow typically involves analyzing the same set of samples by both methods and comparing the results statistically.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Pillar 3: Authoritative Grounding & Comprehensive References
All claims and protocols presented in this guide are supported by established scientific principles and regulatory guidelines. The following sections provide detailed experimental protocols and comparative data, with in-text citations linking to the authoritative sources listed in the "References" section.
Experimental Protocols
This protocol is based on a validated stability-indicating method for Hydralazine and its related substances.[1]
1. Chromatographic Conditions:
-
Column: Acquity UPLC H-class, Unisphere Cyano column
-
Mobile Phase A: Buffer (e.g., 0.01M Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high aqueous content to a high organic content to ensure elution of all components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of "this compound" reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by serial dilution to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit).
-
Sample Solution: Accurately weigh and dissolve the Hydralazine API sample in the diluent to a final concentration within the validated range of the method.
3. Validation Procedure:
This is a proposed protocol based on established principles of GC-MS analysis for pharmaceutical impurities and the need for derivatization.
1. Derivatization:
-
Accurately weigh the sample or standard into a vial.
-
Add a suitable solvent (e.g., pyridine).
-
Add the silylation reagent (e.g., BSTFA with 1% TMCS as a catalyst).
-
Cap the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a short period, then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized "this compound."
3. Validation Procedure:
-
The validation of this method would need to be performed according to ICH Q2(R2) guidelines.[2][3][4][5]
Caption: Relationship between the analyte and the primary analytical techniques discussed.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of "this compound." The data for HPLC and UPLC are based on published validation studies, while the GC-MS data are representative of what would be expected from a validated method.
| Performance Characteristic | HPLC-UV | UPLC-UV | GC-MS (Proposed) |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% |
| LOD | ~0.01% | ~0.008% | ~0.005% |
| LOQ | ~0.03% | ~0.025% | ~0.015% |
| Analysis Time | 20-30 minutes | 5-10 minutes | 15-25 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution | Derivatization required |
| Specificity | Good (requires chromatographic separation) | Excellent (superior resolution) | Excellent (mass spectrometric detection) |
Conclusion: An Integrated Approach to Analytical Method Validation
The choice of an analytical method for the quantification of "this compound" should be based on a thorough evaluation of the method's performance characteristics and the specific requirements of the analysis. Both liquid chromatography (HPLC and UPLC) and gas chromatography (with derivatization) are capable of providing accurate and precise results.
-
UPLC offers the advantages of speed and higher resolution, making it ideal for high-throughput environments and complex samples.
-
HPLC remains a robust and reliable technique, widely available in most quality control laboratories.
-
GC-MS , while requiring an additional sample preparation step, provides unparalleled specificity and can be an excellent confirmatory technique.
Ultimately, a comprehensive understanding of the principles behind each technique, coupled with a rigorous validation and cross-validation strategy, is essential to ensure the generation of reliable data for regulatory submissions and to guarantee the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Efficacy of Novel Phthalazine Derivatives and Olaparib in PARP Inhibition
This guide provides an in-depth, objective comparison of the efficacy of emerging phthalazine-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the benchmark drug, Olaparib. Designed for researchers, scientists, and drug development professionals, this document synthesizes recent experimental data to offer a clear perspective on the therapeutic potential of these novel compounds. We will delve into the mechanistic nuances of PARP inhibition, present detailed protocols for key validation assays, and provide a quantitative comparison of performance metrics.
The Rationale for PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular DNA damage response (DDR). They play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In healthy cells, if SSBs are not repaired and progress to more lethal double-strand breaks (DSBs) during replication, the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins, efficiently resolves the damage.[4]
However, many cancers exhibit deficiencies in the HR pathway, often due to mutations in BRCA1 or BRCA2 genes. This dependency creates a vulnerability that can be exploited therapeutically. The inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs, leading to an accumulation of DSBs.[4][5] With a compromised HR pathway, the cell cannot cope with this level of DNA damage, resulting in cell death. This concept, where a defect in two pathways simultaneously is lethal while a defect in either one alone is not, is known as synthetic lethality .[1][2][6]
Olaparib was the first PARP inhibitor to gain regulatory approval, establishing a new class of targeted therapies for cancers with HR deficiencies, including certain types of ovarian, breast, pancreatic, and prostate cancers.[4][7][8] The phthalazine scaffold is a key structural feature of Olaparib and has become a promising platform for the development of new, potentially more potent and selective PARP inhibitors.[1][9][10] This guide benchmarks the performance of several such novel phthalazine derivatives against the established efficacy of Olaparib.
Mechanism of Action: Beyond Catalytic Inhibition
Olaparib functions by binding to the catalytic site of PARP-1 and PARP-2, competing with the enzyme's natural substrate, NAD+.[2][8] This competitive inhibition prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins, thereby stalling the recruitment of other DNA repair factors to the site of damage.[2]
A critical aspect of the efficacy of many PARP inhibitors, including Olaparib, is a phenomenon known as "PARP trapping." [11][12] The inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA at the site of a single-strand break. These trapped complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of DSBs.[11][13][14]
Novel phthalazine derivatives are largely designed to operate via the same dual mechanism of catalytic inhibition and PARP trapping.[9][10][15][16] Subtle modifications to the phthalazine core and its substituents can, however, significantly alter the potency of both these functions, leading to potentially improved therapeutic indices.
A Framework for Efficacy Benchmarking: Key In Vitro Assays
A multi-parametric approach is essential for the robust evaluation of new PARP inhibitors. The following assays provide a comprehensive workflow, moving from direct enzyme inhibition to cellular effects on DNA damage and long-term survival.[17][18]
PARP Enzymatic Inhibition Assay
This initial biochemical screen directly measures a compound's ability to inhibit the catalytic activity of PARP-1 and PARP-2.[19] The assay quantifies the formation of PAR chains on a histone substrate in the presence of NAD+.
Comparative Data: PARP-1 Enzymatic Inhibition (IC₅₀)
| Compound | PARP-1 IC₅₀ (nM) | Source |
| Olaparib (Reference) | 1.3 - 5 nM | [6][16] |
| Phthalazinone Derivative 11c | 97 nM | [16] |
| Phthalazinone Derivative DLC-1 | <0.2 nM | [15] |
| Phthalazinone Derivative DLC-6 | <0.2 nM | [15] |
| Phthalazinone Derivative Compound 23 | 1.8 nM | [9] |
Experimental Protocol: Chemiluminescent PARP Assay
-
Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash wells with PBS.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., new phthalazine derivatives, Olaparib) and control (DMSO) to the wells.
-
Enzyme Reaction: Add recombinant human PARP-1 enzyme and a solution containing biotinylated NAD+ to each well. Incubate for 1 hour at room temperature to allow for PARylation.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains. Incubate for 1 hour.
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the inhibitor.
PARP Trapping Assay
This assay is crucial for evaluating the second, highly cytotoxic mechanism of action. It measures the ability of an inhibitor to stabilize the PARP-DNA complex.[12][20] Fluorescence polarization (FP) is a common method, where a small, fluorescently labeled DNA probe tumbles rapidly in solution, emitting depolarized light (low FP). When the large PARP protein binds, the tumbling slows, and the emitted light is more polarized (high FP). Upon auto-PARylation (in the absence of an effective inhibitor), PARP dissociates, and the FP signal drops. A potent trapping agent will prevent this dissociation, maintaining a high FP signal.[11][14]
Experimental Protocol: Fluorescence Polarization-Based PARP Trapping Assay
-
Reagent Preparation: Prepare solutions of fluorescently labeled nicked DNA, recombinant PARP-1 or PARP-2 enzyme, NAD+, and serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add the PARP enzyme to wells containing the test compounds or controls. Then, add the fluorescent DNA probe.
-
Binding: Allow the components to incubate, enabling the PARP enzyme to bind to the DNA, resulting in a high FP signal.
-
Initiation of PARylation: Add NAD+ to all wells except the "high control" (no dissociation) to initiate the auto-PARylation reaction. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure fluorescence polarization using a suitable microplate reader.
-
Analysis: Potent trapping inhibitors will prevent the NAD+-induced drop in FP. The resulting signal is used to calculate the trapping potency (e.g., EC₅₀).
Cellular Cytotoxicity Assays
To translate enzymatic inhibition into a therapeutic effect, it is essential to measure the compound's ability to kill cancer cells, particularly those with HR deficiencies.[21][22] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are widely used for this purpose.[23][24]
Comparative Data: Cytotoxicity in BRCA-Deficient Cancer Cell Lines (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Olaparib (Reference) | Capan-1 (BRCA2-deficient) | ~0.01 | [9] |
| Olaparib (Reference) | MDA-MB-436 (BRCA1-deficient) | 5.4 | [10] |
| Phthalazinone Derivative DLC-1 | MDA-MB-436 | 0.08 | [15] |
| Phthalazinone Derivative DLC-50 | MDA-MB-436 | 0.30 | [15] |
| Phthalazinone Derivative Compound 23 | Capan-1 | 0.007 | [9] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., Capan-1, MDA-MB-436) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the new phthalazine derivatives and Olaparib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control cells to determine the percentage of cell viability and calculate IC₅₀ values.
DNA Damage Assessment: γ-H2AX Foci Formation
The accumulation of DSBs is the ultimate cytotoxic lesion induced by PARP inhibitors in HR-deficient cells. The phosphorylation of histone H2AX at serine 139 (forming γ-H2AX) is a rapid and sensitive marker for DSBs.[25][26] Immunofluorescence microscopy is used to visualize and quantify γ-H2AX "foci," where each focus represents a DSB.[27]
Experimental Protocol: γ-H2AX Immunofluorescence
-
Sample Preparation: Grow cells on coverslips and treat with the test compounds for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[25]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS to allow antibody entry.[25]
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS.[25]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software. A significant increase in foci number indicates a potent induction of DSBs.
Discussion and Future Outlook
The data presented in this guide demonstrate that the phthalazine scaffold is a fertile ground for the development of highly potent PARP inhibitors. Several of the new derivatives, such as DLC-1 and Compound 23 , exhibit sub-nanomolar IC₅₀ values for PARP-1 inhibition and cytotoxicity in BRCA-deficient cell lines that are comparable or superior to Olaparib.[9][15]
Key Insights:
-
Potency: The structure-activity relationship studies, from which these compounds were derived, show that specific substitutions on the phthalazine ring system can dramatically enhance enzymatic inhibition and cytotoxic effects.[9][15]
-
Promise: Compounds like DLC-1, which demonstrated an IC₅₀ of 0.08 µM in the BRCA1-deficient MDA-MB-436 cell line, show exceptional promise for further development, being significantly more potent than Olaparib in the same assay (IC₅₀ = 5.4 µM).[10][15]
-
Next Steps: The most promising candidates must now be subjected to a full suite of preclinical evaluations. This includes profiling against a wider panel of cancer cell lines, conducting PARP trapping assays to confirm this crucial mechanism, and, most importantly, evaluating their efficacy and pharmacokinetic profiles in in vivo xenograft models.
Mechanisms of resistance to PARP inhibitors, such as the restoration of HR function, are a significant clinical challenge.[4] Future research should investigate whether these second-generation phthalazine derivatives can overcome known resistance pathways or if they are suitable for novel combination therapies, for instance, with agents that also modulate the DNA damage response.
Conclusion
The systematic benchmarking of these novel phthalazine derivatives against Olaparib reveals a promising landscape for the future of PARP inhibition. The in vitro data strongly suggest that several new compounds possess superior enzymatic inhibition and cancer cell-killing capabilities. While Olaparib remains the clinical standard, the continued exploration and development of these next-generation phthalazine-based inhibitors are critical for expanding the arsenal of targeted therapies and improving outcomes for patients with HR-deficient cancers. The rigorous, multi-faceted assay workflow detailed in this guide provides a reliable framework for identifying the most promising candidates for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. youtube.com [youtube.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. opentrons.com [opentrons.com]
- 18. scielo.br [scielo.br]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 25. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Comparative study of the inhibitory effects of different phthalazine analogs on PARP
<
A Comparative Guide to the Inhibitory Effects of Phthalazine Analogs on PARP
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring defects in DNA repair pathways.[1][2] The phthalazine scaffold has proven to be a privileged structure in the design of potent PARP inhibitors.[3] This guide provides a comparative analysis of key phthalazine analogs, delving into their inhibitory mechanisms, potency, and the experimental methodologies used to characterize them. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this important class of therapeutics.
The Central Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[2] It recognizes and binds to DNA single-strand breaks (SSBs), a common form of DNA damage. Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is compromised.[4] These cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic DSBs.[4][5] Since the HR pathway is defective, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the therapeutic principle behind the use of PARP inhibitors in BRCA-mutated cancers.[1][5]
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
Initially, PARP inhibitors were thought to exert their cytotoxic effects solely by inhibiting the catalytic activity of PARP, thereby preventing SSB repair.[2][6] However, a more critical mechanism, known as PARP trapping , has been identified.[6][7][8][9] This mechanism involves the inhibitor binding to the NAD+ pocket of the PARP enzyme, which not only blocks its catalytic function but also "traps" the PARP-inhibitor complex onto the DNA at the site of damage.[7][9]
These trapped complexes are more cytotoxic than the unrepaired SSBs alone, as they create physical obstacles to DNA replication and transcription, leading to replication fork collapse and the formation of lethal DSBs.[6][7][9] Different PARP inhibitors exhibit vastly different trapping efficiencies, which often correlates more closely with their cancer-killing ability than their catalytic inhibition potency.[2][6][7]
The following diagrams illustrate the PARP-mediated DNA repair pathway and the dual mechanisms of action of phthalazine-based PARP inhibitors.
Caption: Role of PARP1 in Single-Strand Break Repair.
Caption: Dual mechanisms of PARP inhibitors leading to synthetic lethality.
Comparative Analysis of Phthalazine-Based PARP Inhibitors
Several clinically approved and investigational PARP inhibitors are built around the phthalazine core. While they share a common mechanism, their potency in both catalytic inhibition and PARP trapping varies significantly.
| Compound | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Trapping Potency Rank |
| Olaparib | PARP1/2 | ~1-5 | ~1-5 | Moderate |
| Talazoparib | PARP1/2 | ~1.2[10] | ~0.87[10] | High |
| Compound 11c | PARP1 | 97[11] | - | - |
| Compound 23 | PARP1 | - | - | - |
Note: Compounds 11c and 23 are examples of novel synthesized phthalazinone derivatives from research studies.[11][12] Data for direct comparison is often generated under different assay conditions and should be interpreted with caution. Olaparib and Talazoparib are well-characterized, clinically approved drugs.[13][14]
Discussion of Analogs:
-
Olaparib (Lynparza®): As the first-in-class PARP inhibitor to receive FDA approval, Olaparib is a foundational compound.[15] It is a potent inhibitor of both PARP1 and PARP2.[13][16] Its chemical structure features a phthalazinone core linked to a piperazine ring, which is crucial for its activity.[13][17] Olaparib exhibits moderate PARP trapping activity.[2]
-
Talazoparib (Talzenna®): Talazoparib is recognized as one of the most potent PARP trappers, being approximately 100-fold more effective at trapping PARP-DNA complexes than Olaparib, despite having comparable catalytic inhibitory effects.[18] This superior trapping ability is thought to contribute to its high cytotoxicity in cancer cell lines.[2] It is an orally available inhibitor used in the treatment of breast and prostate cancers.[14][19]
-
Novel Phthalazinone Derivatives: Research is continuously exploring modifications to the phthalazinone scaffold to enhance potency and selectivity. For instance, studies have shown that the type of substituent and the length of alkyl chains can significantly influence inhibitory activity.[12] One study identified a compound (11c) with an IC50 of 97 nM against PARP-1, demonstrating the ongoing potential for developing new, highly effective analogs.[11]
Experimental Methodologies for Evaluating Inhibitory Effects
The characterization of PARP inhibitors relies on a suite of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.
This biochemical assay quantifies a compound's ability to directly inhibit the enzymatic activity of purified PARP1 by measuring the consumption of its substrate, NAD+.[20][21]
Principle: PARP1 activity cleaves NAD+ and releases nicotinamide. The amount of remaining NAD+ is measured using a developer reagent that generates a fluorescent signal, which is inversely proportional to PARP1 activity.[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test phthalazine analog (e.g., 0.1 nM to 10 µM) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[20] Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).[20]
-
Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.[20][22]
-
Prepare a working solution of β-NAD+.[20]
-
-
Assay Setup:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.[20]
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.[20]
-
-
Detection & Data Analysis:
-
Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (which typically includes nicotinamidase and a developer reagent).[20]
-
Measure fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.[3]
-
This cell-based assay measures the ability of an inhibitor to block PARP activity inside living cells following the induction of DNA damage.
Principle: Cells are treated with a DNA damaging agent to activate PARP, leading to widespread PARylation. The inhibitor's efficacy is determined by its ability to reduce the overall level of PAR, which is detected by Western blotting using an anti-PAR antibody.[20]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary anti-PAR antibody overnight at 4°C.[20]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.[20]
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to a loading control (e.g., β-actin).
-
Compare the PAR levels in inhibitor-treated samples to the DNA damage-induced control to assess the degree of inhibition.[20]
-
This assay quantifies the formation of DSBs, a downstream consequence of effective PARP inhibition, especially in HR-deficient cells.
Principle: DSBs trigger the rapid phosphorylation of histone H2AX at serine 139, forming γH2AX. These form discrete nuclear foci that can be visualized and counted using immunofluorescence microscopy, providing a direct measure of DNA damage.[24][25]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of the phthalazine analog for an appropriate duration (e.g., 24 hours). Include a vehicle control.[24]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.[24]
-
Incubate with a primary anti-γH2AX antibody overnight at 4°C.[24]
-
Wash, then incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[24]
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[24]
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct γH2AX foci per nucleus using image analysis software. Analyze at least 50-100 cells per condition.[24] The increase in γH2AX foci indicates the induction of DSBs.[26]
-
Caption: Workflow for characterizing phthalazine-based PARP inhibitors.
Conclusion
Phthalazine analogs represent a highly successful and clinically validated class of PARP inhibitors. While compounds like Olaparib and Talazoparib have set a high benchmark, their differing potencies, particularly in PARP trapping, highlight the nuanced structure-activity relationships that govern efficacy. The continued exploration of novel phthalazine derivatives, guided by the robust biochemical and cellular assays detailed here, holds significant promise for developing next-generation PARP inhibitors with improved therapeutic indices. A thorough understanding of these comparative differences and the methodologies used to measure them is essential for advancing cancer therapy.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Talazoparib - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Olaparib - LKT Labs [lktlabs.com]
- 17. tga.gov.au [tga.gov.au]
- 18. researchgate.net [researchgate.net]
- 19. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Reproducibility of published synthesis methods for phthalazine compounds
A Researcher's Guide to the Reproducibility of Phthalazine Synthesis
Phthalazine and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide-ranging biological activities, including antihypertensive, antitumor, and anti-inflammatory properties.[1][2] The synthesis of these bicyclic aromatic N-heterocycles is a frequent undertaking in drug discovery and development. However, as with many areas of organic synthesis, the transition from a published procedure to a successfully replicated experiment is not always straightforward. This guide provides an in-depth comparison of common phthalazine synthesis methods, focusing on their reproducibility and the critical factors that influence successful outcomes.
Overview of Prevalent Phthalazine Synthesis Methods
The construction of the phthalazine core typically involves the condensation of a hydrazine derivative with a benzene-fused precursor containing two adjacent electrophilic centers. The choice of starting material dictates the specific synthetic route. Key methods include:
-
From o-Dicarbonyl Compounds: The most direct route involves the condensation of hydrazine with o-phthalaldehyde or related 1,2-diacylbenzenes.[3] While seemingly simple, the availability and stability of the starting dialdehyde can be a limiting factor.[4]
-
From Phthalic Acid Derivatives: Phthalic anhydrides, phthalimides, or o-acylbenzoic acids are widely used, commercially available starting materials that react with hydrazines to form phthalazinone intermediates.[2][5] These intermediates can then be further functionalized. For instance, phthalazinones can be treated with reagents like phosphorus oxychloride (POCl₃) to yield chlorophthalazines, which are versatile precursors for further substitution.[6][7]
-
From Phthalonitriles: This method provides access to 1,4-diamino- or 1,4-dihydrazinophthalazines, which are valuable for further derivatization.[4][8]
Comparative Analysis of Synthesis Reproducibility
While numerous methods are reported, their reproducibility can vary significantly. The following table compares common approaches, highlighting potential challenges that researchers may encounter.
| Synthesis Method | Common Starting Materials | Reported Yields | Key Reproducibility Challenges |
| Condensation with o-Phthalaldehyde | o-Phthalaldehyde, Hydrazine Hydrate | Often high (>90%) | Starting Material Stability: o-Phthalaldehyde can be unstable and prone to polymerization or oxidation, impacting reaction success. Reaction Control: The condensation is often rapid and exothermic, requiring careful temperature management to avoid side reactions. |
| From Phthalic Anhydride/Acids | Phthalic Anhydride, o-Acylbenzoic Acids, Hydrazine Derivatives | Good to Excellent (70-95%) | Intermediate Purity: Isolation and purity of the initial phthalazinone product is crucial for subsequent steps.[7] Harsh Reagents: Conversion to chlorophthalazines using POCl₃ requires strictly anhydrous conditions and careful handling. Residual POCl₃ can complicate workup and purification. |
| Gabriel-Colman Rearrangement | Phthalimido Esters, Strong Base (e.g., Sodium Ethoxide) | Variable | Base Sensitivity: The reaction is highly sensitive to the nature and concentration of the alkoxide base.[9][10] Substrate Scope: The rearrangement is general only if there is an enolizable hydrogen on the group attached to the nitrogen.[9][10] |
| From Phthalonitrile | Phthalonitrile, Hydrazine Hydrate | Good (around 80%) | Reaction Conditions: The initial reaction to form 1,4-dihydrazinophthalazine requires specific solvent systems (e.g., dioxane/acetic acid) for optimal results.[4] Oxidation Step: The subsequent oxidation to phthalazine requires careful selection of the oxidizing agent to avoid over-oxidation or side product formation.[4] |
Critical Factors Governing Reproducibility in Phthalazine Synthesis
Achieving a published yield is often contingent on subtle, and sometimes unreported, experimental details. Understanding these factors is key to troubleshooting and success.
-
Hydrazine Hydrate: This common reagent can vary in concentration and may contain impurities. Using a freshly opened bottle or titrating to determine the exact concentration is advisable.
-
Solvents: Anhydrous conditions are critical in many steps, particularly when using moisture-sensitive reagents like POCl₃.[7] Failure to use properly dried solvents is a frequent cause of failed reactions.
-
Precursor Purity: When using multi-step procedures, ensuring the purity of each intermediate is paramount. Carrying impurities forward can lead to complex mixtures that are difficult to purify in the final step.
Published procedures often use ambiguous terms like "room temperature" or "stirred overnight."[12] These seemingly minor details can be sources of significant variability.
-
Temperature Control: For exothermic reactions, such as the initial condensation with hydrazine, maintaining a consistent internal temperature is crucial. A difference between an ice bath at 0°C and a dry ice/acetone bath at -78°C can dramatically alter the product distribution.[13]
-
Rate of Addition: The speed at which reagents are added can influence local concentrations and heat generation, affecting selectivity and yield.[12] Procedures should specify the addition method (e.g., dropwise via addition funnel).
-
Atmosphere: Reactions involving air-sensitive reagents or intermediates (e.g., organometallics, certain catalysts) must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
The following diagram illustrates a decision-making workflow for troubleshooting a phthalazine synthesis when reproducibility issues arise.
Caption: A troubleshooting workflow for addressing irreproducible phthalazine syntheses.
A Detailed, Reproducible Protocol: Synthesis of 4-Phenylphthalazin-1(2H)-one
This protocol is based on the highly reliable condensation of 2-benzoylbenzoic acid with hydrazine hydrate.[8] The causality behind each step is explained to enhance understanding and ensure reproducibility.
Reaction Scheme: (An image of the reaction scheme would be placed here in a full publication)
Materials:
-
2-Benzoylbenzoic acid (Purity >98%)
-
Hydrazine hydrate (80% solution)
-
Ethanol (200 proof)
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoylbenzoic acid (5.0 g, 22.1 mmol) in ethanol (200 mL).
-
Causality: Using a flask of sufficient size prevents bumping during reflux. Ethanol serves as an excellent solvent for both the starting material and the product upon heating, facilitating a homogeneous reaction.
-
-
Reagent Addition: To the stirred solution, add 80% hydrazine hydrate (1.8 g, approx. 1.44 mL, 29 mmol).
-
Causality: A slight excess of hydrazine hydrate ensures complete conversion of the keto-acid. The addition is done at room temperature as the initial reaction is not violently exothermic.
-
-
Reflux: Heat the reaction mixture to reflux using an oil bath and maintain reflux for 5 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization/dehydration to form the stable phthalazinone ring. A 5-hour duration is typically sufficient for the reaction to go to completion.
-
-
Isolation: After 5 hours, remove the heat source and allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes. A white precipitate will form.
-
Causality: The product, 4-phenylphthalazin-1(2H)-one, is significantly less soluble in cold ethanol than the starting material or byproducts, allowing for efficient isolation by precipitation. Slow cooling promotes the formation of larger, more easily filterable crystals.
-
-
Purification: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any soluble impurities.
-
Causality: Washing with cold ethanol minimizes loss of the desired product while effectively removing residual starting materials or reaction byproducts.
-
-
Drying and Characterization: Dry the collected solid under vacuum. The expected product is a white crystalline solid.
-
Yield: 4.5 g (92%).
-
Melting Point: 233–235 °C.
-
Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Best Practices for Ensuring and Reporting Reproducibility
To contribute to a more reproducible scientific literature, researchers should adhere to rigorous documentation and reporting standards.[14][15]
-
Document Everything: Record the source, lot number, and stated purity of all reagents.[14] Note the specific type of equipment used (e.g., brand of magnetic stirrer, type of oil bath).
-
Be Explicit: Instead of "room temperature," state "22 °C." Instead of "concentrated," describe the method (e.g., "removed solvent under reduced pressure at 40 °C").[12]
-
Report Observed Phenomena: Note any color changes, gas evolution, or precipitation as the reaction progresses.[15] This information can be invaluable to others attempting to replicate the work.
-
Provide Full Characterization: Include spectra (NMR, MS, IR) in supplementary information, clearly showing the purity of the final compound.
The following diagram outlines a workflow for robust experimental execution and reporting, designed to maximize reproducibility.
Caption: A workflow promoting reproducible synthetic chemistry research.
Conclusion
The synthesis of phthalazines, while based on well-established chemical principles, is not immune to the challenges of reproducibility that affect all of organic chemistry. Success hinges on a meticulous approach that goes beyond simply following a published recipe. By critically evaluating the purity of starting materials, carefully controlling reaction conditions, and documenting procedures with unambiguous detail, researchers can significantly increase their chances of successfully replicating and building upon the valuable work reported in the scientific literature.
References
- 1. jocpr.com [jocpr.com]
- 2. longdom.org [longdom.org]
- 3. du.edu.eg [du.edu.eg]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. iiste.org [iiste.org]
- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 10. Gabriel colman rearrgment | PPTX [slideshare.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. sapiosciences.com [sapiosciences.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
"1-(2-Phthalazin-1-ylhydrazino)phthalazine" versus other heterocyclic scaffolds in drug design
A Senior Application Scientist's In-Depth Technical Guide to 1-(2-Phthalazin-1-ylhydrazino)phthalazine and its Place Among Heterocyclic Scaffolds in Modern Drug Discovery.
Introduction: The Central Role of Nitrogen Heterocycles in Pharmacology
Nitrogen-containing heterocyclic compounds are foundational pillars of medicinal chemistry, with over 85% of all biologically active compounds featuring a heterocyclic core.[1][2] These scaffolds are not merely passive frameworks; their heteroatoms actively participate in drug-target interactions, influencing properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[2] Scaffolds such as quinolines, pyrimidines, and imidazoles are prevalent in a vast array of approved drugs, from anticancer agents to antihypertensives.[3][4]
This guide focuses on the phthalazine scaffold, a fused diaza-heterocycle, through the lens of its most well-known representative, this compound, commonly known as hydralazine.[5] We will provide an in-depth analysis of hydralazine, comparing its underlying phthalazine scaffold to other prominent heterocyclic systems in drug design. This comparison will be supported by experimental data and detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the unique advantages and applications of this important chemical motif.
A Deep Dive into this compound (Hydralazine)
Hydralazine is a direct-acting vasodilator primarily used in the management of hypertension.[6][7] Its discovery and development highlighted the therapeutic potential of the phthalazine core, a scaffold that has since been explored for a multitude of other pharmacological activities, including anticancer and anti-inflammatory effects.[2][8][9]
Mechanism of Action: A Multi-faceted Approach to Vasodilation
The primary antihypertensive effect of hydralazine is achieved through the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance.[7] While the precise molecular mechanism is still under investigation, several pathways are believed to contribute:
-
Calcium Metabolism Interference : Hydralazine appears to interfere with the mobilization of intracellular calcium within vascular smooth muscle cells, a critical step for muscle contraction.[10]
-
Potassium Channel Activation : Evidence suggests that hydralazine may activate K+ channels, leading to hyperpolarization of the smooth muscle cells and subsequent relaxation.[10]
-
Nitric Oxide (NO) Pathway Involvement : Some studies indicate that hydralazine's vasodilatory effect is partially dependent on an intact endothelium and may involve the release of nitric oxide, a potent endogenous vasodilator.[10]
This multi-target engagement within the vasculature distinguishes hydralazine from other vasodilators and underscores the chemical versatility of the phthalazine scaffold.
Comparative Analysis: The Phthalazine Scaffold vs. Other Heterocyclic Cores
The value of a heterocyclic scaffold in drug design is determined by its synthetic accessibility, its ability to be functionalized, its inherent ADME/Tox properties, and the diversity of biological targets it can effectively modulate. Here, we compare the phthalazine scaffold with other key N-heterocycles.
Phthalazine vs. Pyrimidine
The pyrimidine ring is a cornerstone of many therapeutic agents, including the vasodilator Minoxidil. A comparison with hydralazine offers valuable insights.
| Feature | Phthalazine (Hydralazine) | Pyrimidine (Minoxidil) |
| Primary Mechanism | Direct vasodilation via interference with intracellular Ca2+ and potential NO pathway involvement.[10] | Direct vasodilation via opening of ATP-sensitive potassium channels in vascular smooth muscle.[10] |
| Clinical Application | Hypertension, particularly in pregnancy-induced hypertension and heart failure.[7] | Primarily used for severe, refractory hypertension and topically for alopecia.[7][10] |
| Key Side Effects | Reflex tachycardia, fluid retention, and a risk of a lupus-like syndrome with long-term, high-dose use.[7] | More pronounced reflex tachycardia, fluid retention, and hypertrichosis (excessive hair growth).[7] |
| Scaffold Versatility | The phthalazinone core is a key feature in PARP inhibitors (e.g., Olaparib) and VEGFR-2 inhibitors used in oncology.[1][9][11] | Pyrimidine is a critical scaffold for numerous kinase inhibitors (e.g., Imatinib) and other targeted therapies.[3] |
A double-blind clinical trial comparing minoxidil and hydralazine for severe hypertension found that minoxidil was somewhat more effective in reducing blood pressure but also caused more adverse effects, including tachycardia.[12] This highlights a key trade-off in drug design: enhanced potency can sometimes come at the cost of a less favorable side effect profile. The phthalazine scaffold in hydralazine appears to offer a balanced efficacy-to-safety ratio that has kept it clinically relevant.
Phthalazine vs. Quinoline and Quinazoline
Quinoline and its isomer quinazoline are bicyclic aromatic N-heterocycles that are also prominent in medicinal chemistry.[4]
-
Target Diversity : While hydralazine's primary role is in cardiovascular medicine, the broader phthalazine scaffold has shown significant promise in oncology, particularly in the development of kinase inhibitors targeting VEGFR-2.[1][11][13] Numerous phthalazine derivatives have been synthesized and evaluated for their anticancer properties, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines and specific kinases.[11][13][14]
-
Structural Analogy : The quinazoline scaffold is also a well-established framework for kinase inhibitors, such as the EGFR inhibitors gefitinib and erlotinib. The N2,N4-diamino quinazoline scaffold, in particular, has been explored for its vasodilatory effects, which are mediated through PDE-5 inhibition.[15]
-
Synthetic Tractability : Both phthalazine and quinoline/quinazoline scaffolds are generally accessible through established synthetic routes, allowing for extensive structure-activity relationship (SAR) studies.[4][5] The ability to readily modify these core structures is crucial for optimizing their pharmacological properties.
The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacophore geometry. The phthalazine ring system, with its adjacent nitrogen atoms, offers a unique electronic and steric profile that can be exploited to achieve selectivity for certain biological targets.
Experimental Protocols
To provide a practical context for the evaluation of phthalazine-based compounds and their alternatives, we present detailed, step-by-step methodologies for the synthesis of hydralazine hydrochloride and the preclinical assessment of antihypertensive agents.
Synthesis and Purification of Hydralazine Hydrochloride
This protocol is adapted from established industrial processes and is designed to yield high-purity hydralazine hydrochloride suitable for pharmacological studies.[16][17][18][19][20]
Step 1: Preparation of 1-Chlorophthalazine
-
In a round-bottom flask equipped with a condenser and temperature probe, charge phthalazin-1(2H)-one and phosphorous oxychloride (POCl3) at a molar ratio of approximately 1:1.[16]
-
Heat the reaction mixture to 55-65 °C for about 3 hours.[16]
-
After the reaction is complete, carefully quench the reaction mass by slowly adding it to pre-cooled water.
-
Adjust the pH of the resulting solution to 8.5-9.0 using aqueous ammonia to precipitate the crude 1-chlorophthalazine.[16]
-
Filter the precipitate and wash with cold water. Note: 1-chlorophthalazine is unstable and should be used promptly in the next step.
Step 2: Synthesis of Hydralazine Base
-
In a separate reaction vessel, cool hydrazine hydrate to 0-5 °C.
-
Slowly add the crude 1-chlorophthalazine from Step 1 to the hydrazine hydrate, maintaining the temperature between 0-5 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for approximately 24 hours.[18]
-
Cool the reaction mixture again to 0-5 °C and add cold methanol to precipitate the hydralazine base.[18]
-
Filter the solid, wash with cold methanol, and dry under vacuum.
Step 3: Conversion to and Purification of Hydralazine Hydrochloride
-
Suspend the crude hydralazine base in 15% hydrochloric acid.
-
Heat the mixture to 70-80 °C to achieve complete dissolution.[16]
-
To the hot solution, add activated carbon and a chelating agent like EDTA, and stir for 30 minutes to remove color and metal impurities.[17][18]
-
Filter the hot solution to remove the carbon.
-
Add methanol to the filtrate and cool to 0-5 °C to precipitate the hydralazine hydrochloride.[17][18]
-
For further purification, the product can be recrystallized from 1% aqueous HCl and ethanol.[19]
-
Filter the purified product, wash with cold ethanol, and dry under vacuum at 45 °C.[18][19]
Characterization The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Mass Spectrometry : To determine the molecular weight and fragmentation pattern.[6][22]
-
HPLC : To assess purity and quantify any process-related impurities.[6]
Preclinical Evaluation of Antihypertensive Effects
This protocol describes a standard method for assessing the antihypertensive efficacy of a test compound in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.[23][24][25][26][27]
1. Animal Acclimatization and Baseline Measurement
-
Use male spontaneously hypertensive rats (SHR), aged 18-21 weeks.[24] House the animals in a controlled environment (23 ± 2°C, 12:12 h light-dark cycle) with ad libitum access to food and water.[24]
-
For one week prior to the study, acclimatize the rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.[24]
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) for all animals using a non-invasive tail-cuff plethysmography system.[24][25]
2. Dosing and Monitoring
-
Randomly divide the SHR into treatment groups (n=6-10 per group), including a vehicle control group and groups for the test compound(s) at various doses. A positive control group receiving a known antihypertensive agent (e.g., captopril) is also recommended.[26]
-
Administer the test compounds and vehicle orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).[25]
-
Monitor and record SBP, HR, and body weight at regular intervals (e.g., weekly) throughout the study.
3. Data Analysis
-
Calculate the mean SBP and HR for each group at each time point.
-
Compare the changes in SBP and HR from baseline between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
A statistically significant reduction in SBP in a treatment group compared to the vehicle control group indicates an antihypertensive effect.
Conclusion
The this compound molecule, and the phthalazine scaffold it is built upon, hold a significant place in the landscape of medicinal chemistry. While its primary application as hydralazine is in the treatment of hypertension, the versatility of the phthalazine core has been demonstrated through its successful application in other therapeutic areas, most notably oncology.[9][28]
A comparative analysis with other prominent heterocyclic scaffolds like pyrimidine and quinazoline reveals that no single scaffold is universally superior. The choice of a heterocyclic core is a nuanced decision driven by the specific biological target, the desired structure-activity relationship, and the required physicochemical properties. The phthalazine scaffold offers a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic tractability that makes it a valuable tool in the drug designer's arsenal.[5] The continued exploration of phthalazine derivatives, guided by the principles of rational drug design and supported by robust experimental evaluation, is poised to yield new and improved therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Direct-acting vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of minoxidil and hydralazine in non-azotemic hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 14. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidation of Vasodilation Response and Structure Activity Relationships of N2,N4-Disubstituted Quinazoline 2,4-Diamines in a Rat Pulmonary Artery Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 17. US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google Patents [patents.google.com]
- 18. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 19. echemi.com [echemi.com]
- 20. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]
- 21. Hydralazine hydrochloride(304-20-1) 1H NMR [m.chemicalbook.com]
- 22. Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdn.amegroups.cn [cdn.amegroups.cn]
- 24. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Phthalazine-Based VEGFR-2 Inhibitors: A Guide for Drug Development Professionals
The strategic targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has become a pivotal approach in oncology, disrupting the critical process of angiogenesis that fuels tumor growth and metastasis. Within the landscape of kinase inhibitor discovery, the phthalazine scaffold has been recognized as a privileged structure, serving as the foundation for several potent VEGFR-2 inhibitors.[1][2][3] This guide offers an in-depth, head-to-head comparison of key phthalazine-based VEGFR-2 inhibitors, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a clear, comparative analysis for informed decision-making.
The Central Role of VEGFR-2 in Angiogenesis
VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the mitogenic, migratory, and survival signals that VEGF-A transmits to endothelial cells.[4][5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[6] This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways, most notably the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt cascades, which are crucial for endothelial cell proliferation and survival.[4][5][6] The inhibition of this signaling axis is the fundamental mechanism of action for the compounds discussed herein.
Figure 1: The VEGFR-2 signaling cascade in endothelial cells.
Key Phthalazine-Based VEGFR-2 Inhibitors: A Comparative Analysis
The development of phthalazine-based inhibitors has yielded several compounds with varying potencies and kinase selectivity profiles. Here, we compare three prominent examples: Vatalanib, Cediranib, and Motesanib.
| Compound | IC50 (VEGFR-2 Kinase Assay) | Cell Proliferation (HUVEC) IC50 | In Vivo Efficacy (Tumor Model) |
| Vatalanib (PTK787) | 37 nM[7][8][9] | 7.1 nM[8] | Inhibits tumor growth and metastasis in mice.[8][10] |
| Cediranib (AZD2171) | <1 nM[7][11][12] | 0.4 nM[11][13] | Dose-dependently inhibits growth of human tumor xenografts.[11] |
| Motesanib (AMG 706) | 3 nM[7][14][15][16] | 10 nM[15][16] | Induces dose-dependent tumor regression in xenograft models.[15] |
Table 1: Comparative in vitro and in vivo activities of selected phthalazine-based VEGFR-2 inhibitors.
Vatalanib (PTK787/ZK 222584)
Vatalanib was one of the pioneering oral phthalazine-based inhibitors targeting VEGFR kinases. It exhibits potent inhibition of VEGFR-2 with an IC50 of 37 nM in cell-free kinase assays.[7][8][9] Its mechanism involves competing with ATP for the binding site on the kinase domain. In cellular assays, Vatalanib effectively inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and has demonstrated the ability to impair tumor growth and vascularization in various animal models after oral administration.[10]
Cediranib (AZD2171)
Cediranib represents a significant advancement in potency, with a sub-nanomolar IC50 value against VEGFR-2.[7][11][12] This highly potent, orally bioavailable inhibitor also effectively targets other members of the VEGF receptor family, Flt1 and Flt4, as well as c-Kit and PDGFRβ.[11][13] In cell-based assays, Cediranib potently inhibits VEGF-stimulated HUVEC proliferation and KDR phosphorylation with IC50 values of 0.4 nM and 0.5 nM, respectively.[11][13] Its potent anti-angiogenic activity translates to significant anti-tumor effects in a broad range of preclinical tumor xenograft models.[11]
Motesanib (AMG 706)
Motesanib is a potent, orally available multi-kinase inhibitor that targets VEGFR-1, -2, and -3 with IC50 values of 2 nM, 3 nM, and 6 nM, respectively.[7][15][16][17] It also demonstrates activity against Kit, PDGFR, and Ret.[14][15] This broader spectrum can be advantageous, but it also necessitates careful evaluation of off-target effects. Motesanib effectively inhibits VEGF-induced HUVEC proliferation with an IC50 of 10 nM and has shown significant anti-tumor and anti-angiogenic activity in preclinical models.[15][16]
Experimental Protocols for Inhibitor Evaluation
The rigorous characterization of VEGFR-2 inhibitors relies on a standardized hierarchy of in vitro and in vivo assays. The causality behind this multi-step approach is to first establish direct target engagement and potency (kinase assay), then confirm cellular mechanism-of-action (proliferation assay), and finally, to evaluate therapeutic efficacy in a complex biological system (xenograft models).
In Vitro Kinase Assay
This biochemical assay is the first-line screen to directly measure a compound's ability to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain. It provides a direct measure of potency (IC50) against the target, independent of cellular factors like membrane permeability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly-(Glu:Tyr 4:1)), and γ-[³³P]ATP or a non-radioactive ATP source for alternative detection methods.[8]
-
Compound Dilution: Create a serial dilution series of the test inhibitor in DMSO to span a wide concentration range.
-
Reaction Setup: In a 96-well filter plate, combine the VEGFR-2 enzyme, substrate, and diluted test compound.
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 30°C).[18]
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA or precipitating with trichloroacetic acid). Quantify the amount of phosphorylated substrate, often by measuring incorporated radioactivity via scintillation counting.[13]
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Figure 2: Standard workflow for an in vitro VEGFR-2 kinase assay.
Cellular Proliferation Assay
This cell-based assay validates that the inhibitor's target engagement translates into a functional anti-angiogenic effect by measuring its ability to block the proliferation of endothelial cells.
Step-by-Step Methodology:
-
Cell Culture: Seed HUVECs into 96-well plates in growth medium and allow them to attach.
-
Serum Starvation (Optional): To reduce basal signaling, cells can be incubated in a low-serum medium before stimulation.
-
Treatment: Replace the medium with a low-serum medium containing serial dilutions of the test inhibitor.
-
Stimulation: Add VEGF to the wells to stimulate proliferation (control wells receive no VEGF).
-
Incubation: Incubate the plates for 48-72 hours to allow for cell division.[18]
-
Quantification: Measure cell viability/proliferation using a colorimetric (e.g., MTT, XTT) or fluorescent (e.g., CyQUANT) assay according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value by plotting the percentage of proliferation inhibition versus inhibitor concentration.
In Vivo Tumor Xenograft Models
The gold standard for preclinical efficacy, this model assesses the inhibitor's ability to suppress tumor growth in a living organism, providing insights into its pharmacokinetics and overall therapeutic potential.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., colon, lung, breast cancer lines) into the flank of immunocompromised mice.[11]
-
Tumor Growth: Monitor the mice until tumors reach a predetermined, measurable volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize animals into treatment and vehicle control groups. Administer the test compound orally once daily at various dose levels.[11]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
Conclusion and Future Directions
The phthalazine scaffold has been instrumental in the development of highly potent VEGFR-2 inhibitors. The progression from Vatalanib to the more potent Cediranib demonstrates the success of structure-based drug design in optimizing target affinity. Motesanib highlights a multi-kinase inhibitor strategy, which can offer broader efficacy but requires careful management of the safety profile. The choice of an optimal inhibitor depends on achieving a balance between high on-target potency, kinase selectivity to minimize toxicity, and favorable pharmacokinetic properties. Future research will continue to refine the phthalazine core to develop next-generation inhibitors with enhanced selectivity and the ability to overcome potential resistance mechanisms, possibly through novel combination therapies.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cediranib | VEGFR | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Motesanib | VEGFR inhibitor Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on Motesanib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Phthalazin-1-ylhydrazino)phthalazine
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a compound and consider its entire lifecycle within the laboratory, including its safe and compliant disposal. The compound 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a derivative of the vasodilator hydralazine, requires careful handling due to its inherent chemical properties and potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our aim is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and environmental protection.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. The Safety Data Sheet (SDS) for this compound classifies it with several key hazards that directly inform our disposal strategy.[1]
Key Hazards:
-
Acute Oral Toxicity (Category 3): Toxic if swallowed.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Chemical Instability: The parent compound, hydralazine, and its derivatives are known to be unstable. They can undergo degradation through oxidation, chelation with metal ions, and pH-dependent decomposition.[4][5] This instability can lead to the formation of other hazardous byproducts, such as hydrazine.[4]
This risk profile underscores that this compound cannot be treated as benign waste. It must be managed as a hazardous chemical from the point of generation to its final disposal.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions containing the compound, which can cause serious eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation and potential absorption of the compound.[1] |
| Protective Clothing | A laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large spills. | Minimizes the inhalation of dust or aerosols, which can cause respiratory irritation.[1] The use of a fume hood is a primary engineering control.[8] |
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory waste management.[8][9] Incompatible chemicals, when mixed, can result in violent reactions, the release of toxic gases, or fire.[10]
Experimental Protocol: Waste Collection
-
Select a Compatible Container: Use a clearly labeled, leak-proof container made of a material chemically compatible with the waste. Plastic containers are often preferred.[7][9] The container must have a secure, screw-top cap.[10]
-
Label the Container: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] List any solvents or other chemicals present in the waste mixture.
-
Segregate the Waste:
On-Site Storage: The Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][10] This ensures the waste is under the control of laboratory personnel until it is collected by environmental health and safety (EHS) professionals.
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory staff.[7]
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.[6][7]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Accumulation Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons for hazardous waste, but may be less for acutely toxic materials).[7]
The logical flow for handling this chemical waste is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Final Disposal: Professional Handover
Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[6][9] This is strictly prohibited for hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Ensure Proper Labeling and Containment: Double-check that the waste container is properly labeled, securely closed, and not leaking.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through an online request system or by directly contacting the EHS office.[7]
-
Provide Accurate Information: Be prepared to provide the full chemical name and an estimate of the quantity of waste to the EHS personnel.
-
Maintain Records: Keep a log of the hazardous waste generated and disposed of by your laboratory, as this may be required for regulatory compliance.
The final disposal will be carried out at a licensed and approved waste disposal plant, in accordance with all federal, state, and local regulations.[1][2] This ensures that the hazardous material is treated in a way that neutralizes its potential harm to human health and the environment.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your institution, building trust in your laboratory's operational integrity.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.de [fishersci.de]
- 4. US6825196B2 - Stable pharmaceutical compositions - Google Patents [patents.google.com]
- 5. US20090306081A1 - Solid Dosage Formulations of Hydralazine Compounds and Nitric Oxide Donor Compounds - Google Patents [patents.google.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Phthalazin-1-ylhydrazino)phthalazine
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a profound respect for safety protocols, not merely as a matter of compliance, but as a foundational principle of scientific integrity. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, a compound often utilized in organic synthesis and encountered as a dimer impurity of hydralazine.[1][2][3] As a senior application scientist, the following protocols are synthesized from authoritative safety data, established best practices for handling related hazardous compounds, and a causal understanding of chemical risk mitigation.
The core philosophy of this guide is the establishment of a self-validating system of safety, where each procedural step is understood in the context of the specific hazards posed by this compound.
Understanding the Hazard Profile
This compound presents a significant health risk profile that necessitates stringent adherence to safety measures. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
Toxic if swallowed [4]
-
Causes skin irritation [4]
-
Causes serious eye damage [4]
-
May cause an allergic skin reaction [4]
-
Suspected of damaging fertility or the unborn child [4]
-
May cause respiratory irritation [4]
-
May cause drowsiness or dizziness [4]
Given the presence of a hydrazine functional group, it is prudent to handle this compound with the same level of caution as other hydrazines, which are known to be toxic and potentially carcinogenic.[1][5]
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not reliant on a single piece of equipment, but rather a holistic system of controls. This includes, in order of priority: engineering controls, administrative controls, and finally, personal protective equipment (PPE).
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[5] This minimizes the risk of inhalation, which is a key exposure route.[6]
-
Administrative Controls: This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[7][8] All personnel must receive training on the specific hazards of this compound and the procedures outlined in this guide.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the planned procedures.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides a barrier against skin contact, which can cause irritation and allergic reactions.[5][6] |
| Eyes | Splash-proof safety goggles or a full-face shield | Protects against accidental splashes that can cause serious eye damage.[4][9] |
| Body | Flame-resistant lab coat | Protects skin and clothing from contamination.[9] |
| Respiratory | Use within a chemical fume hood | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[5] In situations where a fume hood is not feasible, a full-face respirator with appropriate cartridges may be necessary, and this requires enrollment in a respiratory protection program.[6] |
Step-by-Step Guide to PPE Usage
Donning PPE
-
Handwashing: Begin by thoroughly washing and drying your hands.
-
Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.
-
Eye Protection: Don splash-proof safety goggles. If a significant splash risk exists, a full-face shield should be worn in addition to goggles.[9]
-
Gloves: Select the appropriate size and type of gloves (nitrile or neoprene). Inspect each glove for any signs of damage, such as tears or pinholes. Pull the cuff of the glove over the sleeve of your lab coat to ensure complete coverage.
Doffing PPE
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Gloves: Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of the gloves in a designated hazardous waste container.
-
Goggles/Face Shield: Remove eye protection from the back of your head to avoid touching the potentially contaminated front surface.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out. Fold the coat with the contaminated side inward and place it in a designated laundry container or for disposal.
-
Handwashing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Store locked up.[4]
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office. Do not attempt to clean up a spill of a hazardous chemical without proper training and equipment.[5]
Disposal
Dispose of this compound and any contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[4] Consult your institution's hazardous waste management guidelines for specific procedures.
Logical Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the integrity of scientific research. By understanding the inherent hazards of this compound and diligently applying a multi-layered approach to safety—encompassing engineering controls, administrative protocols, and the correct use of personal protective equipment—researchers can mitigate risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant and informed about the specific safety requirements of their institution and the evolving understanding of chemical hazards.
References
- 1. CAS 24030-07-7: 1,1'-hydrazine-1,2-diyldiphthalazine [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scispace.com [scispace.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. osha.gov [osha.gov]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
